molecular formula C64H82N18O13 B12389501 (D-His2,D-Trp6)-LHRH

(D-His2,D-Trp6)-LHRH

Cat. No.: B12389501
M. Wt: 1311.4 g/mol
InChI Key: VXKHXGOKWPXYNA-BSSPXWITSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(D-His2,D-Trp6)-LHRH is a useful research compound. Its molecular formula is C64H82N18O13 and its molecular weight is 1311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C64H82N18O13

Molecular Weight

1311.4 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50+,51-,52-/m0/s1

InChI Key

VXKHXGOKWPXYNA-BSSPXWITSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (D-His2,D-Trp6)-LHRH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-His2,D-Trp6)-LHRH, also known as (D-His2)-Triptorelin, is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). As a member of the LHRH agonist class of drugs, its primary mechanism of action involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of this compound, including its interaction with the GnRH receptor, downstream signaling pathways, and physiological effects. This document is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound's biological activity.

Core Mechanism of Action: Biphasic Effect on the Pituitary

The action of this compound on the pituitary gonadotrophs is biphasic, characterized by an initial stimulatory phase followed by a profound and sustained inhibitory phase.

1. Initial Stimulation (Flare-Up Effect): Upon initial administration, this compound binds to and activates GnRH receptors on pituitary gonadotrophs, mimicking the action of endogenous GnRH.[1] This leads to a transient surge in the secretion of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] This initial increase in gonadotropins, in turn, stimulates the gonads to produce sex steroids, such as testosterone in males and estrogen in females.[4]

2. Desensitization and Downregulation: Continuous or prolonged exposure to this compound leads to a state of pituitary desensitization.[2] This is a multi-step process involving:

  • Receptor Uncoupling: The GnRH receptors become uncoupled from their downstream signaling pathways.

  • Receptor Internalization: The agonist-bound receptors are internalized from the cell surface, reducing the number of available receptors for stimulation.

  • Receptor Downregulation: The total number of GnRH receptors on the gonadotrophs is significantly reduced.

This sustained desensitization results in a profound suppression of LH and FSH secretion, leading to a state of hypogonadotropic hypogonadism and a significant reduction in the circulating levels of gonadal steroids.

Molecular Interactions and Signaling Pathways

This compound exerts its effects by binding to the GnRH receptor, a member of the G protein-coupled receptor (GPCR) superfamily.

GnRH Receptor Binding

Quantitative Data for Triptorelin ([D-Trp6]-LHRH) Binding

LigandReceptorCell Line/TissueKd (nM)Ki (nM)Reference
[125I]-TriptorelinHuman GnRH ReceptorCHO cells0.2-
TriptorelinHuman GnRH ReceptorCHO cells-0.3
TriptorelinRat GnRH ReceptorHEK293 cells--
[125I]-[D-Trp6]LHRHHuman Prostate CancerMembrane Preparations6.55 ± 0.4-
Downstream Signaling Cascades

Upon agonist binding, the GnRH receptor undergoes a conformational change that activates several intracellular signaling pathways, primarily through the coupling to heterotrimeric G proteins.

Primary Signaling Pathway (Gαq/11):

The GnRH receptor predominantly couples to G proteins of the Gαq/11 family. This activation initiates the following cascade:

  • Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates PLCβ.

  • PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ synergistically activate members of the protein kinase C (PKC) family.

These signaling events ultimately lead to the synthesis and secretion of LH and FSH.

Secondary Signaling Pathways (Gαs and Gαi):

There is also evidence suggesting that the GnRH receptor can couple to other G proteins, including Gαs and Gαi, leading to the modulation of cyclic adenosine monophosphate (cAMP) levels.

  • Gαs Coupling: Can lead to the activation of adenylyl cyclase and an increase in intracellular cAMP.

  • Gαi Coupling: Can lead to the inhibition of adenylylyl cyclase and a decrease in intracellular cAMP.

The precise physiological roles of these secondary pathways in the overall action of this compound are still under investigation but may contribute to the complexity and differential regulation of gonadotropin subunit expression.

Visualization of Signaling Pathways

GnRH_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-His2_D-Trp6_LHRH This compound GnRHR GnRH Receptor (GPCR) D-His2_D-Trp6_LHRH->GnRHR Binding & Activation Gq11 Gαq/11 GnRHR->Gq11 Activates Gs Gαs GnRHR->Gs Gi Gαi GnRHR->Gi PLC Phospholipase Cβ (PLCβ) Gq11->PLC Activates AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↑ cAMP AC->cAMP dec_cAMP ↓ cAMP AC->dec_cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Co-activates Gonadotropin_synthesis Gonadotropin (LH & FSH) Synthesis & Secretion Ca2_cyto->Gonadotropin_synthesis PKC->Gonadotropin_synthesis cAMP->Gonadotropin_synthesis dec_cAMP->Gonadotropin_synthesis

Caption: GnRH Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of LHRH agonists are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the GnRH receptor.

Objective: To measure the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

  • Cell membranes expressing the GnRH receptor (e.g., from CHO cells stably transfected with the human GnRH receptor).

  • Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin or [125I]-(D-Lys6)-LHRH).

  • Unlabeled this compound.

  • Assay Buffer: 25 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 0.1% BSA.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the GnRH receptor in a cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of radiolabeled ligand (typically at or below its Kd).

    • Increasing concentrations of unlabeled this compound (for competition curve) or a high concentration of an unlabeled ligand for non-specific binding determination.

    • Membrane preparation (e.g., 15-20 µg of protein).

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare GnRH Receptor Membrane Suspension start->prep setup Set up Assay Plate: - Buffer - Radiolabeled Ligand - Unlabeled this compound - Membrane Suspension prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Inositol Phosphate (IP1) Accumulation Assay (HTRF)

This assay measures the activation of the Gαq/11 signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Objective: To determine the potency (EC50) of this compound in stimulating the Gαq/11 pathway.

Materials:

  • Cells expressing the GnRH receptor (e.g., HEK293 cells).

  • This compound.

  • HTRF IP-One Gq detection kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer).

  • Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Culture: Seed cells in a 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the stimulation buffer.

  • Cell Stimulation: Remove the culture medium and add the prepared compound dilutions to the cells. Incubate for a defined period (e.g., 30-90 minutes) at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in the lysis buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2) with excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

IP1_Accumulation_Workflow start Start seed Seed GnRH Receptor-Expressing Cells in a 384-well Plate start->seed stimulate Stimulate Cells with This compound in the Presence of LiCl seed->stimulate lyse Lyse Cells and Add HTRF Detection Reagents (IP1-d2 & anti-IP1-cryptate) stimulate->lyse incubate Incubate at Room Temperature lyse->incubate read Read HTRF Signal incubate->read analyze Data Analysis: Calculate EC50 read->analyze end End analyze->end

Caption: IP1 Accumulation Assay (HTRF) Workflow.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GnRH receptor activation.

Objective: To assess the ability of this compound to induce calcium release.

Materials:

  • Cells expressing the GnRH receptor.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Probenecid (to prevent dye leakage).

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in the assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare serial dilutions of this compound in the assay buffer in a separate plate.

  • Measurement: Place the cell plate in the fluorescence reader. Establish a baseline fluorescence reading. The instrument then automatically injects the this compound solutions from the compound plate into the cell plate, and the fluorescence intensity is monitored over time (typically for 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity (ΔF) over baseline (F0) is calculated (ΔF/F0). The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.

Calcium_Mobilization_Workflow start Start seed Seed GnRH Receptor-Expressing Cells in a Microplate start->seed load Load Cells with a Calcium-Sensitive Dye (e.g., Fluo-4 AM) seed->load measure Measure Baseline Fluorescence, Inject this compound, and Monitor Fluorescence Change load->measure analyze Data Analysis: Determine EC50 from Peak Fluorescence Response measure->analyze end End analyze->end

Caption: Intracellular Calcium Mobilization Assay Workflow.

Conclusion

This compound is a potent GnRH receptor agonist with a well-defined biphasic mechanism of action on the pituitary. Its initial stimulatory effect is followed by profound desensitization and downregulation of the GnRH receptor, leading to the suppression of the HPG axis. The molecular basis of its action lies in its high-affinity binding to the GnRH receptor and the subsequent activation of intracellular signaling pathways, primarily the Gαq/11-PLC-IP3-Ca2+ cascade. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its binding and functional properties. A thorough understanding of these mechanisms is crucial for the continued development and application of this compound and other GnRH analogs in various therapeutic areas.

References

(D-His2, D-Trp6)-LHRH: A Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-His2,D-Trp6)-LHRH is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. This decapeptide analog, characterized by strategic amino acid substitutions, exhibits enhanced biological activity and prolonged duration of action compared to the native LHRH. Its primary function lies in the modulation of the hypothalamic-pituitary-gonadal (HPG) axis. Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. However, continuous administration leads to receptor downregulation and desensitization, resulting in a paradoxical suppression of gonadotropin secretion and a subsequent reduction in gonadal steroidogenesis. This biphasic action forms the basis of its therapeutic applications in various hormone-dependent pathologies, including prostate cancer, breast cancer, and endometriosis. This technical guide provides an in-depth overview of the biological activity, mechanism of action, and experimental characterization of this compound and its closely related analogs.

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide produced in the hypothalamus, is the primary regulator of the reproductive endocrine system. It stimulates the anterior pituitary gland to release LH and FSH, which in turn control the function of the gonads. The discovery of LHRH spurred the development of synthetic analogs with modified structures to enhance potency and duration of action for therapeutic purposes.

This compound is one such superagonist analog. The substitution of glycine at position 6 with D-Tryptophan and Histidine at position 2 with D-Histidine results in a peptide with increased resistance to enzymatic degradation and a higher affinity for the LHRH receptor. These modifications lead to a more potent and sustained biological effect compared to the native hormone.

Mechanism of Action

The biological activity of this compound is mediated through its interaction with the LHRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrophs. The signaling cascade initiated by receptor binding is biphasic:

  • Acute Stimulation (Flare-up): Initial binding of this compound to the LHRH receptor activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to the synthesis and secretion of LH and FSH.

  • Chronic Suppression (Downregulation): Continuous exposure to high concentrations of this compound leads to a desensitization of the pituitary gonadotrophs. This process involves the uncoupling of the LHRH receptor from its G-protein, internalization of the receptor-ligand complex, and a reduction in the number of available receptors on the cell surface. The sustained presence of the agonist effectively saturates the receptors, preventing the pulsatile stimulation necessary for normal gonadotropin release. This results in a profound and reversible suppression of LH and FSH secretion, leading to a state of "medical castration."

Beyond its effects on the pituitary, LHRH receptors are also expressed on various peripheral tissues and cancer cells, including prostate, breast, and ovarian tumors. The binding of LHRH agonists to these receptors can exert direct anti-proliferative and pro-apoptotic effects, independent of the suppression of gonadal steroids.

Quantitative Biological Activity

Table 1: Receptor Binding Affinity of LHRH Analogs

CompoundReceptor SourceBinding Affinity (Kd)Relative Affinity (vs. LHRH)
Native LHRHRat Pituitary Membranes~5-10 nM1
[D-Trp6]-LHRHRat Pituitary Membranes~0.5-1 nM~10-fold higher[1]

Table 2: In Vivo Effects of a [D-Trp6]-LHRH Analog on Serum Testosterone in Rats

Treatment GroupDurationSerum Testosterone (ng/dL)Percent Change from Control
Control (Saline)7 days2044 ± 105-
[D-Trp6,Pro9-NEt]-LHRH (1 µ g/day )7 days498 ± 37-75.6%[2]

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the LHRH receptor.

Materials:

  • Membrane preparation from a source rich in LHRH receptors (e.g., rat pituitary glands, or cells transfected with the human LHRH receptor).

  • Radiolabeled LHRH agonist (e.g., [125I]-[D-Trp6]-LHRH).

  • Unlabeled this compound (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In triplicate, prepare tubes containing:

    • Total Binding: Membrane preparation, radiolabeled ligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of unlabeled LHRH to saturate the receptors.

    • Competitive Binding: Membrane preparation, radiolabeled ligand, and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.

In Vitro Pituitary Cell Culture and Hormone Release Assay

This protocol describes the measurement of LH and FSH release from primary pituitary cells in response to this compound.

Materials:

  • Primary pituitary cells isolated from rats or other suitable animal models.

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

  • This compound.

  • Reagents for hormone measurement (e.g., ELISA or RIA kits for LH and FSH).

Procedure:

  • Cell Culture: Isolate anterior pituitary glands and disperse the cells using enzymatic digestion. Plate the cells in multi-well plates and culture for 24-48 hours to allow for attachment.

  • Stimulation: Wash the cells with serum-free medium and then incubate with various concentrations of this compound for a specified time (e.g., 4 hours for acute stimulation, or longer periods for desensitization studies).

  • Sample Collection: Collect the cell culture medium from each well.

  • Hormone Measurement: Measure the concentration of LH and FSH in the collected medium using a validated immunoassay (ELISA or RIA).

  • Data Analysis: Plot the hormone concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

In Vivo Assessment of Biological Activity in a Rat Model

This protocol outlines a general procedure to evaluate the in vivo effects of this compound on the HPG axis in male rats.

Materials:

  • Adult male rats.

  • This compound formulated for in vivo administration.

  • Vehicle control (e.g., saline).

  • Anesthesia.

  • Equipment for blood collection.

  • Kits for measuring serum testosterone, LH, and FSH.

Procedure:

  • Animal Acclimatization: House the rats under standard conditions for at least one week before the experiment.

  • Treatment Administration: Administer this compound or vehicle control to the rats via a suitable route (e.g., subcutaneous injection). The dosing regimen will depend on the study's objectives (acute vs. chronic effects).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., baseline, and several time points after acute or chronic treatment).

  • Hormone Analysis: Separate the serum and measure the concentrations of testosterone, LH, and FSH using appropriate immunoassays.

  • Organ Weight Measurement (Optional): At the end of the study, euthanize the animals and dissect reproductive organs (testes, seminal vesicles, prostate) to measure their weights.

  • Data Analysis: Compare the hormone levels and organ weights between the treated and control groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LHRH_Agonist This compound LHRHR LHRH Receptor (GPCR) LHRH_Agonist->LHRHR Binds G_protein Gαq/11 LHRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Gonadotropin_Synthesis Gonadotropin Synthesis & Secretion (LH & FSH) Ca2->Gonadotropin_Synthesis Stimulates PKC->Gonadotropin_Synthesis Stimulates

Caption: LHRH receptor signaling pathway upon agonist binding.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation receptor_binding Radioligand Receptor Binding Assay hormone_release LH/FSH Release Assay (ELISA/RIA) data_analysis Data Analysis & Interpretation receptor_binding->data_analysis cell_culture Primary Pituitary Cell Culture cell_culture->hormone_release hormone_release->data_analysis animal_model Animal Model (e.g., Rat) treatment Agonist Administration (Acute & Chronic) animal_model->treatment sampling Blood & Tissue Sampling treatment->sampling analysis Hormone & Organ Weight Analysis sampling->analysis analysis->data_analysis start Synthesis & Purification of This compound start->receptor_binding start->cell_culture start->animal_model

References

An In-Depth Technical Guide to (D-His2,D-Trp6)-LHRH

Author: BenchChem Technical Support Team. Date: November 2025

Core Compound Identification and Rationale for Development

(D-His2,D-Trp6)-LHRH, also known as (D-His2)-Triptorelin, is a synthetic decapeptide and a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] It is an analog of the naturally occurring LHRH with strategic modifications to enhance its biological activity and stability. The substitution of glycine at position 6 with D-Tryptophan and at position 2 with D-Histidine results in a molecule with a higher binding affinity for the LHRH receptor and a longer plasma half-life compared to native LHRH.[2][3] These modifications protect the peptide from enzymatic degradation, leading to a more sustained biological effect.

The primary therapeutic application of this compound and other LHRH agonists lies in the treatment of hormone-dependent cancers, such as prostate and breast cancer.[4] Continuous administration of these agonists leads to a paradoxical downregulation of the LHRH receptors in the pituitary gland. This desensitization results in a profound suppression of the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Consequently, this leads to a significant reduction in the production of sex steroids, such as testosterone in men and estrogen in women, to castration levels.[2] This "medical castration" is the cornerstone of its anti-tumor activity in hormone-sensitive malignancies.

Quantitative Biological Activity

Parameter LHRH Analog Cell Line/Tissue Value Reference
Binding Affinity (IC50) [D-Trp6]LHRHHuman breast cancer specimens7.45 ± 0.61 nM
Binding Affinity (IC50) AN-207 (Doxorubicin-[D-Trp6]LHRH conjugate)Human breast cancer specimens6.15 ± 0.56 nM
Binding Affinity (Kd) [D-Trp6]LHRHRat Pituitary MembranesHigh Affinity & Low Affinity Sites
Binding Affinity (Kd) [D-Trp6]LHRHHuman Breast Cancer MembranesHigh Affinity & Low Affinity Sites

Pharmacokinetic Properties of [D-Trp6]LHRH

Parameter Value Reference
Plasma Half-life 7.6 hours

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through its interaction with the LHRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells and various cancer cells.

Pituitary Gonadotrope Signaling

Upon binding of this compound to the LHRH receptor, a conformational change in the receptor activates the associated heterotrimeric G-protein, primarily Gαq/11. This initiates a downstream signaling cascade:

  • Phospholipase C Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

  • MAPK Cascade Activation: PKC activation initiates a cascade of phosphorylation events, including the activation of the mitogen-activated protein kinase (MAPK) pathway (Raf-MEK-ERK).

  • Gene Expression and Gonadotropin Release: The activated MAPK pathway leads to the phosphorylation of transcription factors, which in turn regulate the expression of genes encoding the α and β subunits of LH and FSH. The initial surge in intracellular calcium also triggers the immediate release of stored gonadotropins.

Initial stimulation by this compound leads to a transient increase in LH and FSH secretion, known as the "flare-up" phenomenon. However, chronic and continuous exposure results in the desensitization and downregulation of the LHRH receptors, leading to a sustained suppression of gonadotropin release.

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LHRH_Analog This compound LHRHR LHRH Receptor (GPCR) LHRH_Analog->LHRHR Binds G_Protein Gαq/11 LHRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Gonadotropin_Release LH & FSH Release Ca2->Gonadotropin_Release Triggers MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Phosphorylates Gene_Expression LH & FSH Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: LHRH Receptor Signaling Pathway in Pituitary Gonadotropes.

Direct Effects on Cancer Cells

LHRH receptors are also expressed on the surface of various cancer cells, including prostate, breast, ovarian, and endometrial cancers. The binding of this compound to these receptors can exert a direct anti-proliferative effect, independent of the suppression of systemic sex hormones. The exact signaling pathways for these direct effects are still under investigation but are thought to involve the activation of Gαi proteins, leading to a decrease in intracellular cyclic AMP (cAMP) and inhibition of growth factor signaling pathways.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH)

  • Pyroglutamic acid (pGlu)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • RP-HPLC system with a C18 column for purification

Procedure:

  • Resin Preparation: The Rink Amide resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The completion of the reaction is monitored by a Ninhydrin test.

  • Chain Elongation: The steps of Fmoc deprotection and amino acid coupling are repeated for each subsequent amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Trp(Boc), Tyr(tBu), Ser(tBu), His(Trt).

  • N-terminal Modification: Following the coupling of the final amino acid, the N-terminal Fmoc group is removed, and pyroglutamic acid (pGlu) is coupled.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with the cleavage cocktail.

  • Purification: The crude peptide is precipitated with cold diethyl ether and then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

SPPS_Workflow Start Start: Rink Amide Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash with DMF Amino_Acid_Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (Cleavage Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification by RP-HPLC Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization End Final Product: This compound Characterization->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or IC50) of this compound to the LHRH receptor.

Materials:

  • Cell membranes expressing the LHRH receptor (e.g., from rat pituitary or human cancer cell lines)

  • Radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]LHRH)

  • Unlabeled this compound (competitor)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Incubation: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled this compound. A control with no unlabeled ligand (total binding) and a control with a high concentration of unlabeled ligand (non-specific binding) are included.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the unlabeled ligand. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Cell Proliferation (MTT) Assay

This assay is used to assess the direct anti-proliferative effects of this compound on cancer cells.

Materials:

  • Cancer cell line expressing LHRH receptors (e.g., MCF-7, LNCaP)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Control wells with no treatment are included.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) can be calculated from the dose-response curve.

Conclusion

This compound is a potent LHRH agonist with significant therapeutic potential, particularly in the field of oncology. Its enhanced stability and high receptor binding affinity make it an effective agent for the suppression of sex steroid production. The detailed understanding of its mechanism of action, coupled with established protocols for its synthesis and biological evaluation, provides a solid foundation for further research and development of novel therapeutic strategies targeting the LHRH receptor. The direct anti-proliferative effects on cancer cells also open avenues for its use as a targeting moiety for the delivery of cytotoxic agents directly to tumor sites.

References

(D-His2,D-Trp6)-LHRH: A Technical Guide to GnRH Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gonadotropin-releasing hormone (GnRH) receptor binding characteristics of the synthetic LHRH analog, (D-His2,D-Trp6)-LHRH, also known as (D-His2)-Triptorelin. This document details the experimental methodologies for determining receptor binding affinity, summarizes available quantitative data for related analogs, and illustrates the downstream signaling pathways initiated upon ligand binding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, oncology, and reproductive medicine.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive axis. It exerts its effects through binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotropes, stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Synthetic analogs of LHRH, such as this compound, have been developed with modified structures to enhance their binding affinity and prolong their biological activity. These analogs are crucial tools in both research and clinical settings for the management of hormone-dependent diseases. Understanding the binding affinity of these analogs to the GnRH receptor is fundamental to elucidating their mechanism of action and optimizing their therapeutic potential.

GnRH Receptor Binding Affinity Data

CompoundReceptor SourceRadioligandBinding Affinity (Kᵢ/IC₅₀)Reference
[D-Trp⁶]LHRHRat Pituitary Membranes¹²⁵I-[D-Trp⁶]LHRHHigh and Low Affinity Sites[1]
[D-Trp⁶]LHRHHuman Breast Cancer Membranes¹²⁵I-[D-Trp⁶]LHRHHigh and Low Affinity Sites[1]
[¹²⁵I][D-Ser(TBU)⁶, des-Gly-NH₂¹⁰]LHRH ethylamideRat Testicular Interstitial CellsSelfK₋ = 0.12 nM[2]

Note: The binding affinity of LHRH analogs can vary depending on the experimental conditions, including the receptor source (species and tissue), the radioligand used, and the specific assay protocol.

Experimental Protocols

The determination of GnRH receptor binding affinity is typically achieved through competitive radioligand binding assays. The following sections detail the key methodologies involved in these experiments.

Preparation of GnRH Receptor-Containing Membranes

A critical component of an in vitro binding assay is the source of the GnRH receptors. This is commonly a crude membrane preparation from tissues or cells endogenously or recombinantly expressing the receptor.

Protocol for Membrane Preparation from Pituitary Tissue or Cultured Cells:

  • Homogenization: Tissues or harvested cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove cytosolic components.

  • Final Preparation: The final membrane pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay). Membranes can be used immediately or stored at -80°C for future use.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of an unlabeled ligand, such as this compound, to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

  • GnRH receptor membrane preparation

  • Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]LHRH)

  • Unlabeled competitor ligand (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • Wash buffer (e.g., cold assay buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Incubation Setup: In triplicate, assay tubes are prepared containing:

    • Total Binding: Receptor membranes and radioligand.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of unlabeled LHRH to saturate the receptors.

    • Competition: Receptor membranes, radioligand, and varying concentrations of the unlabeled competitor ligand (this compound).

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters under vacuum. This separates the bound from the free radioligand.

  • Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition experiment are then plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

GnRH Receptor Signaling Pathways

Upon binding of an agonist like this compound, the GnRH receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins.

GnRH_Signaling_Pathway LHRH_Analog This compound GnRHR GnRH Receptor (GPCR) LHRH_Analog->GnRHR G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ca2_release->PKC Activates Gonadotropin_Release Gonadotropin (LH, FSH) Release Ca2_release->Gonadotropin_Release Triggers MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LHβ, FSHβ) MAPK_Cascade->Gene_Expression Regulates

Figure 1: GnRH Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive radioligand binding assay is crucial for obtaining reliable and reproducible data.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Receptor Membranes - Radioligand - Competitor Ligand start->prep_reagents setup_assay Set up Assay Tubes: - Total Binding - Non-specific Binding - Competition Series prep_reagents->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Gamma Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Kᵢ count->analyze end End analyze->end

Figure 2: Competitive Binding Assay Workflow.

Conclusion

This compound is a potent synthetic LHRH agonist designed for high-affinity binding to the GnRH receptor. While specific quantitative binding data for this particular analog remains to be widely published, the well-established methodologies of radioligand binding assays provide a robust framework for its characterization. The high affinity of related analogs underscores the structural optimizations that lead to potent biological activity. The elucidation of the GnRH receptor signaling pathways further enhances our understanding of how these synthetic peptides exert their profound effects on the reproductive axis, providing a solid foundation for their continued use in research and clinical applications. Further studies are warranted to definitively quantify the binding kinetics of this compound and to continue exploring the therapeutic potential of novel LHRH analogs.

References

An In-Depth Technical Guide on the Discovery and History of (D-His2, D-Trp6)-LHRH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing hormone-releasing hormone (LHRH), a decapeptide of hypothalamic origin, is a critical regulator of the reproductive system. The synthesis of LHRH analogs has been a cornerstone of therapeutic development for a multitude of hormone-dependent pathologies. A significant advancement in this field was the discovery that substituting specific amino acids with their D-isomers could dramatically enhance the potency and duration of action of these analogs. This guide focuses on the conceptual discovery and history of LHRH analogs, with a specific focus on the rationale behind substitutions at positions 2 and 6, leading to the design of potent agonists like (D-His2, D-Trp6)-LHRH, also known as (D-His2)-Triptorelin. While specific experimental data for this dual-substituted analog is not extensively available in public literature, this document consolidates the foundational knowledge, structure-activity relationships, and general experimental methodologies that underpin its development.

Introduction: The Quest for Potent LHRH Agonists

Native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) has a short physiological half-life, limiting its therapeutic utility. Early research in the 1970s focused on modifying its structure to create "superagonists" with increased biological activity and resistance to enzymatic degradation.[1] These efforts were driven by the understanding that continuous stimulation of the pituitary LHRH receptors with potent agonists leads to a paradoxical downregulation of the receptors. This desensitization results in a profound suppression of gonadotropin (LH and FSH) secretion, effectively inducing a state of medical castration.[2] This mechanism of action forms the basis for the use of LHRH agonists in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis.[3]

The Pivotal Role of D-Amino Acid Substitutions

Position 6: The Key to Enhanced Potency

A breakthrough in the development of LHRH superagonists was the substitution of the glycine (Gly) residue at position 6 with a D-amino acid.[1] This modification was found to significantly increase the biological activity of the analogs. The prevailing hypothesis is that the D-amino acid at this position helps to stabilize a β-turn conformation in the peptide backbone, which is crucial for optimal receptor binding.[4]

Structure-activity relationship studies demonstrated that the nature of the D-amino acid side chain at position 6 influences the degree of potency enhancement. An increase in the lipophilic and aromatic character of the side chain generally correlates with greater biological activity. For instance, the following trend in increased LH-releasing activity was observed in rats: [D-Glu6] < [D-Ala6] < [D-Leu6] < [D-Phe6] < [D-Trp6]-LHRH.

Position 2: Modulating Receptor Interaction and Agonist Activity

The histidine (His) residue at position 2 is considered crucial for the manifestation of LHRH's agonistic activity. Modifications at this position have been explored to further enhance receptor affinity and biological response. While less common for agonist design compared to position 6 modifications, the introduction of a D-amino acid at position 2, such as in (D-His2, D-Trp6)-LHRH, is conceptually aimed at further optimizing the peptide's conformation for a more favorable and sustained interaction with the LHRH receptor.

(D-His2, D-Trp6)-LHRH: A Potent Dual-Substituted Agonist

(D-His2, D-Trp6)-LHRH, also referred to as (D-His2)-Triptorelin, incorporates two key modifications to the native LHRH sequence: the substitution of L-His at position 2 with D-His and L-Gly at position 6 with D-Trp. This dual modification is designed to synergistically enhance the analog's potency and stability.

While specific discovery and historical literature detailing the synthesis and biological evaluation of (D-His2, D-Trp6)-LHRH is sparse, its existence is confirmed through chemical suppliers. The rationale for its design is firmly rooted in the extensive body of research on structure-activity relationships of LHRH analogs.

Quantitative Data on LHRH Agonists

Parameter[D-Trp6]-LHRH (Triptorelin)Native LHRHReference
Receptor Binding Affinity (to pituitary receptors) ~10 times higher1x
LH-Releasing Activity (in vivo, rat) ~13 times more active1x
Plasma Half-life (human) 7.6 hours2-4 minutes

Experimental Protocols

The following sections outline generalized experimental protocols that are fundamental to the synthesis and characterization of LHRH analogs like (D-His2, D-Trp6)-LHRH.

Solid-Phase Peptide Synthesis (SPPS) of (D-His2, D-Trp6)-LHRH

Fmoc-based solid-phase peptide synthesis is the standard method for preparing LHRH analogs.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-His(Trt)-OH and Fmoc-D-Trp(Boc)-OH)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents (DMF, DCM, diethyl ether)

  • HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The C-terminal amino acid (Fmoc-Gly-OH) is activated with a coupling reagent and a base and coupled to the deprotected resin. The completion of the reaction is monitored (e.g., Kaiser test).

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence, including the D-amino acid substitutions at positions 6 (Fmoc-D-Trp(Boc)-OH) and 2 (Fmoc-D-His(Trt)-OH).

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, and the pellet is washed and dried. The peptide is then purified by reverse-phase HPLC.

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry.

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Pro-OH Deprotection2->Coupling2 Chain_Elongation ...Repeat for all amino acids... Coupling2->Chain_Elongation Final_Peptide Resin-Bound Peptide Chain_Elongation->Final_Peptide Cleavage Cleavage from Resin Final_Peptide->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Figure 1: General workflow for the solid-phase peptide synthesis of an LHRH analog.
Receptor Binding Assay

A competitive binding assay is used to determine the affinity of the synthesized analog for the LHRH receptor.

Materials:

  • Cell membranes expressing the LHRH receptor (e.g., from rat pituitary glands or a stable cell line)

  • Radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]-LHRH)

  • Unlabeled competitor peptides ((D-His2, D-Trp6)-LHRH and native LHRH)

  • Incubation buffer

  • Filtration apparatus and glass fiber filters

  • Gamma counter

Protocol:

  • Incubation: A fixed concentration of the radiolabeled LHRH analog is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptides.

  • Equilibrium: The incubation is carried out at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Binding_Assay cluster_assay Competitive Binding Receptor LHRH Receptor Incubation Incubate Receptor, Radioligand, and varying concentrations of Competitor Receptor->Incubation Radioligand Radiolabeled LHRH Analog Radioligand->Incubation Competitor (D-His2,D-Trp6)-LHRH (Unlabeled) Competitor->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis

Figure 2: Experimental workflow for a competitive receptor binding assay.

Signaling Pathways of LHRH Agonists

The primary signaling mechanism of LHRH agonists involves their interaction with the LHRH receptor, a G protein-coupled receptor (GPCR) on pituitary gonadotrophs.

  • Initial Stimulation: Acute administration of an LHRH agonist like (D-His2, D-Trp6)-LHRH leads to the stimulation of the LHRH receptor, activating the Gq/11 signaling pathway. This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an initial surge in the release of LH and FSH.

  • Downregulation and Desensitization: Continuous exposure to the agonist leads to receptor phosphorylation, internalization, and a reduction in the number of LHRH receptors on the cell surface (downregulation). This uncouples the receptor from its signaling pathway, leading to a profound and sustained suppression of gonadotropin secretion.

LHRH_Signaling cluster_acute Acute Stimulation cluster_chronic Chronic Stimulation Agonist1 This compound LHRHR1 LHRH Receptor Agonist1->LHRHR1 Gq11 Gq/11 Activation LHRHR1->Gq11 PLC PLC Activation Gq11->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG LH_FSH_Surge LH & FSH Release (Surge) IP3_DAG->LH_FSH_Surge Agonist2 Continuous this compound LHRHR2 LHRH Receptor Agonist2->LHRHR2 Downregulation Receptor Downregulation & Desensitization LHRHR2->Downregulation Suppression Suppression of LH & FSH Release Downregulation->Suppression

Figure 3: Signaling pathways of LHRH agonists upon acute and chronic stimulation.

Conclusion

The development of LHRH superagonists through D-amino acid substitutions has revolutionized the treatment of hormone-dependent diseases. (D-His2, D-Trp6)-LHRH represents a logical progression in the design of highly potent analogs, building upon the established principles of structure-activity relationships. While specific published data on this dual-substituted analog is limited, the foundational knowledge of LHRH chemistry and biology provides a robust framework for its synthesis, characterization, and preclinical evaluation. Further research is warranted to fully elucidate the unique pharmacological profile of (D-His2, D-Trp6)-LHRH and its potential clinical applications.

References

The (D-His2,D-Trp6)-LHRH Signaling Pathway: A Technical Guide to Activation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathway activated by Luteinizing Hormone-Releasing Hormone (LHRH) agonists, with a focus on the principles applicable to synthetic analogs such as (D-His2,D-Trp6)-LHRH. LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), is a critical regulator of the reproductive system.[1] Its synthetic analogs are powerful tools in research and medicine, particularly in oncology and reproductive health.[2] This document details the molecular cascade initiated by LHRH receptor activation, presents quantitative data for a representative potent agonist, and provides comprehensive experimental protocols for studying this pathway.

Core Signaling Pathway of LHRH Agonists

LHRH and its agonists exert their effects by binding to the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][3] This interaction primarily activates the Gq/11 family of G-proteins, initiating a well-characterized signaling cascade.[4] There is also evidence for the involvement of Gs and Gi proteins, highlighting the complexity of GnRH receptor signaling.

The canonical pathway proceeds as follows:

  • Receptor Binding and G-Protein Activation: The LHRH agonist binds to the GnRHR on the cell surface. This induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates phospholipase Cβ (PLCβ).

  • Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC) isoforms.

  • Downstream Kinase Cascades: Activated PKC is a central node that initiates further signaling, most notably the mitogen-activated protein kinase (MAPK) cascades. This includes the activation of the Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

  • Cellular Response: The activation of these downstream kinases leads to the phosphorylation of numerous target proteins, including transcription factors, which ultimately regulate the synthesis and secretion of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

The following diagram illustrates this core signaling pathway.

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca2_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_cyto [Ca2+]i ↑ Ca2_ER->Ca2_cyto Releases Ca2+ Ca2_cyto->PKC Co-activates MAPK_cascade MAPK Cascades (ERK, JNK, p38) PKC->MAPK_cascade Activates Cellular_Response Gene Transcription & Gonadotropin Secretion MAPK_cascade->Cellular_Response Leads to

Core signaling pathway of LHRH agonists.

Quantitative Data Presentation

Table 1: Receptor Binding Affinity of LHRH Analogs

CompoundRelative Binding Affinity (vs. Native LHRH)Reference
(D-Trp6)-LHRH~10 times higher
Native LHRH (GnRH)1.0
[D-Ala6]-GnRH~7.0

Table 2: Binding Characteristics of [125I][D-Trp6]LHRH in Human Cancer Tissues

Tissue TypeDissociation Constant (Kd)Maximal Binding Capacity (Bmax)Reference
Human Bladder CancerMean: 4.98 nM (Range: 3.61 - 6.85 nM)Mean: 473.09 fmol/mg protein (Range: 255.0 - 721.4 fmol/mg)
Human Endometrial Cancer (HEC-1A)5.7 x 10-9 M78 fmol/106 cells
Human Endometrial Cancer (Ishikawa)4.2 x 10-9 M29 fmol/106 cells

Table 3: Cellular Response to LHRH Agonist Stimulation

Cell LineAgonistResponse MeasuredEC50Reference
αT3-1 cellsGnRHcAMP Production~1 nM
αT3-1 cellsBuserelinImpedance Change (Cell Morphology)pEC50: 9.3
αT3-1 cellsGnRHImpedance Change (Cell Morphology)pEC50: 7.8

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of this compound for the GnRH receptor.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Materials:

  • Cells or tissues expressing GnRH receptors (e.g., pituitary cells, cancer cell lines).

  • Radiolabeled LHRH agonist (e.g., --INVALID-LINK---LHRH).

  • Unlabeled this compound for competition assays.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Saturation Binding:

    • Set up assay tubes with a constant amount of membrane protein.

    • Add increasing concentrations of the radiolabeled ligand.

    • For non-specific binding, add a high concentration of unlabeled LHRH agonist to a parallel set of tubes.

    • Incubate at a defined temperature (e.g., 4°C or 37°C) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus radioligand concentration and analyze using non-linear regression to determine Kd and Bmax.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep saturation Saturation Assay Setup (Incubate membranes with varying concentrations of radioligand) prep->saturation competition Competition Assay Setup (Incubate with fixed radioligand and varying unlabeled competitor) prep->competition filtration Filtration (Separate bound from free ligand) saturation->filtration competition->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate Kd, Bmax, Ki) counting->analysis end End analysis->end

Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GnRH receptor activation.

Objective: To quantify the Ca2+ response to this compound stimulation.

Materials:

  • Adherent cells expressing GnRH receptors plated in black, clear-bottom 96-well plates.

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • HEPES-buffered saline solution (HBSS).

  • This compound.

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).

Protocol:

  • Cell Plating: Seed cells in 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

    • Wash cells with HBSS and incubate with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure baseline fluorescence by exciting at 340 nm and 380 nm and recording emission at ~510 nm.

    • Inject this compound at various concentrations.

    • Continuously record the fluorescence ratio (F340/F380) over time.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak ratio change against agonist concentration to determine the EC50.

Western Blot for ERK Phosphorylation

This assay detects the activation of the ERK MAPK pathway.

Objective: To measure the level of phosphorylated ERK1/2 in response to this compound.

Materials:

  • Cells expressing GnRH receptors.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment and Lysis:

    • Starve cells of serum for several hours to reduce basal ERK phosphorylation.

    • Stimulate cells with this compound for various times or at different concentrations.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply the chemiluminescent substrate.

  • Detection: Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify band intensities using densitometry software. The ratio of phospho-ERK to total ERK indicates the level of pathway activation.

Western_Blot_Workflow start Start treatment Cell Treatment & Lysis (Stimulate with agonist, lyse cells) start->treatment quant Protein Quantification (BCA Assay) treatment->quant sds_page SDS-PAGE (Separate proteins by size) quant->sds_page transfer Western Transfer (Proteins to PVDF membrane) sds_page->transfer blocking Blocking (Prevent non-specific binding) transfer->blocking primary_ab Primary Antibody Incubation (Anti-phospho-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (Image bands) secondary_ab->detection reprobe Strip & Re-probe (Anti-total-ERK) detection->reprobe analysis Densitometry Analysis (Quantify p-ERK / total ERK ratio) reprobe->analysis end End analysis->end

Workflow for ERK Phosphorylation Western Blot.

Conclusion

The activation of the LHRH signaling pathway by agonists like this compound is a multifaceted process involving G-protein coupling, second messenger generation, and the activation of downstream kinase cascades. Understanding this pathway is fundamental for the development of novel therapeutics targeting a range of endocrine-related disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding, signaling, and functional outcomes of LHRH receptor activation, thereby facilitating further advancements in this critical area of biomedical research.

References

An In-depth Technical Guide to (D-His2,D-Trp6)-LHRH and its Analogs in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synonyms

(D-His2,D-Trp6)-LHRH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It belongs to a class of compounds known as LHRH agonists. In the scientific literature, this compound is most commonly referred to as (D-His2)-Triptorelin .

Triptorelin itself is the designation for the LHRH analog with a D-Tryptophan substitution at position 6, i.e., [D-Trp6]-LHRH. The nomenclature this compound indicates an additional substitution of a D-Histidine at position 2 of the peptide sequence.

Other synonyms and related terms found in scientific literature include:

  • (D-His2)-Triptorelin

  • A synthetic LHRH agonist

  • A GnRH receptor agonist

This guide will provide a comprehensive overview of the available scientific and technical information regarding this compound and its closely related parent compound, Triptorelin, for which more extensive quantitative data is available.

Mechanism of Action

As an LHRH agonist, this compound mimics the action of endogenous LHRH. Its mechanism of action is biphasic:

  • Initial Stimulation (Flare-up): Upon initial administration, it binds to GnRH receptors in the anterior pituitary gland, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This results in a temporary surge in testosterone levels in males and estrogen levels in females.

  • Downregulation and Desensitization: Continuous administration of the agonist leads to the downregulation of GnRH receptors on pituitary cells. This desensitization results in a profound and sustained suppression of LH and FSH secretion, ultimately leading to a reduction of gonadal steroid production to castration levels.

Beyond its effects on the pituitary-gonadal axis, LHRH agonists, including Triptorelin and its analogs, have been shown to exert direct anti-proliferative effects on various cancer cells that express GnRH receptors. This direct action is often mediated through a Gαi-protein coupled signaling pathway, which is distinct from the Gαq/11 pathway typically activated by GnRH in the pituitary.

Quantitative Data

Table 1: Binding Affinity of LHRH Agonists for the Human GnRH Receptor

CompoundKi (nM)
Triptorelin ([D-Trp6]-LHRH)0.21[1]
Nafarelin0.06[1]
Leuprolide0.30[1]
Goserelin0.44[1]
Buserelin0.16[1]
Deslorelin0.10
Histrelin0.12
Fertirelin0.61
Lecirelin0.17
Alarelin0.23
Gonadorelin (LHRH)13

Table 2: In Vitro Anti-proliferative Activity of LHRH Agonists in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)
LHRH Analog (Generic)PC-34.22
LHRH Analog (Generic)LNCaP4.36
LHRH Analog (Generic)DU-1454.81

Note: The specific LHRH analogs tested to generate the IC50 values in Table 2 were not explicitly identified as this compound in the source material.

Experimental Protocols

Solid-Phase Synthesis of Triptorelin Analogs

A general method for the synthesis of Triptorelin and its analogs, such as this compound, is through solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide AM or MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-His(Trt)-OH and Fmoc-D-Trp(Boc)-OH)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM, Ether)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.

  • First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Gly-OH) is coupled to the resin using a coupling agent.

  • Deprotection: The Fmoc protecting group is removed using a deprotection reagent to expose the free amine.

  • Sequential Coupling: The subsequent Fmoc-protected amino acids are coupled sequentially according to the desired peptide sequence. For this compound, the sequence would be: pGlu-D-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold ether, washed, and then purified using reverse-phase HPLC.

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effects of LHRH analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PC-3, LNCaP, DU-145)

  • Complete cell culture medium

  • This compound or other LHRH analogs

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the LHRH analog. Control wells receive medium with the vehicle used to dissolve the analog.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the analog that inhibits cell growth by 50%) can then be determined.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (like this compound) to its receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the GnRH receptor

  • Radiolabeled LHRH agonist (e.g., [125I]-Triptorelin)

  • Unlabeled this compound at various concentrations

  • Assay buffer

  • Filtration apparatus with glass fiber filters

  • Gamma counter

Procedure:

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor ligand.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound ligand.

  • Washing: The filters are washed quickly with cold assay buffer to remove any unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Pituitary-Gonadal Axis Regulation by LHRH Agonists

The following diagram illustrates the biphasic effect of LHRH agonists on the hypothalamic-pituitary-gonadal axis.

LHRH Agonist Effect on Pituitary-Gonadal Axis cluster_initial Initial Phase (Stimulation) cluster_chronic Chronic Phase (Suppression) LHRH_Agonist_Initial LHRH Agonist Pituitary_Initial Anterior Pituitary LHRH_Agonist_Initial->Pituitary_Initial Binds to GnRH Receptor Gonadotropins_Initial LH & FSH Release (Increased) Pituitary_Initial->Gonadotropins_Initial Stimulates Gonads_Initial Gonads (Testes/Ovaries) Gonadotropins_Initial->Gonads_Initial Stimulates Sex_Steroids_Initial Testosterone/Estrogen (Increased) Gonads_Initial->Sex_Steroids_Initial LHRH_Agonist_Chronic Continuous LHRH Agonist Pituitary_Chronic Anterior Pituitary (Downregulated GnRH Receptors) LHRH_Agonist_Chronic->Pituitary_Chronic Desensitizes Gonadotropins_Chronic LH & FSH Release (Decreased) Pituitary_Chronic->Gonadotropins_Chronic Inhibits Gonads_Chronic Gonads (Testes/Ovaries) Gonadotropins_Chronic->Gonads_Chronic Reduced Stimulation Sex_Steroids_Chronic Testosterone/Estrogen (Decreased to Castration Levels) Gonads_Chronic->Sex_Steroids_Chronic

Biphasic effect of LHRH agonists on the HPG axis.
Direct Anti-proliferative Signaling in Cancer Cells

This diagram shows the proposed direct signaling pathway of LHRH agonists in cancer cells expressing GnRH receptors.

Direct LHRH Agonist Signaling in Cancer Cells LHRH_Agonist This compound GnRH_Receptor GnRH Receptor (on Cancer Cell) LHRH_Agonist->GnRH_Receptor Binds G_Protein Gαi Protein GnRH_Receptor->G_Protein Activates PTP Phosphotyrosine Phosphatase (PTP) GnRH_Receptor->PTP Activates AC Adenylyl Cyclase G_Protein->AC Inhibits JNK_Pathway JNK Pathway G_Protein->JNK_Pathway Activates cAMP cAMP (Decreased) AC->cAMP Cell_Proliferation Cell Proliferation cAMP->Cell_Proliferation Inhibited Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR, IGFR) PTP->Growth_Factor_Receptor Dephosphorylates (Inhibits Signaling) MAPK_Pathway MAPK Pathway (e.g., ERK) Growth_Factor_Receptor->MAPK_Pathway Inhibited MAPK_Pathway->Cell_Proliferation Inhibited Apoptosis Apoptosis JNK_Pathway->Apoptosis Promotes

Direct anti-proliferative signaling of LHRH agonists.
Experimental Workflow for In Vitro Analysis

The following workflow outlines the key steps in the in vitro characterization of an LHRH analog.

In Vitro Analysis Workflow Synthesis Peptide Synthesis (this compound) Purification HPLC Purification & Mass Spec Verification Synthesis->Purification Binding_Assay Competitive Binding Assay Purification->Binding_Assay Proliferation_Assay MTT Proliferation Assay Purification->Proliferation_Assay Signaling_Studies Western Blot for Signaling Proteins (p-ERK, p-Akt, etc.) Purification->Signaling_Studies Affinity_Determination Determine Ki (Binding Affinity) Binding_Assay->Affinity_Determination Cell_Culture Cancer Cell Line Culture Cell_Culture->Proliferation_Assay Cell_Culture->Signaling_Studies Activity_Determination Determine IC50 (Anti-proliferative Activity) Proliferation_Assay->Activity_Determination Mechanism_Elucidation Elucidate Mechanism of Action Signaling_Studies->Mechanism_Elucidation

Workflow for in vitro analysis of LHRH analogs.

References

Methodological & Application

Application Notes and Protocols for (D-His2,D-Trp6)-LHRH in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of the Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (D-His2,D-Trp6)-LHRH. This synthetic peptide is a potent analog of the natural LHRH and is valuable for studying its effects on various cell types, particularly in cancer research.

Introduction

This compound is a modified decapeptide that acts as a superagonist at the LHRH receptor (LHRH-R), also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. Its primary mechanism of action involves the regulation of the hypothalamic-pituitary-gonadal axis. However, LHRH receptors are also expressed on the surface of various cancer cells, including those of the prostate, breast, ovarian, and pancreatic cancers. This allows for direct cellular effects that can be explored in a cell culture setting.

Mechanism of Action:

  • Pituitary Cells: In pituitary gonadotrophs, the LHRH receptor is coupled to a Gq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC) and subsequent release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, chronic exposure to LHRH agonists like this compound leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release.

  • Cancer Cells: In cancer cells expressing LHRH-R, the receptor is often coupled to a Gi protein. Activation of this pathway by this compound leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent anti-proliferative and pro-apoptotic effects.

Data Presentation

The following tables summarize representative quantitative data from studies on LHRH agonists in cancer cell lines. Note that some data may be from studies using other (D-Trp6)-LHRH analogs, such as (D-Lys6)-LHRH, due to the limited availability of specific data for the (D-His2,D-Trp6) variant in the public domain.

Table 1: Effect of a (D-Lys6)-LHRH-Curcumin Conjugate on Pancreatic Cancer Cell Viability (MTT Assay)

Cell LineTreatmentConcentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)
MIAPaCa-2(D-Lys6)-LHRH-Curcumin348Decreased compared to control
Panc-1(D-Lys6)-LHRH-Curcumin1048Decreased compared to control
BxPC-3(D-Lys6)-LHRH-Curcumin2.548Decreased compared to control*

*Note: The study reported statistically significant decreases in cell viability (p < 0.05) but did not provide specific percentage values in the abstract. The IC50 values were reported as 3 µM for MIAPaCa-2, 10 µM for Panc-1, and 2.5 µM for BxPC-3.

Table 2: Effect of an LHRH Agonist Conjugate (AEZS-108) on DU-145 Prostate Cancer Cell Proliferation and Apoptosis

AssayTreatmentConcentrationIncubation TimeResult
Proliferation (MTS)AEZS-108250 nM48 hours61.2% inhibition
ApoptosisAEZS-1081 µM24 hours46% increase

*Note: AEZS-108 is a conjugate of [D-Lys(6)]LHRH and doxorubicin.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • LHRH-R positive cancer cell line (e.g., LNCaP, DU-145 for prostate; MCF-7 for breast)

  • Complete cell culture medium

  • This compound peptide

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable buffer. Prepare serial dilutions of the peptide in serum-free medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include untreated wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours, or according to the manufacturer's instructions.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and incubate for at least 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.

Materials:

  • LHRH-R positive cancer cell line

  • 6-well cell culture plates

  • This compound peptide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

  • Treat the cells with the desired concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

  • Staining:

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Signaling_Pathway_Pituitary LHRH Agonist Signaling in Pituitary Cells LHRH_Agonist This compound LHRH_R LHRH Receptor LHRH_Agonist->LHRH_R Binds to Gq11 Gq/11 Protein LHRH_R->Gq11 Activates Downregulation Chronic Exposure: Receptor Downregulation & Desensitization LHRH_R->Downregulation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_Release LH & FSH Release Ca_release->Gonadotropin_Release PKC->Gonadotropin_Release

Caption: LHRH agonist signaling pathway in pituitary cells.

Signaling_Pathway_Cancer LHRH Agonist Signaling in Cancer Cells LHRH_Agonist This compound LHRH_R LHRH Receptor LHRH_Agonist->LHRH_R Binds to Gi Gi Protein LHRH_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Inhibits Apoptosis Apoptosis PKA->Apoptosis Promotes Experimental_Workflow_Viability Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells 1. Seed cells in 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells 3. Treat with this compound Incubate_24h->Treat_Cells Incubate_Treatment 4. Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_Reagent 5. Add MTT/MTS reagent Incubate_Treatment->Add_Reagent Incubate_Reagent 6. Incubate for 2-4h Add_Reagent->Incubate_Reagent Read_Absorbance 7. Read absorbance Incubate_Reagent->Read_Absorbance Experimental_Workflow_Apoptosis Apoptosis Assay Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis Seed_Cells 1. Seed cells in 6-well plate Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest cells (trypsinization) Treat_Cells->Harvest_Cells Wash_Cells 4. Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend_Buffer 5. Resuspend in Binding Buffer Wash_Cells->Resuspend_Buffer Add_Stains 6. Add Annexin V-FITC & PI Resuspend_Buffer->Add_Stains Incubate_Stains 7. Incubate for 15 min Add_Stains->Incubate_Stains Flow_Cytometry 8. Analyze by Flow Cytometry Incubate_Stains->Flow_Cytometry

Application Notes and Protocols for (D-His2,D-Trp6)-LHRH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-His2,D-Trp6)-LHRH is a synthetic agonist analog of the natural Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). The strategic substitution of glycine at position 6 with D-Tryptophan and at position 2 with D-Histidine results in a peptide with significantly increased potency and a longer biological half-life compared to the native LHRH. These modifications enhance its resistance to enzymatic degradation. This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy for research applications.

Product Information

PropertyValue
Molecular Formula C64H82N18O13
Molecular Weight 1311.45 g/mol
Appearance White to off-white lyophilized powder
Purity >98% (typically)
CAS Number 321709-34-6

Dissolution Protocol

The solubility of this compound is a critical factor for its biological activity. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).

Materials
  • This compound lyophilized powder

  • Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Experimental Protocol for Reconstitution
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of atmospheric moisture, which can affect the peptide's stability.

  • Solvent Addition: Based on the desired stock solution concentration, carefully add the appropriate volume of DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of the peptide, add 76.25 µL of DMSO.

  • Solubilization: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1]

  • Storage: Store the aliquots as recommended in the storage section below.

Dissolution_Workflow Figure 1: Dissolution and Aliquoting Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Preparation cluster_end Final Product start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate Prevent condensation add_solvent Add appropriate volume of DMSO equilibrate->add_solvent dissolve Vortex/Sonicate to dissolve add_solvent->dissolve Ensure complete solubilization aliquot Aliquot into single-use tubes dissolve->aliquot Avoid freeze-thaw cycles store Store at -20°C or -80°C aliquot->store end_node Ready-to-use Aliquots store->end_node

Caption: Workflow for the dissolution and aliquoting of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity and biological activity of this compound. The stability of the peptide differs significantly between its lyophilized and solubilized forms.

Lyophilized Powder

The lyophilized powder is relatively stable. For optimal long-term storage, it should be kept in a tightly sealed container, protected from light and moisture.

Storage TemperatureShelf Life
-20°CUp to 1 year
-80°CUp to 2 years
Stock Solution

Once in solution, the peptide is more susceptible to degradation. The presence of a Tryptophan residue makes it prone to oxidation. It is imperative to store stock solutions frozen and in single-use aliquots.

Storage TemperatureShelf Life
4°C1-2 weeks
-20°CUp to 1 month
-80°CUp to 6 months
Factors Affecting Stability in Solution
  • pH: Studies on LHRH have shown that the stability of the peptide in aqueous solutions is pH-dependent. Maximum stability for LHRH is observed around pH 6.05.[2] Degradation is accelerated at lower pH values. For another LHRH analog, leuprolide acetate, stability was also found to be lower at acidic pH.

  • Temperature: As with most peptides, higher temperatures accelerate degradation. A study on LHRH in aqueous solution showed no significant loss of activity for up to 10 weeks at 37°C and for 2 years at 4°C.[3] However, heating to 60°C led to noticeable degradation.[3]

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can degrade the peptide and should be avoided by preparing single-use aliquots.[1] While one study on LHRH showed no significant activity loss after 5 days of repeated freeze-thaw cycles, it is still considered best practice to aliquot.

  • Oxidation: The D-Tryptophan residue in the peptide sequence is susceptible to oxidation. It is advisable to minimize the exposure of the solution to air.

Signaling Pathway

This compound, as a GnRH agonist, initially stimulates the GnRH receptors in the anterior pituitary. This leads to an increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous administration leads to the downregulation of GnRH receptors, desensitizing the pituitary gonadotroph cells and ultimately suppressing the secretion of LH and FSH.

GnRH_Agonist_Pathway Figure 2: GnRH Agonist Signaling Pathway cluster_agonist Agonist Action cluster_pituitary Anterior Pituitary cluster_hormones Hormone Secretion cluster_response Physiological Response agonist This compound gnrh_r GnRH Receptor agonist->gnrh_r Binds to gonadotroph Gonadotroph Cell gnrh_r->gonadotroph Activates chronic Chronic Effect: Downregulation & Suppression gnrh_r->chronic Leads to (chronic) lh_fsh LH & FSH Secretion gonadotroph->lh_fsh Stimulates initial Initial Flare: Increased LH/FSH lh_fsh->initial Leads to (acute)

Caption: Simplified signaling pathway of a GnRH agonist like this compound.

References

Application Notes and Protocols for (D-Trp6)-LHRH Analogs in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers utilizing (D-Trp6)-LHRH and its related analogs in in vivo mouse models. The information compiled here is intended for professionals in research, science, and drug development.

Mechanism of Action

Luteinizing Hormone-Releasing Hormone (LHRH) analogs, including those with a D-Tryptophan substitution at position 6, are potent modulators of the hypothalamic-pituitary-gonadal axis.[1] Their primary mechanism involves binding to LHRH receptors on pituitary gonadotroph cells.[1]

Agonists : Initially, LHRH agonists like (D-Trp6)-LHRH cause a surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This can lead to a transient increase in testosterone levels, a phenomenon known as "testosterone flare".[3] However, chronic and continuous administration leads to the downregulation of LHRH receptors in the pituitary.[1] This desensitization results in a profound and sustained suppression of LH and FSH secretion, leading to a state of "medical castration" with significantly reduced levels of sex steroids like testosterone and estrogen.

Antagonists : LHRH antagonists act by competitively blocking the LHRH receptor, thereby preventing endogenous LHRH from binding. This leads to an immediate and rapid decrease in the secretion of LH and FSH, without the initial stimulatory phase seen with agonists.

Some LHRH analogs may also exert direct effects on tumors that express LHRH receptors, such as prostate, breast, and ovarian cancers.

Quantitative Data Summary

The following tables summarize dosages and administration schedules for LHRH analogs used in rodent studies. It is important to note that the optimal dose can vary depending on the specific analog, the mouse strain, the experimental model, and the desired biological effect.

Table 1: LHRH Agonist Dosages in Rodent Studies

LHRH AnalogAnimal ModelDosageAdministration RouteFrequencyKey FindingsReference
Leuprolide AcetateMiddle-aged C57BL/6J Mice18 mg / 4 weeksSubcutaneous (osmotic minipump)Every 4 weeks for 12 weeksSignificant reduction in prostate weight and serum testosterone levels.
[D-Trp6, des-Gly-NH2(10)]-LHRH ethylamideHypophysectomized RatsNot specifiedNot specifiedDaily for 1 monthNo direct effect on spermatogenesis in the absence of the pituitary.
[D-Trp6,Pro9-NEt]LHRHHuman Patient200 µgSubcutaneous injectionDaily for 21 daysIn a patient with an LH-secreting pituitary tumor, this agonist paradoxically increased LH levels.

Table 2: LHRH Antagonist Dosages in Mouse Studies

LHRH AnalogAnimal ModelDosageAdministration RouteFrequencyKey FindingsReference
[N-Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]-LHRHMale Nude Mice with PC-82 xenografts100 µ g/day (4 mg/kg)Not specifiedDaily for 21 daysDid not significantly affect tumor growth or testosterone levels at 24 hours post-injection. Plasma LH and testosterone were suppressed 2 hours post-injection.

Experimental Protocols

Protocol 1: Induction of Medical Castration using an LHRH Agonist via Osmotic Minipumps

This protocol is based on a study using leuprolide to induce androgen deprivation in middle-aged male mice.

Objective: To achieve sustained suppression of testosterone levels in male mice.

Materials:

  • LHRH Agonist (e.g., Leuprolide Acetate)

  • Sterile Saline

  • Micro-osmotic pumps (e.g., Alzet)

  • Anesthetics (e.g., isoflurane)

  • Surgical tools (scalpel, forceps)

  • Wound clips or sutures

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with the LHRH agonist solution at the desired concentration to deliver the target dose (e.g., 18 mg over 4 weeks). The control group's pumps should be filled with sterile saline.

  • Surgical Implantation: a. Anesthetize the mouse using a reliable method (e.g., isoflurane inhalation). b. Shave and sterilize the skin on the back, slightly posterior to the scapulae. c. Make a small incision in the skin. d. Using forceps, create a subcutaneous pocket. e. Insert the filled osmotic minipump into the pocket. f. Close the incision with wound clips or sutures.

  • Post-operative Care: Monitor the mice for recovery from anesthesia and signs of pain or infection. Provide appropriate post-operative analgesia as per institutional guidelines.

  • Treatment Duration: The pumps will deliver the agonist at a constant rate for their specified duration (e.g., 4 weeks). For longer studies, pumps may need to be replaced.

  • Endpoint Analysis: a. At the end of the study, collect blood samples via cardiac puncture or from the retro-orbital sinus for hormone analysis (e.g., testosterone, LH). b. Euthanize the mice and collect tissues of interest (e.g., prostate, testes) for weight and histological analysis.

Protocol 2: Evaluation of an LHRH Analog in a Tumor Xenograft Mouse Model

This protocol provides a general framework for assessing the efficacy of an LHRH analog on the growth of hormone-dependent tumors.

Objective: To determine the effect of an LHRH analog on the growth of a tumor xenograft in mice.

Materials:

  • Cancer cell line expressing LHRH receptors (e.g., PC-82 prostate cancer cells).

  • Immunocompromised mice (e.g., nude mice).

  • LHRH analog (agonist or antagonist).

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: a. Culture the chosen cancer cell line under appropriate conditions. b. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel). c. Anesthetize the mice. d. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: a. Monitor the mice regularly for tumor formation. b. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: a. For LHRH agonists requiring sustained release, surgically implant an osmotic minipump as described in Protocol 1. b. For LHRH antagonists or agonists administered daily, use subcutaneous or intraperitoneal injections at the desired schedule. The control group should receive the vehicle.

  • Monitoring and Data Collection: a. Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. b. Monitor the body weight of the mice as an indicator of general health and toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). d. For studies investigating hormonal effects, periodic blood samples can be collected to measure testosterone or other hormone levels.

Visualizations

Signaling Pathway of LHRH Agonists

LHRH_Agonist_Signaling cluster_pituitary Anterior Pituitary Gonadotroph Cell cluster_chronic Chronic Stimulation Effects LHRH_R LHRH Receptor G_alpha_q11 Gαq/11 LHRH_R->G_alpha_q11 Activates Receptor_downregulation Receptor Downregulation & Desensitization LHRH_R->Receptor_downregulation Leads to PLC PLC G_alpha_q11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC LH_FSH_synthesis LH & FSH Synthesis and Secretion PKC->LH_FSH_synthesis Stimulates Ca_release->LH_FSH_synthesis Stimulates Secretion_inhibition Inhibition of LH & FSH Secretion Receptor_downregulation->Secretion_inhibition LHRH_Agonist (D-Trp6)-LHRH (Agonist) LHRH_Agonist->LHRH_R Binds

Caption: LHRH agonist signaling pathway in pituitary gonadotroph cells.

Experimental Workflow for Tumor Xenograft Study

Experimental_Workflow Start Start Cell_Culture Culture LHRH-Receptor Positive Cancer Cells Start->Cell_Culture Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Monitoring Monitor Tumor Growth Implantation->Tumor_Monitoring Randomization Randomize Mice into Treatment & Control Groups Tumor_Monitoring->Randomization Treatment Administer (D-Trp6)-LHRH Analog or Vehicle Randomization->Treatment Data_Collection Regularly Measure Tumor Volume and Body Weight Treatment->Data_Collection During Treatment Period Endpoint Endpoint Analysis: Tumor Weight, Histology, Hormone Levels Data_Collection->Endpoint

References

Application Notes and Protocols for (D-His2,D-Trp6)-LHRH in Peptide Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the synthetic peptide (D-His2,D-Trp6)-LHRH, a potent Gonadotropin-Releasing Hormone (GnRH) analog, in various peptide screening assays. This document outlines the peptide's mechanism of action, presents relevant quantitative data for a closely related analog, and offers detailed protocols for key experimental procedures.

Introduction

This compound is a synthetic decapeptide analog of the endogenous luteinizing hormone-releasing hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Modifications at position 2 (substitution of L-Histidine with D-Histidine) and position 6 (substitution of Glycine with D-Tryptophan) result in a peptide with enhanced potency and prolonged activity compared to the native hormone. These characteristics make it a valuable tool in drug discovery and development for screening and characterizing novel compounds targeting the GnRH receptor (GnRHR).

Mechanism of Action

This compound acts as a superagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) primarily expressed on pituitary gonadotrope cells. The binding of this compound to the GnRHR initiates a cascade of intracellular signaling events. The receptor is predominantly coupled to the Gq/11 family of G-proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to the synthesis and secretion of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Continuous or high-dose administration of a GnRH superagonist like this compound leads to the downregulation and desensitization of the GnRH receptor. This paradoxical effect results in the suppression of gonadotropin release and a subsequent decrease in gonadal steroid production, a principle that is therapeutically exploited in various hormone-dependent conditions.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Downstream Downstream Signaling (LH/FSH Synthesis & Secretion) Ca2->Downstream PKC->Downstream

Caption: GnRH Receptor Signaling Pathway.

Quantitative Data

CompoundCell LineAssay TypeParameterValueReference
[D-Trp6]LHRHHEC-1A (Human Endometrial Cancer)Radioligand Binding AssayKd5.7 nM[1]
[D-Trp6]LHRHIshikawa (Human Endometrial Cancer)Radioligand Binding AssayKd4.2 nM[1]

Note: The data presented is for the closely related analog [D-Trp6]LHRH and should be used as a reference. Experimental values for this compound should be determined empirically.

Experimental Protocols

The following are detailed protocols for common peptide screening assays involving GnRH analogs.

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled GnRH analog for binding to the GnRH receptor.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare Cell Membranes (Expressing GnRHR) incubate Incubate Membranes, Radioligand, and Test Compound prep_mem->incubate prep_radio Prepare Radiolabeled Ligand (e.g., ¹²⁵I-[D-Trp6]LHRH) prep_radio->incubate prep_test Prepare Serial Dilutions of Test Compound prep_test->incubate filter Separate Bound from Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Gamma Counter) filter->count plot Plot % Inhibition vs. [Test Compound] count->plot calculate Calculate IC₅₀ and Ki plot->calculate

Caption: Experimental Workflow for a Competitive Binding Assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293-GnRHR).

  • Radiolabeled GnRH agonist (e.g., ¹²⁵I-[D-Trp6]LHRH).

  • This compound or other test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the GnRH receptor in a hypotonic buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled GnRH or a potent analog (e.g., 1 µM [D-Trp6]LHRH).

    • Competition: 50 µL of serial dilutions of the test compound (e.g., this compound).

  • Add 50 µL of the radiolabeled ligand (at a concentration close to its Kd) to all wells.

  • Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Determine the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of this compound to activate the GnRH receptor and induce the expression of a reporter gene (luciferase) under the control of a response element sensitive to the GnRH signaling pathway (e.g., c-fos promoter).

Materials:

  • A cell line stably co-expressing the human GnRH receptor and a luciferase reporter construct (e.g., HEK293-GnRHR-c-fos-luc).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Serum-free cell culture medium.

  • This compound or other test compounds.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent kit.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density (e.g., 20,000 cells/well) and allow them to attach overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Prepare serial dilutions of this compound or other test compounds in serum-free medium. Add the diluted compounds to the respective wells. Include a vehicle control (serum-free medium only).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours.

  • Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for a short period at room temperature.

  • Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of each well to a control (e.g., a co-transfected Renilla luciferase for dual-luciferase assays).

    • Plot the normalized luminescence (as a fold-change over vehicle control) against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

This assay measures the transient increase in intracellular calcium concentration upon activation of the GnRH receptor by an agonist like this compound.

Materials:

  • A cell line stably expressing the human GnRH receptor (e.g., HEK293-GnRHR or CHO-GnRHR).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound or other test compounds.

  • 96-well or 384-well black, clear-bottom tissue culture plates.

  • A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed the cells into the microplate and allow them to form a confluent monolayer overnight.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution (prepared in assay buffer). Incubate the plate in the dark at 37°C for 60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.

  • Compound Preparation: Prepare serial dilutions of this compound or other test compounds in a separate plate (compound plate).

  • Calcium Flux Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity over baseline indicates the intracellular calcium mobilization.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value using non-linear regression analysis.

References

Application Notes and Protocols for Radiolabeling of (D-His2,D-Trp6)-LHRH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the radiolabeling of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-His2,D-Trp6)-LHRH. This synthetic peptide is an agonist of the LHRH receptor (LHRH-R), also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. LHRH receptors are overexpressed in a variety of cancers, including prostate, breast, and ovarian cancer, making radiolabeled LHRH analogs promising candidates for targeted radionuclide imaging and therapy.

These protocols will cover the conjugation of chelating agents to the peptide, followed by radiolabeling with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy, and Copper-64 (⁶⁴Cu) for PET imaging. Detailed quality control procedures are also provided to ensure the production of high-quality radiopharmaceuticals suitable for preclinical and clinical research.

LHRH Receptor Signaling Pathway

The LHRH receptor is a G-protein coupled receptor (GPCR). In normal pituitary gonadotrophs, its activation by LHRH leads to the stimulation of the Gαq/11 protein, activating Phospholipase C (PLC) and subsequently leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, in cancer cells, the LHRH receptor signaling pathway can differ, often involving Gαi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, leading to anti-proliferative effects.

LHRH_Signaling cluster_pituitary Pituitary Gonadotroph Cells cluster_cancer Cancer Cells LHRH_P LHRH Analog LHRHR_P LHRH Receptor LHRH_P->LHRHR_P Gq11 Gαq/11 LHRHR_P->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Gonadotropin_release LH & FSH Release PKC->Gonadotropin_release Ca_release->Gonadotropin_release LHRH_C LHRH Analog LHRHR_C LHRH Receptor LHRH_C->LHRHR_C Gi Gαi LHRHR_C->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Antiproliferative Anti-proliferative Effects cAMP->Antiproliferative leads to

Caption: LHRH receptor signaling in pituitary versus cancer cells.

Experimental Protocols

The overall workflow for producing a radiolabeled this compound analog involves two main stages: conjugation of a chelator to the peptide and subsequent radiolabeling with the desired radionuclide.

Radiolabeling_Workflow Peptide This compound Conjugation Conjugation Reaction Peptide->Conjugation Chelator Chelator-NHS ester (e.g., DOTA-NHS, TETA-NHS) Chelator->Conjugation Purification1 Purification of Conjugate (HPLC) Conjugation->Purification1 Conjugated_Peptide Chelator-(D-His2,D-Trp6)-LHRH Purification1->Conjugated_Peptide Radiolabeling Radiolabeling Conjugated_Peptide->Radiolabeling QC Quality Control (HPLC, TLC) Radiolabeling->QC Final_Product Radiolabeled Peptide QC->Final_Product Radioisotope Radionuclide (⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴Cu) Radioisotope->Radiolabeling

Caption: General workflow for radiolabeling this compound.

Protocol 1: Conjugation of Chelator to this compound

This protocol describes the conjugation of a bifunctional chelator (e.g., DOTA or TETA) to the this compound peptide via an N-hydroxysuccinimide (NHS) ester. The primary amine on the peptide (e.g., the N-terminus or a lysine side chain) reacts with the NHS ester of the chelator to form a stable amide bond.

Materials:

  • This compound peptide

  • DOTA-NHS ester or TETA-NHS ester

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Lyophilizer

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL.

  • Chelator Dissolution: Dissolve a 5 to 10-fold molar excess of the DOTA-NHS or TETA-NHS ester in a small volume of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the chelator solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting conjugate using reversed-phase HPLC. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization and Lyophilization: Collect the fraction containing the desired conjugate, confirm its identity and purity by mass spectrometry and analytical HPLC, and then lyophilize to obtain a white powder. Store the lyophilized conjugate at -20°C or -80°C.

Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol is for the labeling of DOTA-(D-His2,D-Trp6)-LHRH with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • DOTA-(D-His2,D-Trp6)-LHRH conjugate

  • ⁶⁸GaCl₃ in 0.1 M HCl (from a ⁶⁸Ge/⁶⁸Ga generator)

  • Sodium acetate buffer (1 M, pH 4.0-4.5)

  • Sterile water for injection

  • Heating block or water bath

  • C18 Sep-Pak cartridge for purification

  • Ethanol

  • Saline solution (0.9% NaCl)

Procedure:

  • Elution and Buffering: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Add the ⁶⁸GaCl₃ eluate to a reaction vial containing sodium acetate buffer to adjust the pH to 3.5-4.5.

  • Precursor Addition: Add 10-50 µg of DOTA-(D-His2,D-Trp6)-LHRH to the buffered ⁶⁸Ga solution.

  • Labeling Reaction: Heat the reaction mixture at 95°C for 5-10 minutes.

  • Purification (optional but recommended): Pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga. Elute the ⁶⁸Ga-DOTA-(D-His2,D-Trp6)-LHRH with a small volume of 50% ethanol in saline.

  • Formulation: Dilute the eluted product with sterile saline for injection to reduce the ethanol concentration to less than 10%.

Protocol 3: Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

This protocol describes the labeling of DOTA-(D-His2,D-Trp6)-LHRH with ¹⁷⁷Lu for therapeutic applications.

Materials:

  • DOTA-(D-His2,D-Trp6)-LHRH conjugate

  • ¹⁷⁷LuCl₃ solution

  • Ammonium acetate or sodium acetate buffer (0.1-0.5 M, pH 4.5-5.5)

  • Gentisic acid or ascorbic acid (as a radioprotectant)

  • Heating block or water bath

  • DTPA solution (50 mM)

Procedure:

  • Reaction Setup: In a sterile reaction vial, combine 20-100 µg of DOTA-(D-His2,D-Trp6)-LHRH, the appropriate volume of acetate buffer, and a radioprotectant.

  • Radionuclide Addition: Add the required activity of ¹⁷⁷LuCl₃ to the reaction vial.

  • Labeling Reaction: Incubate the reaction mixture at 90-100°C for 15-30 minutes.

  • Quenching: After cooling to room temperature, add a small volume of DTPA solution to chelate any unreacted ¹⁷⁷Lu.

  • Formulation: The final product can be diluted with sterile saline for injection.

Protocol 4: Radiolabeling with Copper-64 (⁶⁴Cu)

This protocol details the labeling of TETA-(D-His2,D-Trp6)-LHRH with ⁶⁴Cu. TETA is often preferred over DOTA for ⁶⁴Cu due to the higher in vivo stability of the resulting complex.

Materials:

  • TETA-(D-His2,D-Trp6)-LHRH conjugate

  • ⁶⁴CuCl₂ solution

  • Ammonium acetate buffer (0.1 M, pH 5.5-6.5)

  • Heating block or water bath

Procedure:

  • Reaction Setup: Combine 10-50 µg of TETA-(D-His2,D-Trp6)-LHRH with the ammonium acetate buffer in a reaction vial.

  • Radionuclide Addition: Add the ⁶⁴CuCl₂ solution to the peptide-buffer mixture.

  • Labeling Reaction: Incubate the reaction at room temperature for 30 minutes or at 95°C for 2 hours, depending on the specific TETA derivative used.[1] Room temperature labeling is often sufficient for standard TETA conjugates.[1]

  • Formulation: The final product is typically used without further purification if high radiochemical purity is achieved. It can be diluted with sterile saline for injection.

Data Presentation

The following tables summarize typical quantitative data for the radiolabeling of LHRH analogs. These values can be used as a benchmark for the successful radiolabeling of this compound.

Table 1: Radiolabeling Parameters and Outcomes

RadioisotopeChelatorPeptide Amount (µg)BufferpHTemperature (°C)Time (min)Radiochemical Purity (%)Specific Activity (GBq/µmol)
⁶⁸Ga DOTA10 - 50Sodium Acetate3.5 - 4.5955 - 10> 9550 - 200
¹⁷⁷Lu DOTA20 - 100Ammonium/Sodium Acetate4.5 - 5.590 - 10015 - 30> 9820 - 60
⁶⁴Cu TETA10 - 50Ammonium Acetate5.5 - 6.5Room Temp30> 9537-111 MBq/µg

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled peptide.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the radiochemical purity and specific activity of the final product.

  • System: A reversed-phase HPLC system with a C18 column and a radioactivity detector.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 95% A / 5% B to 20% A / 80% B over 20-30 minutes.

  • Analysis: The retention time of the radiolabeled peptide will be different from the unconjugated peptide and free radionuclide. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the desired product peak.

Thin-Layer Chromatography (TLC)

TLC is a rapid method to assess radiochemical purity.

  • Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.

  • Mobile Phase:

    • For ⁶⁸Ga and ¹⁷⁷Lu: A mixture of 0.1 M sodium citrate (pH 5.5) or a mixture of ammonium acetate and methanol can be used. The radiolabeled peptide typically remains at the origin (Rf = 0), while free radionuclide moves with the solvent front (Rf = 1).

    • For ⁶⁴Cu: A mobile phase of 50 mM EDTA can be used, where the ⁶⁴Cu-TETA-peptide has an Rf of ~0.8-1.0, and free ⁶⁴Cu remains at the origin.

  • Analysis: The distribution of radioactivity on the TLC strip is measured using a radio-TLC scanner.

References

Application Notes and Protocols for (D-His2,D-Trp6)-LHRH-Induced Medical Hypophysectomy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(D-His2,D-Trp6)-LHRH , a potent synthetic agonist of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a valuable tool for inducing a state of reversible medical hypophysectomy. This decapeptide analog, with substitutions at position 2 (D-Histidine) and 6 (D-Tryptophan), exhibits a higher binding affinity and prolonged activity at the GnRH receptor compared to the native hormone.[1][2] Its primary application in a research setting is to achieve a transient and selective suppression of the pituitary-gonadal axis, effectively mimicking a hypophysectomy without the need for invasive surgery.

The mechanism of action involves a biphasic response.[3] Initially, administration of this compound leads to a "flare-up" effect, characterized by a transient surge in the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the anterior pituitary.[3] This, in turn, stimulates the gonads to produce sex steroids such as testosterone and estradiol. However, continuous administration of the agonist leads to the desensitization of the pituitary GnRH receptors and their downregulation.[1] This paradoxical effect results in a profound and sustained suppression of LH and FSH release, leading to a state of hypogonadotropic hypogonadism, often referred to as "medical castration" or "selective medical hypophysectomy". This suppression is reversible upon cessation of treatment.

The primary advantages of using this compound for inducing medical hypophysectomy include its non-invasive nature, the reversibility of its effects, and its high degree of selectivity for the pituitary gonadotrophs. These characteristics make it an invaluable tool in endocrinology, reproductive biology, and oncology research for studying the effects of sex hormone deprivation on various physiological and pathological processes.

Data Presentation: Effects of (D-Trp6)-LHRH on Hormone Levels

The following tables summarize the quantitative effects of (D-Trp6)-LHRH (Triptorelin) administration on key reproductive hormones in different animal models.

Table 1: Effect of (D-Trp6)-LHRH on Serum Luteinizing Hormone (LH) Levels in Male Rats

Treatment GroupDosageDurationMean LH Level (ng/mL)% Change from Controlp-valueReference
ControlSaline15 days1.8 ± 0.2--
(D-Trp6)-LHRH50 µ g/day , SC15 days0.9 ± 0.1-50%< 0.01

Table 2: Effect of (D-Trp6)-LHRH on Plasma Testosterone Levels in Male Rhesus Monkeys

Treatment GroupDosageDurationMean Testosterone Level (ng/dL)% Change from Pre-treatmentp-valueReference
Pre-treatment--350 ± 50--
(D-Trp6)-LHRH2 x 4.7 mg implants, SCDay 60< 60> -82%Not specified
(D-Trp6)-LHRH2 x 4.7 mg implants, SCDay 121< 60> -82%Not specified

Table 3: Effect of (D-Trp6)-LHRH on Serum Testosterone Levels in the Dunning R-3327H Rat Prostate Cancer Model

Treatment GroupDosageDurationMean Testosterone Level% Change from Controlp-valueReference
ControlPlacebo microcapsules60 daysDetectable levels--
(D-Trp6)-LHRH Microcapsules25 µ g/day release, IM60 daysUndetectable levels-Significant

Signaling Pathway of this compound

This compound, as a GnRH agonist, binds to the GnRH receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotrophs. This binding initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the synthesis and release of LH and FSH. Continuous stimulation by the agonist, however, leads to receptor desensitization and internalization, ultimately suppressing gonadotropin release.

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH_Agonist This compound GnRHR GnRH Receptor (GPCR) LHRH_Agonist->GnRHR Binds G_Protein Gαq/11 GnRHR->G_Protein Activates Desensitization Receptor Desensitization & Downregulation GnRHR->Desensitization Continuous Stimulation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Release Gonadotropin (LH, FSH) Synthesis & Release Ca_Release->Gonadotropin_Release Stimulates PKC->Gonadotropin_Release Stimulates

Caption: Signaling pathway of this compound in pituitary gonadotrophs.

Experimental Protocols

Protocol 1: Induction of Medical Hypophysectomy in Male Rats

Objective: To induce a state of medical hypophysectomy in adult male rats through the continuous administration of (D-Trp6)-LHRH.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • (D-Trp6)-LHRH (Triptorelin)

  • Sterile saline (0.9% NaCl)

  • Polypropylene tubes

  • Syringes (1 mL) and needles (25-gauge)

  • Animal handling and restraint equipment

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Centrifuge

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Preparation: Prepare a stock solution of (D-Trp6)-LHRH by dissolving it in sterile saline to a final concentration of 500 µg/mL. Aliquot and store at -20°C. On the day of injection, thaw an aliquot and dilute it with sterile saline to the final desired concentration (e.g., 50 µ g/100 µL for a 50 µ g/day dose).

  • Administration:

    • Administer (D-Trp6)-LHRH via subcutaneous (SC) injection in the dorsal region.

    • For a 15-day study, inject 50 µg of (D-Trp6)-LHRH in a volume of 100 µL daily.

    • The control group should receive daily SC injections of an equivalent volume of sterile saline.

  • Blood Sampling:

    • Collect blood samples at baseline (day 0) and at specified time points throughout the study (e.g., weekly) and at termination (day 15).

    • Blood can be collected via tail vein or saphenous vein for interim measurements.

    • At the end of the study, collect a terminal blood sample via cardiac puncture under anesthesia.

    • Collect blood into EDTA-coated tubes for plasma separation.

  • Plasma Preparation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until hormone analysis.

  • Hormone Analysis: Measure plasma LH and testosterone concentrations using specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

Protocol 2: Radioimmunoassay (RIA) for Rat Luteinizing Hormone (LH)

Objective: To quantify the concentration of LH in rat serum or plasma.

Materials:

  • Rat LH RIA kit (commercially available kits are recommended, e.g., from NIADDK)

  • Rat serum/plasma samples

  • Pipettes and tips

  • Gamma counter

  • Vortex mixer

  • Refrigerated centrifuge

Procedure (based on a typical competitive binding RIA):

  • Reagent Preparation: Prepare all reagents (standards, primary antibody, radiolabeled LH tracer) according to the kit manufacturer's instructions.

  • Assay Setup:

    • Label polypropylene tubes for standards, controls, and unknown samples (in duplicate).

    • Pipette the specified volume of assay buffer into all tubes.

    • Add the appropriate volume of standards, controls, or unknown samples to the respective tubes.

    • Add the primary anti-LH antibody to all tubes (except for the total count tubes).

    • Vortex gently and incubate for the time and temperature specified in the kit protocol (e.g., 24 hours at 4°C).

  • Tracer Addition: Add the radiolabeled LH tracer to all tubes. Vortex gently and incubate for a further specified period (e.g., 24 hours at 4°C).

  • Separation of Bound and Free Hormone:

    • Add the precipitating reagent (e.g., secondary antibody) to all tubes (except for total count tubes).

    • Vortex and incubate for the specified time to allow for the precipitation of the antibody-bound hormone complex.

    • Centrifuge the tubes at the recommended speed and temperature (e.g., 3,000 x g for 30 minutes at 4°C).

  • Decantation and Counting:

    • Carefully decant the supernatant from all tubes (except total count tubes), leaving the pellet at the bottom.

    • Place all tubes (including total count tubes) in a gamma counter and measure the radioactivity (counts per minute, CPM).

  • Data Analysis:

    • Calculate the average CPM for each set of duplicates.

    • Generate a standard curve by plotting the percentage of bound tracer versus the concentration of the LH standards.

    • Determine the LH concentration in the unknown samples by interpolating their percentage of bound tracer from the standard curve.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Canine Testosterone

Objective: To quantify the concentration of testosterone in canine plasma.

Materials:

  • Canine Testosterone ELISA kit (commercially available)

  • Canine plasma samples

  • Pipettes and tips

  • Microplate reader with a 450 nm filter

  • Microplate shaker (optional)

  • Wash bottle or automated plate washer

Procedure (based on a typical competitive ELISA):

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer and other reagents as per the kit instructions.

  • Assay Setup:

    • Set up the microplate with wells for standards, controls, and unknown samples (in duplicate).

    • Pipette 50 µL of each standard, control, and sample into the appropriate wells.

  • Competitive Reaction:

    • Add 50 µL of HRP-conjugated testosterone to each well (except the blank).

    • Add 50 µL of anti-testosterone antibody to each well (except the blank).

    • Mix gently and incubate for 60 minutes at 37°C.

  • Washing:

    • Aspirate the contents of each well.

    • Wash each well three times with 250 µL of wash buffer. Ensure complete removal of the liquid after each wash.

  • Substrate Incubation:

    • Add 50 µL of Substrate A and 50 µL of Substrate B to each well.

    • Incubate for 15 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.

  • Data Analysis:

    • Calculate the average OD for each set of duplicates.

    • Subtract the average blank OD from all other OD values.

    • Create a standard curve by plotting the OD values of the standards against their known concentrations.

    • Determine the testosterone concentration in the samples by interpolating their OD values from the standard curve.

Experimental Workflow for Evaluating Medical Hypophysectomy

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in inducing medical hypophysectomy.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation A1 Study Design (Animal Model, Dosage, Duration) A2 Ethical Approval (IACUC) A1->A2 A3 Procurement of Animals & Reagents A2->A3 B1 Animal Acclimatization A3->B1 B2 Baseline Data Collection (Blood Sampling, Body Weight) B1->B2 B3 Randomization into Treatment & Control Groups B2->B3 B4 Daily Drug Administration (this compound or Vehicle) B3->B4 B5 Interim Data Collection (Weekly Blood Sampling) B4->B5 Repeated Measures B6 Terminal Data Collection (Blood, Tissue Harvesting) B4->B6 B5->B4 C1 Hormone Assays (LH, Testosterone - RIA/ELISA) B6->C1 C2 Data Analysis (Statistical Comparison) C1->C2 C3 Interpretation of Results & Conclusion C2->C3

Caption: A typical experimental workflow for in vivo evaluation of medical hypophysectomy.

References

Application of (D-His2,D-Trp6)-LHRH in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, plays a pivotal role in the regulation of the reproductive system. Its analogs, including the potent agonist (D-His2,D-Trp6)-LHRH, have emerged as crucial tools in cancer research and therapy. These synthetic peptides exert their effects through LHRH receptors, which are not only present in the pituitary gland but are also expressed on the surface of various cancer cells, including prostate, breast, ovarian, and pancreatic cancers.[1][2] This opens avenues for both indirect and direct therapeutic strategies against these malignancies.

The primary mechanism of LHRH agonists in cancer therapy involves the downregulation and desensitization of pituitary LHRH receptors upon continuous administration. This leads to a suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, resulting in a state of "medical castration" by reducing the levels of gonadal steroids like testosterone and estrogen, which are often drivers of hormone-dependent cancers.[1][3] Furthermore, LHRH agonists can exert direct anti-proliferative and pro-apoptotic effects on cancer cells by binding to the LHRH receptors present on them.[1]

This document provides detailed application notes and protocols for the use of this compound in cancer research. While specific quantitative data for this compound is limited in publicly available literature, the data for the closely related and well-studied potent LHRH agonist, [D-Trp6]-LHRH, is presented as a valuable reference.

Data Presentation: Quantitative Analysis of LHRH Agonist Activity

The following tables summarize the binding affinities and cytotoxic activities of LHRH agonists in various cancer models. This data is crucial for designing and interpreting experiments.

Table 1: Binding Affinity of LHRH Agonists to Cancer Cells

LHRH AnalogCancer TypeBinding Affinity (Kd) / IC50Reference
[D-Trp6]LHRHHuman Bladder Cancer4.98 nM (Kd)
[D-Trp6]LHRHHuman Breast Cancer7.45 ± 0.61 nM (IC50)

Table 2: In Vitro Cytotoxicity of LHRH Analogs and Conjugates in Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 ValueReference
[D-Lys6]-LHRH-CurcuminMIAPaCa-2Pancreatic Cancer3 µM ± 0.42
[D-Lys6]-LHRH-CurcuminPanc-1Pancreatic Cancer10 µM ± 0.63
[D-Lys6]-LHRH-CurcuminBxPC-3Pancreatic Cancer2.5 µM ± 0.67

Signaling Pathways of LHRH Analogs in Cancer Cells

LHRH receptors on cancer cells are G-protein coupled receptors. In contrast to pituitary cells where LHRH receptor activation leads to stimulation of the Gαq/11-phospholipase C pathway, in prostate cancer cells, the receptor is often coupled to a Gαi protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on cell proliferation and survival.

LHRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LHRH_Agonist This compound LHRH_Receptor LHRH Receptor LHRH_Agonist->LHRH_Receptor Binds G_Protein Gαi Protein LHRH_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cell_Proliferation Cell Proliferation CREB->Cell_Proliferation Regulates Apoptosis Apoptosis CREB->Apoptosis Promotes

Caption: LHRH agonist signaling pathway in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Receptor Binding Assay

This protocol is for determining the binding affinity of this compound to LHRH receptors on cancer cells.

Materials:

  • Membrane preparations from LHRH receptor-expressing cancer cells

  • Radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]-LHRH)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Assay Setup: In a series of tubes, add a fixed concentration of the radiolabeled LHRH analog.

  • Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include a "total binding" tube (no unlabeled ligand) and a "non-specific binding" tube (a high concentration of unlabeled ligand).

  • Incubation: Add the cell membrane preparation to each tube and incubate to reach binding equilibrium (e.g., 60-90 minutes at 4°C).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Radiolabeled LHRH analog D Incubate components A->D B Unlabeled this compound B->D C Cell membrane preparation C->D E Filter to separate bound/free ligand D->E F Wash filters E->F G Measure radioactivity F->G H Calculate specific binding G->H I Determine Kd and Bmax H->I

Caption: Workflow for a competitive receptor binding assay.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • LHRH receptor-expressing cancer cells

  • This compound

  • Vehicle solution

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice to treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., via subcutaneous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle solution.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

Xenograft_Study_Workflow A Inject cancer cells into mice B Allow tumors to establish A->B C Randomize mice into groups B->C D Administer this compound or vehicle C->D E Monitor tumor growth and animal health D->E F Euthanize mice at endpoint E->F G Excise and analyze tumors F->G H Compare treatment vs. control G->H

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound and other potent LHRH agonists represent a valuable class of compounds for cancer research, offering a dual mechanism of action through both hormonal suppression and direct effects on tumor cells. The protocols and data presented in this document provide a framework for researchers to investigate the therapeutic potential of these agents. While specific quantitative data for this compound should be experimentally determined, the information provided for structurally similar analogs serves as a strong starting point for experimental design and data interpretation. The continued exploration of LHRH receptor-targeted therapies holds promise for the development of more effective and less toxic cancer treatments.

References

Application Notes and Protocols for Immunohistochemical Detection of (D-His2,D-Trp6)-LHRH Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a critical decapeptide hormone in the reproductive axis. It is synthesized and secreted by the hypothalamus and acts on the pituitary gonadotrophs to regulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1]. The LHRH receptor (LHRH-R) is a G-protein coupled receptor (GPCR) that, upon binding to LHRH, activates multiple intracellular signaling pathways[2][3][4]. The expression of LHRH receptors has been identified in various cancers, making LHRH analogs, such as (D-His2,D-Trp6)-LHRH, promising candidates for targeted cancer therapies[5].

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of this compound binding to its receptor in tissue sections. The protocol is intended for use by researchers and scientists in the fields of endocrinology, oncology, and drug development to visualize and assess the presence and localization of LHRH receptors in various tissue samples.

LHRH Receptor Signaling Pathway

Upon binding of LHRH or its analogs to the LHRH receptor, a conformational change is induced, leading to the activation of heterotrimeric G-proteins, primarily Gαq and Gαs. Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαs subunit activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). These signaling cascades ultimately converge on the activation of mitogen-activated protein kinases (MAPKs), which play a crucial role in regulating gene expression and cellular responses.

LHRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LHRH_Analog This compound LHRHR LHRH Receptor (GPCR) LHRH_Analog->LHRHR Binding Gq Gαq LHRHR->Gq activates Gs Gαs LHRHR->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 release PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Cascade (ERK, JNK) Ca2->MAPK activates PKC->MAPK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->MAPK activates Gene_Expression Gene Expression (Gonadotropin synthesis, Cell Proliferation/Inhibition) MAPK->Gene_Expression regulates IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, Heat-Induced) Deparaffinization->AntigenRetrieval Blocking_Peroxidase Endogenous Peroxidase Blocking (3% H₂O₂) AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific Non-specific Binding Blocking (Normal Serum) Blocking_Peroxidase->Blocking_Nonspecific PrimaryAb Primary Antibody Incubation (Anti-LHRH Receptor) Blocking_Nonspecific->PrimaryAb SecondaryAb Secondary Antibody Incubation (Biotinylated) PrimaryAb->SecondaryAb ABC_Complex ABC Reagent Incubation SecondaryAb->ABC_Complex Detection Chromogenic Detection (DAB Substrate) ABC_Complex->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy & Analysis Dehydration->Microscopy

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (D-His2,D-Trp6)-LHRH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-His2,D-Trp6)-LHRH is a synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). While its primary clinical use is in the management of hormone-responsive cancers such as prostate and breast cancer through the suppression of pituitary gonadotropin secretion, there is growing evidence for its direct anti-tumor effects.[1] These direct actions are mediated by LHRH receptors present on the surface of various cancer cells.[1] Binding of this compound to these receptors can trigger anti-proliferative and pro-apoptotic signaling pathways.[2] Flow cytometry is a powerful tool to quantify these cellular responses, providing valuable data for drug development and mechanistic studies.

These application notes provide a framework for analyzing the effects of this compound on cancer cells using flow cytometry, with a focus on apoptosis and cell cycle analysis.

Data Presentation

The following tables summarize quantitative data from a representative study analyzing the effects of an LHRH agonist on cancer cells.

Note: The following data is derived from a study on the effects of Triptorelin (a (D-Trp6)-LHRH analog) conjugated to gold nanoparticles on MCF-7 breast cancer cells. While not identical to the free peptide, it provides a quantitative example of the pro-apoptotic effects of LHRH agonists.

Table 1: Flow Cytometry Analysis of Apoptosis in MCF-7 Cells Treated with Triptorelin-AuNPs

Treatment Group% Living Cells% Apoptotic Cells% Necrotic Cells
Control (untreated)95.53.51.0
Triptorelin-AuNPs75.220.34.5

Data is illustrative and based on a representative study. Actual results may vary depending on the cell line, concentration of this compound, and duration of treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cancer Cells

This compound, upon binding to its receptor on cancer cells, can initiate a signaling cascade that interferes with mitogenic pathways and promotes apoptosis.[2] This is often independent of the classical pituitary G-protein coupled receptor signaling.[2] The proposed mechanism involves the activation of a phosphotyrosine phosphatase, which counteracts the activity of growth factor receptor tyrosine kinases, leading to downstream effects on pathways like the MAPK and PI3K/AKT cascades.

LHRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LHRH_Analog This compound LHRH_R LHRH Receptor LHRH_Analog->LHRH_R Binds G_protein Gαi/cAMP Pathway LHRH_R->G_protein Activates GF_R Growth Factor Receptor MAPK_PI3K MAPK & PI3K/AKT Pathways GF_R->MAPK_PI3K Activates PTP Phosphotyrosine Phosphatase PTP->GF_R Dephosphorylates (Inhibits) G_protein->PTP Activates Apoptosis Apoptosis G_protein->Apoptosis Promotes Proliferation_Survival Cell Proliferation & Survival MAPK_PI3K->Proliferation_Survival Promotes MAPK_PI3K->Apoptosis Inhibits

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Apoptosis Analysis

The following diagram outlines the key steps for assessing apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Workflow Cell_Culture 1. Seed and culture cancer cells Treatment 2. Treat cells with This compound and controls Cell_Culture->Treatment Harvest 3. Harvest cells Treatment->Harvest Wash1 4. Wash cells with PBS Harvest->Wash1 Resuspend 5. Resuspend in Annexin V Binding Buffer Wash1->Resuspend Stain 6. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate 7. Incubate in the dark Stain->Incubate Analyze 8. Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for flow cytometry-based apoptosis analysis.

Experimental Workflow for Cell Cycle Analysis

This diagram illustrates the procedure for analyzing the cell cycle distribution of this compound-treated cells using Propidium Iodide (PI) staining.

CellCycle_Workflow Cell_Culture 1. Seed and culture cancer cells Treatment 2. Treat cells with This compound and controls Cell_Culture->Treatment Harvest 3. Harvest cells Treatment->Harvest Wash_PBS 4. Wash cells with PBS Harvest->Wash_PBS Fix 5. Fix cells in cold 70% ethanol Wash_PBS->Fix Wash_Fix 6. Wash to remove ethanol Fix->Wash_Fix Stain 7. Resuspend in PI/RNase staining buffer Wash_Fix->Stain Incubate 8. Incubate in the dark Stain->Incubate Analyze 9. Analyze by Flow Cytometry Incubate->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (D-His2,D-Trp6)-LHRH Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (D-His2,D-Trp6)-LHRH in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in in vitro cancer models?

A1: this compound is an analog of Luteinizing Hormone-Releasing Hormone (LHRH). Its primary mechanism of action in cancer cells is through binding to LHRH receptors present on the cell surface.[1] This binding can lead to a direct inhibition of tumor cell proliferation.[1] In various cancer cell lines, including breast, prostate, ovarian, and endometrial cancers, the presence of these receptors has been established.[1] Continuous treatment with LHRH agonists like this compound can cause a downregulation (a decrease in the number) of LHRH receptors and uncouple the LHRH signal transduction mechanism.[1]

Q2: What is a typical starting concentration range for this compound in in vitro assays?

A2: The optimal concentration of this compound can vary significantly depending on the cell line and the specific endpoint of the assay. Based on available literature, a broad starting range to consider is between 0.1 nM and 10 µM. For instance, maximal induction of alpha-subunit mRNA accumulation in rat anterior pituitary cells was observed with an LHRH concentration as low as 0.1 nM.[2] In other studies, LHRH-conjugated peptides have shown anti-proliferative effects at concentrations as low as 1 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, this compound should be stored under appropriate conditions. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to ensure the storage is in a sealed container, away from moisture and light. When preparing for an experiment, allow the vial to reach room temperature before opening to minimize condensation. The peptide's stability in solution at working concentrations and temperatures should also be considered, especially for long-term experiments. One study has shown that an LHRH agonist formulated in corn oil was stable for over five years under refrigeration.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability or proliferation. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM).
Low or absent LHRH receptor expression: The target cell line may not express sufficient levels of the LHRH receptor.Verify LHRH receptor expression in your cell line using techniques like RT-PCR, Western blot, or immunofluorescence.
Incorrect handling or storage: The peptide may have degraded due to improper storage or handling.Review storage and handling procedures. Ensure stock solutions are stored at the recommended temperature and protected from light and moisture.
Assay duration is too short: The incubation time may not be sufficient to observe a significant effect.Extend the treatment duration (e.g., 24, 48, 72 hours) and perform a time-course experiment.
High variability between replicate wells. Inconsistent cell seeding: Uneven cell distribution can lead to variability in results.Ensure proper cell counting and mixing before seeding. Check for cell clumping.
Pipetting errors: Inaccurate pipetting of the compound or reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in the plate: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to minimize evaporation.
Unexpected increase in cell proliferation. Hormonal effects at low concentrations: Some LHRH analogs can have a transient stimulatory effect at very low concentrations before the inhibitory effects of receptor downregulation become apparent.Carefully analyze the full dose-response curve. A biphasic response may be observed.
Off-target effects: The observed effect may be due to interactions with other cellular components.Review the literature for any known off-target effects of the specific analog. Consider using a negative control peptide.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium without the peptide).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

LHRH_Signaling_Pathway LHRH Agonist Signaling Pathway in Cancer Cells cluster_cell Cancer Cell LHRH_Receptor LHRH Receptor G_Protein G-Protein LHRH_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates ERK_MAPK ERK/MAPK Pathway PKC->ERK_MAPK Activates Cell_Proliferation Cell Proliferation ERK_MAPK->Cell_Proliferation Promotes Receptor_Downregulation Receptor Downregulation & Desensitization Receptor_Downregulation->Cell_Proliferation Inhibits LHRH_Agonist This compound LHRH_Agonist->LHRH_Receptor Binds to LHRH_Agonist->Receptor_Downregulation Prolonged exposure leads to

Caption: LHRH agonist signaling pathway in cancer cells.

Experimental_Workflow Experimental Workflow for In Vitro Assay Optimization Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compound Prepare this compound Serial Dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate for 24, 48, 72h Treat_Cells->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Data_Analysis Analyze Data & Determine IC50 Assay->Data_Analysis End End: Optimized Concentration Data_Analysis->End

Caption: Workflow for optimizing in vitro assay concentration.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Result? No_Effect No Effect Observed? Start->No_Effect High_Variability High Variability? Start->High_Variability Check_Concentration Concentration Too Low? No_Effect->Check_Concentration Yes Check_Seeding Inconsistent Seeding? High_Variability->Check_Seeding Yes Check_Receptors Low Receptor Expression? Check_Concentration->Check_Receptors No Optimize_Protocol Optimize Protocol Check_Concentration->Optimize_Protocol Yes Check_Handling Improper Handling? Check_Receptors->Check_Handling No Check_Receptors->Optimize_Protocol Yes Check_Handling->Optimize_Protocol No Check_Handling->Optimize_Protocol Yes Check_Pipetting Pipetting Error? Check_Seeding->Check_Pipetting No Check_Seeding->Optimize_Protocol Yes Check_Pipetting->Optimize_Protocol No Check_Pipetting->Optimize_Protocol Yes

Caption: Troubleshooting logic for in vitro assay issues.

References

Navigating (D-His2,D-Trp6)-LHRH Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility challenges encountered with the synthetic peptide (D-His2,D-Trp6)-LHRH, a potent LHRH agonist. The following resources are designed to address common issues and provide clear guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving my lyophilized this compound. What is the recommended starting solvent?

A1: For initial solubilization of this compound, Dimethyl sulfoxide (DMSO) is a highly recommended starting solvent due to the peptide's hydrophobic nature.[1][2] It has been reported to be soluble in DMSO at concentrations as high as 100 mg/mL.[3] For applications requiring an aqueous solution, sterile water or a buffer such as PBS (pH 7.2) can be used, although solubility is significantly lower in these solvents.[1]

Q2: My peptide won't dissolve in water or aqueous buffer. What should I do?

A2: If direct dissolution in an aqueous solvent is unsuccessful, it is recommended to first dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO.[4] Once fully dissolved, this stock solution can be slowly added drop-wise to your aqueous buffer while gently vortexing or stirring to achieve the desired final concentration. Be mindful that the final concentration of the organic solvent should be kept to a minimum to avoid potential effects in biological assays.

Q3: After dissolving the peptide in DMSO and diluting it into my aqueous buffer, the solution has become cloudy or a precipitate has formed. What does this indicate and how can I fix it?

A3: Cloudiness or precipitation upon dilution into an aqueous buffer suggests that the solubility limit of the peptide in the final solution has been exceeded. To address this, you can try several approaches:

  • Reduce the final concentration: The most straightforward solution is to lower the target concentration of the peptide in your aqueous buffer.

  • Optimize the buffer pH: The net charge of a peptide is pH-dependent, and solubility is often lowest at its isoelectric point (pI). Adjusting the pH of your buffer away from the pI may enhance solubility.

  • Gentle warming and sonication: Gently warming the solution or brief sonication can help to redissolve the precipitate. However, prolonged or excessive heating should be avoided to prevent peptide degradation.

Q4: What is the best way to store my this compound stock solution?

A4: For long-term stability, it is recommended to store lyophilized this compound at -20°C or -80°C, protected from moisture. Once reconstituted, stock solutions in DMSO can be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are generally less stable and it is often recommended to prepare them fresh for each experiment.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound (Triptorelin) in various solvents.

SolventReported SolubilityNotes
Dimethyl sulfoxide (DMSO) 100 mg/mLUltrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.
Dimethylformamide (DMF) ~10 mg/mLAn alternative organic solvent.
Phosphate-Buffered Saline (PBS), pH 7.2 ~3 mg/mLCan be prepared by direct dissolution of the solid in the aqueous buffer.
Water 0.0305 mg/mL (as acetate salt)The free peptide is practically insoluble in water.

Experimental Protocols

Protocol 1: Reconstitution of this compound to Create a Stock Solution

This protocol describes the steps for dissolving lyophilized this compound powder to create a concentrated stock solution.

Materials:

  • Lyophilized this compound powder

  • High-purity Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Gently vortex the vial to mix. If the peptide does not fully dissolve, brief sonication (a few minutes in a water bath sonicator) can be used to aid dissolution.

  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of a serial dilution of this compound for use in a cell-based assay, such as an MTT proliferation assay.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Initial Dilution: Perform an initial dilution of the stock solution into your cell culture medium. For example, to prepare a 1 mM intermediate solution from a 100 mM stock, add 10 µL of the stock to 990 µL of medium. Mix thoroughly by gentle pipetting.

  • Serial Dilutions: Perform a series of dilutions from the intermediate solution to achieve the desired final concentrations for your experiment. For example, for a 2-fold serial dilution, add 100 µL of the 1 mM solution to a well containing 100 µL of medium, mix, and then transfer 100 µL to the next well containing 100 µL of medium, and so on.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your highest peptide concentration to account for any solvent effects.

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately in your assay.

Visual Troubleshooting and Pathway Diagrams

TroubleshootingWorkflow start Start: Lyophilized this compound dissolve_dmso Attempt to dissolve in DMSO start->dissolve_dmso dissolve_aqueous Attempt to dissolve directly in aqueous buffer (e.g., PBS) start->dissolve_aqueous is_clear_dmso Is the solution clear? dissolve_dmso->is_clear_dmso is_clear_aqueous Is the solution clear? dissolve_aqueous->is_clear_aqueous sonicate_warm Gentle sonication and/or warming is_clear_dmso->sonicate_warm No dilute_aqueous Slowly dilute into aqueous buffer is_clear_dmso->dilute_aqueous Yes is_clear_aqueous->sonicate_warm No success Success: Proceed with experiment is_clear_aqueous->success Yes sonicate_warm->is_clear_dmso is_clear_final Is the final solution clear? dilute_aqueous->is_clear_final is_clear_final->success Yes troubleshoot Troubleshoot: - Lower final concentration - Adjust buffer pH - Use fresh solvent is_clear_final->troubleshoot No troubleshoot->dilute_aqueous

Caption: Troubleshooting workflow for this compound solubility.

LHRH_Signaling_Pathway LHRH_Analog This compound GnRHR GnRH Receptor (Pituitary Gland) LHRH_Analog->GnRHR Binds to PLC Phospholipase C (PLC) GnRHR->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC LH_FSH_Release LH & FSH Release Ca_PKC->LH_FSH_Release Initial Effect Downregulation Chronic Stimulation: Receptor Downregulation & Desensitization LH_FSH_Release->Downregulation Leads to Suppression Suppression of LH & FSH Release Downregulation->Suppression

Caption: Simplified signaling pathway of LHRH agonists.

References

Technical Support Center: Stability of (D-His2,D-Trp6)-LHRH in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (D-His2,D-Trp6)-LHRH in solution. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is losing potency over time. What are the likely causes?

A1: The loss of potency of this compound in solution is typically due to chemical degradation. The primary degradation pathways for LHRH analogs include:

  • Hydrolysis: Cleavage of peptide bonds, particularly at the N-terminus (

  • Oxidation: The Tryptophan (Trp) and Histidine (His) residues are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.

  • Racemization: The chiral integrity of the amino acids can be compromised, particularly at the Serine and Histidine residues, leading to the formation of diastereomers with reduced biological activity.

  • Diketopiperazine formation: Cyclization between the first two amino acids (His-Trp) can occur, leading to the cleavage of the N-terminal portion of the peptide.

Q2: What is the optimal pH for storing my this compound solution?

Q3: I've observed a precipitate forming in my peptide solution. What could be the cause and how can I prevent it?

A3: Precipitate formation can be due to several factors:

  • Aggregation: Peptides can self-associate and form insoluble aggregates, especially at higher concentrations or near their isoelectric point.

  • Poor Solubility: The peptide may have limited solubility in the chosen buffer system.

  • Interaction with Excipients: Incompatibility with buffer salts or other formulation components can lead to precipitation.

To prevent this, consider the following:

  • Ensure the peptide concentration is below its solubility limit in the chosen buffer.

  • Optimize the pH of the solution to be away from the peptide's isoelectric point.

  • Consider the addition of solubility-enhancing excipients, such as certain amino acids or non-ionic surfactants, after verifying their compatibility.

Q4: How can I minimize oxidation of my this compound solution?

A4: To minimize oxidation, especially of the Trp and His residues, the following measures are recommended:

  • Deoxygenate Buffers: Purge your buffers with an inert gas like nitrogen or argon before dissolving the peptide.

  • Use Antioxidants: Consider adding antioxidants such as methionine or ascorbic acid to the formulation.

  • Add Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like EDTA can sequester these ions.

  • Protect from Light: Store the solution in amber vials or otherwise protected from light, as light can promote photo-oxidation.

Q5: Are there any specific excipients that can help stabilize this compound in solution?

A5: Yes, several types of excipients can enhance peptide stability:

  • Buffers: Phosphate and acetate buffers are commonly used to maintain the optimal pH.

  • Tonicity Modifiers: Salts like sodium chloride can be used to adjust the tonicity of the solution.

  • Bulking Agents/Lyoprotectants (for lyophilized formulations): Sugars like mannitol, sucrose, and trehalose can protect the peptide during freezing and drying and improve the stability of the lyophilized product.

  • Surfactants: Non-ionic surfactants like polysorbate 80 can prevent adsorption of the peptide to container surfaces.

Quantitative Data on LHRH Analog Stability

While specific kinetic data for this compound is limited in the public domain, the following table provides an illustrative summary of the expected stability trends for LHRH analogs in solution based on data for native LHRH and related peptides. The inclusion of D-amino acids generally enhances stability against enzymatic degradation and can influence chemical stability.

ConditionParameterValue/ObservationReference
pH Effects Optimal pH for Stability~5.0 - 6.0[1]
Acidic pH (< 4)Increased hydrolysis of peptide bonds.[2]
Alkaline pH (> 8)Increased hydrolysis and racemization.[3]
Temperature Effects Storage at 4°CGenerally stable for extended periods.[4]
Storage at 25°CShelf-life of native LHRH at pH 6.05 is estimated to be ~4 years.
Elevated Temperature (e.g., 50°C)Significant degradation observed over months. For native LHRH at pH 6.5 and 50°C, ~20% degradation occurred in 3 months.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and separating its potential degradation products. Method optimization will be required for specific applications.

1. Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Forced degradation reagents: HCl, NaOH, H₂O₂

3. HPLC System:

  • HPLC system with a gradient pump, autosampler, and a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

5. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Stability Samples: Dilute the stability samples to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

6. Forced Degradation Study:

  • Acid Hydrolysis: Incubate the peptide solution with 0.1 M HCl at 60°C for 24 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Incubate the peptide solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize with HCl before injection.

  • Oxidation: Incubate the peptide solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Incubate the peptide solution at 80°C for 48 hours.

  • Photodegradation: Expose the peptide solution to UV light (e.g., 254 nm) for 24 hours.

7. Data Analysis:

  • Assess the peak purity of the main this compound peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector.

  • Calculate the percentage of remaining peptide and the formation of degradation products. The method is considered stability-indicating if all major degradation products are well-resolved from the main peak and from each other.

Visualizations

ExperimentalWorkflow A Prepare this compound Solution in Buffer B Aliquot and Subject to Stress Conditions (pH, Temp, Light, Oxidizing Agent) A->B C Collect Samples at Defined Time Points B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Parent Peptide and Degradation Products D->E F Determine Degradation Kinetics and Optimal Storage Conditions E->F

References

Technical Support Center: Troubleshooting Experiments with (D-His2,D-Trp6)-LHRH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-His2,D-Trp6)-LHRH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological effects?

This compound, also known as (D-His2)-Triptorelin, is a synthetic agonist analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also referred to as Gonadotropin-Releasing Hormone (GnRH). The substitutions of D-Histidine at position 2 and D-Tryptophan at position 6 are intended to increase the peptide's potency and prolong its biological half-life by making it more resistant to enzymatic degradation compared to the native LHRH.

The primary biological effect of this compound is to bind to and activate LHRH receptors (LHRH-R) on pituitary gonadotrope cells. This initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to the downregulation and desensitization of LHRH-R, resulting in a profound suppression of LH and FSH secretion. This, in turn, leads to a decrease in the production of gonadal steroids like testosterone and estrogen. Many cancer cell lines, including prostate, breast, and endometrial cancers, also express LHRH receptors, and LHRH agonists can exert direct anti-proliferative effects on these cells.

Q2: How should I store and handle the this compound peptide?

For optimal stability, the lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. The stability of the reconstituted peptide in solution will depend on the solvent used and the storage temperature. For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), -80°C is recommended.

Q3: In what solvent should I dissolve this compound?

The solubility of the peptide can vary. It is generally recommended to first attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, the addition of a small amount of a solubilizing agent such as acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) may be helpful. For cell culture experiments, it is crucial to use a solvent that is non-toxic to the cells at the final working concentration. It is advisable to prepare a high-concentration stock solution and then dilute it in the appropriate culture medium or buffer.

Troubleshooting Guide

This guide addresses specific issues you may encounter when this compound does not exhibit its expected biological effect.

Problem 1: No or low response in in vitro cell-based assays (e.g., proliferation, hormone secretion).
Possible Cause Troubleshooting Step
Incorrect Peptide Concentration Verify the calculations for your dilutions. Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration (EC50).
Peptide Degradation Ensure proper storage and handling of the peptide. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Consider using a protease inhibitor cocktail in your assay if degradation is suspected.
Low or Absent LHRH Receptor Expression in the Cell Line Confirm LHRH receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. If expression is low, consider using a different cell line known to express high levels of LHRH receptors (e.g., LNCaP for prostate cancer, HEC-1A for endometrial cancer).
Cell Culture Conditions Ensure that the cell culture conditions (e.g., media, serum, CO2 levels) are optimal for your specific cell line and do not interfere with the assay.
Assay Sensitivity The assay may not be sensitive enough to detect the biological effect. Consider using a more sensitive downstream marker of LHRH receptor activation, such as measuring inositol phosphate (IP3) production.
Problem 2: Lack of expected effect in in vivo animal studies (e.g., no change in hormone levels, no tumor growth inhibition).
Possible Cause Troubleshooting Step
Inadequate Dosing or Administration Route Review the literature for typical doses and administration routes for similar LHRH agonists in your animal model. The bioavailability of peptides can vary significantly with the route of administration (e.g., subcutaneous, intravenous).
Rapid In Vivo Degradation While the D-amino acid substitutions enhance stability, the peptide can still be subject to degradation in vivo. Consider using a delivery system, such as microcapsules, to ensure a sustained release and stable plasma concentrations.
Animal Model Suitability Confirm that the chosen animal model expresses LHRH receptors in the target tissue. The hormonal status of the animal (e.g., intact vs. castrated) can also influence the outcome of the experiment.
Timing of Measurements The biological effects of LHRH agonists can be time-dependent. An initial stimulatory phase is often followed by a desensitization phase. Design your experiment to capture both the acute and chronic effects.
Peptide Formulation Ensure the peptide is properly formulated for in vivo use. The formulation should be sterile, pyrogen-free, and at a physiological pH.

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the LHRH receptor.

  • Membrane Preparation: Prepare a membrane fraction from cells or tissues known to express LHRH receptors.

  • Radioligand: Use a radiolabeled LHRH agonist, such as [125I]-(D-Trp6)-LHRH, as the tracer.

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound (the competitor).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 4°C).

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can then be calculated and used to determine the binding affinity (Ki).

In Vivo Study of Tumor Growth Inhibition

This protocol provides a general framework for assessing the anti-tumor effects of this compound in a xenograft model.

  • Animal Model: Use immunocompromised mice (e.g., nude mice) for xenograft studies.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells known to express LHRH receptors (e.g., LNCaP) into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, randomize the animals into control and treatment groups. Administer this compound to the treatment group via a suitable route (e.g., subcutaneous injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Hormone Level Monitoring: Collect blood samples at different time points to measure serum levels of LH, FSH, and testosterone.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blot).

Quantitative Data Summary

Parameter Value Reference Compound Notes
Binding Affinity (to LHRH receptors) ~10 times higher than native LHRH(D-Trp6)-LHRHThe D-His2 substitution may further alter the binding affinity.
Biological Potency 50-100 times more potent than native LHRH(D-Trp6)-LHRHPotency is typically assessed by measuring LH release from pituitary cells.
In Vitro EC50 (LH release) In the nanomolar range(D-Trp6)-LHRHThis will be cell line dependent.
In Vivo Half-life Significantly longer than native LHRH (minutes)(D-Trp6)-LHRHThe extended half-life is due to resistance to enzymatic degradation.

Visualizations

Signaling Pathway of LHRH Agonists

LHRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH_Agonist This compound LHRH_R LHRH Receptor LHRH_Agonist->LHRH_R Binds to Gq_protein Gq/11 Protein LHRH_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release LH_FSH_release LH/FSH Secretion Ca_release->LH_FSH_release Stimulates PKC->LH_FSH_release Stimulates Gene_expression Gene Expression (α and β subunits) PKC->Gene_expression Regulates

Caption: Signaling pathway of LHRH agonists in pituitary gonadotrope cells.

Experimental Workflow for Troubleshooting In Vitro Assays

Troubleshooting_Workflow Start Experiment Shows No/Low Effect Check_Concentration Verify Peptide Concentration and Dilutions Start->Check_Concentration Check_Peptide_Integrity Assess Peptide Integrity (Fresh Stock, Storage) Check_Concentration->Check_Peptide_Integrity Correct Optimize_Concentration Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration Incorrect Check_Receptor_Expression Confirm LHRH Receptor Expression in Cell Line Check_Peptide_Integrity->Check_Receptor_Expression Intact Use_New_Peptide Use Freshly Prepared Peptide Solution Check_Peptide_Integrity->Use_New_Peptide Degraded Check_Assay_Conditions Review Assay Conditions (Media, Serum, Sensitivity) Check_Receptor_Expression->Check_Assay_Conditions Present Change_Cell_Line Use a Different Cell Line with Known Receptor Expression Check_Receptor_Expression->Change_Cell_Line Low/Absent Optimize_Assay Optimize Assay Protocol or Use More Sensitive Readout Check_Assay_Conditions->Optimize_Assay Suboptimal Success Expected Biological Effect Observed Check_Assay_Conditions->Success Optimal Optimize_Concentration->Success Use_New_Peptide->Success Change_Cell_Line->Success Optimize_Assay->Success

Caption: Troubleshooting workflow for in vitro experiments with this compound.

Technical Support Center: Off-Target Effects of (D-His2,D-Trp6)-LHRH in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the LHRH analog (D-His2,D-Trp6)-LHRH in cell line experiments.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.

Issue 1: Unexpected Anti-proliferative Effects in Cancer Cell Lines

  • Question: I am using this compound as a control in my cancer cell line experiments, but I'm observing a significant decrease in cell proliferation. Isn't its primary role in the pituitary?

  • Answer: Yes, while LHRH analogs primarily target the pituitary gland to regulate gonadotropin release, many cancer cell lines, including those from the breast, prostate, ovary, and endometrium, express their own LHRH receptors.[1] The binding of this compound to these receptors can trigger a direct anti-proliferative effect, which is a known "off-target" effect from a pituitary perspective. This effect is mediated by a different signaling pathway than the one in the pituitary. In many cancer cell lines, the LHRH receptor is coupled to a Gi protein, leading to a decrease in intracellular cAMP levels and the activation of phosphotyrosine phosphatases.[2][3][4] This can interfere with the signaling of growth factors like EGF.[5]

Issue 2: Inconsistent or No Anti-proliferative Effect Observed

  • Question: I am trying to replicate the direct anti-proliferative effects of this compound on a cancer cell line, but my results are inconsistent or show no effect. What could be the problem?

  • Answer: Several factors could contribute to this:

    • LHRH Receptor Expression: Confirm that your cell line expresses LHRH receptors. Expression levels can vary between cell lines and even with passage number. You can verify this using RT-PCR for the receptor's mRNA or by performing a radioligand binding assay.

    • Cell Culture Conditions: Ensure that your cell culture conditions are optimal and consistent. Factors like serum concentration and cell density can influence the cellular response to the peptide.

    • Peptide Integrity: Peptides can degrade over time. Ensure that your this compound is properly stored and handled to maintain its bioactivity.

    • Hormone Responsiveness: For hormone-dependent cancer cell lines, the presence or absence of other hormones in the culture medium can influence the outcome.

Issue 3: Potential Cytotoxicity in Non-Cancerous Cell Lines

  • Question: I am using this compound in a co-culture system with non-cancerous cells and observing unexpected cell death. Could this be an off-target effect?

  • Answer: While the primary off-target effects of LHRH analogs have been studied in cancer cells, their effects on a wide range of non-cancerous cell lines are less characterized. Some studies have shown that LHRH receptors are present in normal tissues, including the thymus, and can modulate immune cell function. It is plausible that high concentrations of this compound could have unintended cytotoxic effects on certain non-cancerous cell types.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a dose-response experiment to determine if the observed cytotoxicity is concentration-dependent.

      • Cell Viability Assays: Use cell viability assays like MTT or XTT to quantify the cytotoxic effect.

      • Control Cell Lines: Test the effect of the peptide on a panel of well-characterized non-cancerous cell lines to assess its general cytotoxicity.

      • Receptor Expression: Check for LHRH receptor expression in your non-cancerous cell line.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the direct anti-proliferative effect of this compound on cancer cells?

    • A1: Unlike in the pituitary where LHRH receptors couple to Gq/11 proteins to increase intracellular calcium, in many cancer cells, these receptors are coupled to Gi proteins. Activation of these receptors by this compound leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of phosphotyrosine phosphatases. This can counteract the proliferative signals from growth factor receptors.

  • Q2: How can I be sure that the observed effects in my cell line are specific to the LHRH receptor?

    • A2: To confirm specificity, you can perform a competition assay. Co-incubate your cells with this compound and an excess of a non-labeled LHRH antagonist. If the observed effect is mediated by the LHRH receptor, the antagonist should block it.

  • Q3: Are there known off-target effects of this compound on other G protein-coupled receptors (GPCRs)?

    • A3: LHRH analogs are generally considered to be highly specific for the LHRH receptor. However, at very high concentrations, the possibility of cross-reactivity with other GPCRs cannot be entirely ruled out without specific screening data. If you suspect off-target effects on other signaling pathways, consider using a broader panel of reporter assays for other GPCR families.

  • Q4: What are the expected binding affinities (Kd) for LHRH analogs in cancer cell lines?

    • A4: The binding affinities can vary depending on the cell line and the specific LHRH analog. Generally, high-affinity binding sites have been reported in the low nanomolar range. For example, for [D-Trp6]LHRH, Kd values of 5.7 nM in HEC-1A endometrial cancer cells and 4.2 nM in Ishikawa cells have been observed. In EFO-21 and EFO-27 ovarian cancer cell lines, Kd values were 1.5 nM and 1.7 nM, respectively.

Data Presentation

Table 1: Binding Affinities and Capacities of [D-Trp6]LHRH in Various Cancer Cell Lines

Cell LineCancer TypeDissociation Constant (Kd) (nM)Binding Capacity (Bmax) (fmol/10^6 cells)Reference
HEC-1AEndometrial5.778
IshikawaEndometrial4.229
EFO-21Ovarian1.54.9
EFO-27Ovarian1.73

Table 2: Anti-proliferative Effects of LHRH Agonists in Cancer Cell Lines

Cell LineLHRH AgonistConcentration (M)Inhibition of Proliferation (%)Incubation TimeReference
HEC-1ATriptorelin10^-5366 days
IshikawaTriptorelin10^-5386 days
EFO-21[D-Trp6]LHRH10^-5~406 days
EFO-27[D-Trp6]LHRH10^-5~406 days
LNCaPJCHLHRHIC50: 4.4 x 10^-650Not Specified
DU-145JCHLHRHIC50: 4.8 x 10^-650Not Specified
PC-3JCHLHRHIC50: 4.4 x 10^-650Not Specified

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Cells of interest

    • This compound

    • 96-well plate

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. cAMP Assay

This protocol measures the intracellular levels of cyclic adenosine monophosphate (cAMP).

  • Materials:

    • Cells of interest

    • This compound

    • cAMP assay kit (commercially available, e.g., ELISA or HTRF-based)

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

    • Forskolin (optional, to stimulate adenylyl cyclase and measure inhibition)

  • Procedure:

    • Seed cells in a suitable plate format as recommended by the cAMP assay kit manufacturer.

    • Pre-treat cells with a phosphodiesterase inhibitor for a short period.

    • For measuring inhibition of cAMP production, stimulate the cells with forskolin in the presence or absence of different concentrations of this compound.

    • Incubate for the recommended time.

    • Lyse the cells and follow the specific instructions of the cAMP assay kit to measure cAMP levels.

    • The signal is typically measured using a plate reader (e.g., for absorbance, fluorescence, or luminescence).

3. Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and receptor number (Bmax) of this compound.

  • Materials:

    • Cell membranes prepared from the cell line of interest

    • Radiolabeled LHRH analog (e.g., [125I]-(D-His2,D-Trp6)-LHRH)

    • Unlabeled this compound for competition

    • Binding buffer

    • Glass fiber filters

    • Filtration apparatus

    • Gamma counter

  • Procedure:

    • Incubate a constant amount of cell membranes with increasing concentrations of the radiolabeled LHRH analog (for saturation binding) or a fixed concentration of the radiolabeled analog with increasing concentrations of unlabeled this compound (for competition binding).

    • Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Analyze the data using appropriate software (e.g., Prism) to determine Kd and Bmax.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding peptide_treatment This compound Treatment cell_seeding->peptide_treatment viability_assay Cell Viability Assay (MTT/XTT) peptide_treatment->viability_assay binding_assay Receptor Binding Assay peptide_treatment->binding_assay cAMP_assay cAMP Assay peptide_treatment->cAMP_assay data_analysis Data Analysis viability_assay->data_analysis binding_assay->data_analysis cAMP_assay->data_analysis

Caption: Experimental workflow for assessing the off-target effects of this compound.

signaling_pathway cluster_pituitary Pituitary Gonadotrope Cell cluster_cancer Cancer Cell LHRH_p This compound LHRHR_p LHRH Receptor LHRH_p->LHRHR_p Gq11 Gq/11 LHRHR_p->Gq11 PLC PLC Gq11->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & ↑ PKC IP3_DAG->Ca_PKC Gonadotropin_Release Gonadotropin Release Ca_PKC->Gonadotropin_Release LHRH_c This compound LHRHR_c LHRH Receptor LHRH_c->LHRHR_c Gi Gi LHRHR_c->Gi PTP ↑ Phosphotyrosine Phosphatase LHRHR_c->PTP AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Growth_Inhibition Growth Inhibition cAMP->Growth_Inhibition PTP->Growth_Inhibition

Caption: Comparison of LHRH receptor signaling pathways in pituitary and cancer cells.

troubleshooting_logic start Unexpected Experimental Outcome check_receptor Check LHRH Receptor Expression (RT-PCR, Binding Assay) start->check_receptor check_peptide Verify Peptide Integrity and Concentration start->check_peptide check_conditions Review Cell Culture and Assay Conditions start->check_conditions positive_control Use a Known Responsive Cell Line as a Positive Control check_receptor->positive_control negative_control Use a Receptor-Negative Cell Line as a Negative Control check_receptor->negative_control dose_response Perform Dose-Response Curve check_peptide->dose_response check_conditions->dose_response resolution Identify Source of Discrepancy positive_control->resolution negative_control->resolution competition_assay Perform Competition Assay with Antagonist dose_response->competition_assay competition_assay->resolution

Caption: A logical troubleshooting workflow for unexpected results in this compound experiments.

References

Technical Support Center: Minimizing Variability in Experiments with (D-His2,D-Trp6)-LHRH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experiments using the LHRH analog (D-His2,D-Trp6)-LHRH. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic agonist analog of the natural Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). Its primary mechanism of action is to bind to and activate GnRH receptors on pituitary gonadotrope cells. While acute administration stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), chronic or continuous exposure leads to receptor downregulation and desensitization. This paradoxical effect results in a sustained suppression of gonadotropin secretion and a subsequent reduction in gonadal steroid production (e.g., testosterone and estrogen).

Q2: What are the best practices for storing and handling this compound to ensure its stability?

A2: As a peptide, this compound is susceptible to degradation. Proper storage and handling are critical for maintaining its biological activity.

  • Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability, protected from moisture and light.[1]

  • Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: How should I reconstitute this compound and in which solvents is it soluble?

A3: The reconstitution process is crucial for accurate and reproducible results.

  • Reconstitution Protocol: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute with the appropriate sterile solvent (see below) by gently swirling the vial. Avoid vigorous shaking, which can cause peptide aggregation.

    • DMSO: Approximately 3 mg/mL.[3]

    • PBS (pH 7.2): Approximately 3 mg/mL.[3]

    • Water: 0.0305 mg/mL. It is always recommended to perform a small-scale solubility test with your specific batch of the peptide.

Quantitative Data Summary

The following tables summarize key quantitative data for triptorelin ([D-Trp6]-LHRH), a close structural analog of this compound. This data can be used as a reference for experimental design.

Table 1: Solubility of Triptorelin

SolventApproximate Solubility (mg/mL)Reference
DMSO~3
PBS (pH 7.2)~3
Water0.0305

Table 2: Binding Affinity of Triptorelin

ParameterValueCell LineReference
Ki0.3 nMCHO cells expressing human GnRH receptor
Kd2.6 x 10⁻⁸ M (moderately high affinity)LNCaP cells
Kd7.7 x 10⁻⁶ M (low affinity)LNCaP cells
Kd2.7 x 10⁻⁶ M (low affinity)PC3 cells

Note: Binding affinities can vary depending on the cell type, receptor expression levels, and assay conditions.

Experimental Protocols

In Vitro Cell Proliferation (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on the proliferation of cancer cell lines expressing the GnRH receptor (e.g., LNCaP, PC3, DU145).

Materials:

  • Target cells (e.g., LNCaP)

  • Complete cell culture medium

  • This compound

  • Vehicle (solvent used to dissolve the peptide)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the peptide or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

In Vivo Study in a Rat Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a rat model, often used to study effects on hormone levels and tumor growth.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • This compound

  • Vehicle for injection (e.g., sterile saline, or a sustained-release formulation)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Animal Acclimatization:

    • House rats in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week before the experiment.

  • Dosing:

    • For acute studies, a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection may be administered.

    • For chronic studies, daily injections or a single injection of a sustained-release formulation can be used. A typical dose for triptorelin in rats is in the range of 100-300 µg/kg.

  • Monitoring:

    • Hormone Levels: Collect blood samples at various time points (e.g., baseline, and then periodically after treatment) to measure serum testosterone, LH, and FSH levels.

    • Tumor Growth (if applicable): If using a tumor xenograft model, measure tumor volume with calipers regularly.

    • Body Weight and Clinical Signs: Monitor the general health and body weight of the animals throughout the study.

  • Endpoint Analysis:

    • At the end of the study, animals are euthanized, and tissues of interest (e.g., prostate, testes, tumors) can be collected for weight measurement and histological analysis.

Troubleshooting Guides

In Vitro Assay Variability

IssuePotential Cause(s)Troubleshooting Steps
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Incomplete formazan solubilization (MTT assay)- Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and consistent technique.- Ensure complete dissolution of formazan crystals by gentle shaking.
Unexpected agonist ("flare-up") effect at the start of the experiment - Initial stimulation of the GnRH receptor before desensitization.- This is an expected pharmacological effect. For long-term inhibition studies, ensure the experiment duration is sufficient to observe the subsequent downregulation.
Loss of peptide activity - Improper storage (degradation)- Repeated freeze-thaw cycles- Adsorption to plasticware- Store lyophilized peptide and aliquoted stock solutions at -80°C.- Use low-protein-binding tubes and pipette tips.
Inconsistent dose-response curve - Peptide precipitation at high concentrations- Cell culture contamination- Visually inspect solutions for precipitates.- Regularly test cell cultures for mycoplasma contamination.

In Vivo Study Variability

IssuePotential Cause(s)Troubleshooting Steps
Inconsistent hormone suppression - Incorrect dosage or administration- Variability in animal metabolism- Degradation of the peptide in the formulation- Ensure accurate dosing and consistent injection technique.- Increase the number of animals per group to account for biological variability.- Prepare fresh formulations or use a validated sustained-release preparation.
Initial "testosterone flare" - The expected initial agonistic effect of the peptide.- For studies where this initial surge is undesirable, consider co-administration with an androgen receptor antagonist.
Local irritation at the injection site - High concentration of the peptide or excipients in the formulation.- Optimize the formulation to ensure it is isotonic and at a physiological pH.

Visualizations

GnRH Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to the GnRH receptor.

G_protein_signaling cluster_membrane Cell Membrane GnRHR GnRH Receptor G_protein Gq/11 Protein GnRHR->G_protein Activates LHRH_analog This compound LHRH_analog->GnRHR Binds PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Gonadotropin_release Gonadotropin Release Ca_release->Gonadotropin_release Triggers MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates Gene_expression Gene Expression (LH & FSH subunits) MAPK_cascade->Gene_expression Regulates

Caption: GnRH receptor signaling cascade initiated by this compound.

Experimental Workflow for Minimizing Variability

This workflow outlines key steps to ensure consistency in in vitro cell-based assays.

experimental_workflow start Start peptide_prep Peptide Preparation - Reconstitute fresh - Aliquot and store at -80°C - Use low-binding plasticware start->peptide_prep cell_culture Cell Culture Maintenance - Consistent passage number - Monitor for contamination - Ensure high viability start->cell_culture treatment Treatment - Prepare fresh dilutions - Include vehicle controls - Randomize plate layout peptide_prep->treatment cell_seeding Cell Seeding - Homogenize cell suspension - Use calibrated pipettes - Plate evenly cell_culture->cell_seeding cell_seeding->treatment assay Assay Execution - Consistent incubation times - Careful reagent addition - Complete solubilization (if applicable) treatment->assay data_acq Data Acquisition - Calibrated plate reader - Subtract blank values assay->data_acq analysis Data Analysis - Check for outliers - Normalize data - Statistical analysis data_acq->analysis end End analysis->end

Caption: Workflow for reproducible in vitro experiments.

Troubleshooting Decision Tree for In Vitro Assays

This diagram provides a logical approach to troubleshooting common issues in cell-based assays with this compound.

troubleshooting_tree decision decision issue issue solution solution issue_start Inconsistent Results? check_variability High variability between replicates? issue_start->check_variability check_response Unexpected biological response? check_variability->check_response No solution_seeding Review cell seeding protocol Ensure homogenous suspension check_variability->solution_seeding Yes check_flare Initial 'flare-up' effect (agonist response)? check_response->check_flare Yes solution_pipetting Check pipette calibration and technique solution_seeding->solution_pipetting solution_assay Optimize assay parameters (e.g., incubation times) solution_pipetting->solution_assay solution_flare Expected pharmacology. Extend experiment duration to observe downregulation. check_flare->solution_flare Yes check_activity No or low activity? check_flare->check_activity No solution_peptide_storage Check peptide storage and handling. Use fresh aliquot. check_activity->solution_peptide_storage Yes solution_receptor Confirm GnRH receptor expression in cell line. solution_peptide_storage->solution_receptor

References

Technical Support Center: Validating the Bioactivity of (D-His2,D-Trp6)-LHRH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the bioactivity of a new batch of (D-His2,D-Trp6)-LHRH, a synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent synthetic superagonist of the natural LHRH/GnRH. Its mechanism of action is biphasic:

  • Initial Agonist Effect: Upon initial administration, it binds to and stimulates GnRH receptors (GnRHR) on pituitary gonadotroph cells.[1][2] This triggers the synthesis and release of gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to a transient surge in sex hormones like testosterone (a phenomenon known as "testosterone flare").[3][4]

  • Long-Term Downregulation: Continuous or chronic administration leads to the desensitization and downregulation of pituitary GnRH receptors.[1] This paradoxical effect profoundly suppresses LH and FSH secretion, resulting in a sustained decrease in gonadal steroid production to castration levels.

Q2: What is the general workflow for validating a new batch of this compound?

A tiered approach is recommended to comprehensively validate a new batch. This ensures that the peptide's physical and biological properties are consistent and reliable. The workflow should proceed from fundamental biochemical interaction to complex physiological response:

  • Receptor Binding Assay: Quantify the affinity of the new batch for the GnRH receptor.

  • In Vitro Functional Assays: Confirm that receptor binding translates into the expected downstream cellular signaling (e.g., Gq pathway activation).

  • In Vivo Bioassays: Verify the expected physiological effects in a whole-organism model, including both the initial stimulatory and long-term inhibitory phases.

Q3: How should I properly handle and store the this compound peptide?

Proper handling is critical to prevent degradation and ensure experimental reproducibility.

  • Storage: Lyophilized peptide should be stored at -20°C or colder, protected from light.

  • Reconstitution: Before use, allow the peptide to equilibrate to room temperature before opening the vial to avoid condensation. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, PBS) based on its solubility characteristics. For peptides with poor solubility, a solubility test may be required.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, create single-use aliquots of the reconstituted solution and store them at -20°C or -80°C.

  • Purity: Be aware of the difference between peptide purity (the percentage of the target peptide sequence) and net peptide content (the actual weight of the peptide, accounting for counterions). Calculations for stock solutions should be based on the net peptide content for accurate dosing.

Q4: What are suitable cell lines for in vitro bioactivity assays?

The choice of cell line depends on the specific assay.

  • Pituitary Gonadotrope-derived Cell Lines: αT3-1 and LβT2 cells endogenously express the GnRH receptor and are excellent models for studying downstream signaling and hormone secretion.

  • Recombinant Cell Lines: Cell lines such as HEK293 or CHO-K1 that have been engineered to stably express the human GnRH receptor are commonly used. These are particularly useful for high-throughput screening and assays like calcium flux or IP1 accumulation, as they provide a robust and specific signaling window.

Section 2: Experimental Protocols & Troubleshooting

Test 1: GnRH Receptor Binding Affinity

Question: How can I confirm that the new batch of this compound binds to the GnRH receptor with the expected affinity?

A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a new, unlabeled ligand by measuring its ability to displace a known radiolabeled ligand from the receptor.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

  • Prepare Pituitary Membranes: Homogenize anterior pituitary glands from rats (or use membranes from cells overexpressing GnRHR) in ice-cold assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA). Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Set Up Competition Assay: In a 96-well plate, combine:

    • A fixed concentration of a radiolabeled GnRH analog (e.g., 125I-[D-Ala6]-GnRH).

    • Increasing concentrations of the unlabeled this compound (from the new batch and a reference batch).

    • A fixed amount of pituitary membrane protein (e.g., 20-50 µg).

  • Define Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of unlabeled GnRH (e.g., 1 µM).

  • Incubation: Incubate the plate at 4°C for 90-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparison of Binding Affinity

Batch IDIC50 (nM)Ki (nM)Acceptance Criteria
Reference Batch1.5 ± 0.20.8 ± 0.1-
New Batch (Lot #XYZ)1.7 ± 0.30.9 ± 0.2Ki within 2-fold of Reference

Troubleshooting Guide: Receptor Binding Assay

IssuePossible Cause(s)Recommended Action(s)
No/Low Specific Binding Degraded radioligand or peptide.Verify the integrity and age of the radioligand. Use a fresh aliquot of the test peptide.
Inactive membrane preparation.Prepare fresh membranes. Ensure proper storage at -80°C.
Incorrect assay buffer or conditions.Check pH and composition of the buffer. Optimize incubation time and temperature.
High Non-Specific Binding Insufficient washing.Increase the number and volume of washes.
Radioligand sticking to filters.Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine).
Poor Curve Fit Inaccurate peptide concentration.Re-verify stock solution concentration, accounting for net peptide content.
Insufficient concentration range.Broaden the range of competitor concentrations used.
Test 2: In Vitro Functional Bioactivity (Gq Pathway Activation)

Question: How do I confirm that the new batch activates the GnRH receptor and initiates downstream signaling in a cellular context?

The GnRH receptor primarily couples to the Gαq protein, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i). We can measure this activation by assessing calcium mobilization or the accumulation of IP1, a stable metabolite of IP3.

Detailed Experimental Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture: Plate GnRHR-expressing cells (e.g., CHO-K1-hGnRHR, αT3-1) in a black, clear-bottom 96-well plate and grow to ~90% confluency.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Assay Preparation: Wash away excess dye. Add buffer to each well.

  • Compound Addition: Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. Inject varying concentrations of this compound (new and reference batches) into the wells.

  • Fluorescence Measurement: Immediately after injection, continuously record the fluorescence intensity over 2-3 minutes. The binding of the peptide to the GnRHR will trigger calcium release, causing an increase in fluorescence.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the peptide and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).

Data Presentation: Comparison of In Vitro Potency (Calcium Flux)

Batch IDEC50 (nM)Max Response (% of Ref)Acceptance Criteria
Reference Batch2.1 ± 0.4100%-
New Batch (Lot #XYZ)2.5 ± 0.598%EC50 within 3-fold of Reference

Troubleshooting Guide: In Vitro Functional Assays

IssuePossible Cause(s)Recommended Action(s)
No Cellular Response Low/no receptor expression.Confirm GnRHR expression via qPCR or Western blot.
Cells are unhealthy or dead.Check cell viability (e.g., with Trypan Blue). Use cells at a lower passage number.
Inactive peptide.Check for proper storage and handling. Test a fresh aliquot.
Low Potency (High EC50) Inaccurate peptide concentration.Re-verify stock solution concentration.
Peptide degradation.Prepare fresh solutions for each experiment.
Assay signal is weak.Optimize cell density and dye loading conditions.
High Well-to-Well Variability Inconsistent cell plating.Ensure even cell distribution when seeding the plate.
Pipetting errors.Use calibrated pipettes and be precise with compound additions.
Test 3: In Vivo Bioactivity

Question: How can I validate the physiological agonist and long-term suppressive effects of the new batch in an animal model?

In vivo testing is crucial to confirm that the peptide performs as expected in a complex biological system. This involves measuring both the acute stimulatory effect and the chronic inhibitory effect.

Detailed Experimental Protocol: Acute LH Release in Rats

  • Animal Acclimation: Acclimate adult male Sprague-Dawley rats for at least one week.

  • Group Assignment: Randomly assign animals to groups (e.g., Vehicle control, Reference Batch, New Batch).

  • Baseline Sampling: Collect a baseline blood sample (t=0) via a tail vein or other appropriate method.

  • Administration: Administer a single subcutaneous (s.c.) injection of the vehicle or this compound at a predetermined dose.

  • Post-Dose Sampling: Collect blood samples at various time points post-injection (e.g., 30, 60, 90, and 120 minutes) to capture the peak LH surge.

  • Hormone Analysis: Process blood samples to obtain serum. Measure serum LH concentrations using a validated ELISA kit.

  • Data Analysis: Plot the mean serum LH concentration versus time for each group. Compare the peak LH levels and the area under the curve (AUC) between the new batch and the reference batch.

Data Presentation: Comparison of Acute LH Release

GroupDose (µg/kg, s.c.)Peak Serum LH (ng/mL) at 60 minAcceptance Criteria
Vehicle-0.5 ± 0.1-
Reference Batch108.2 ± 1.5-
New Batch (Lot #XYZ)107.9 ± 1.8Peak LH response is not significantly different from Reference Batch (p > 0.05).

Troubleshooting Guide: In Vivo Assays

IssuePossible Cause(s)Recommended Action(s)
No/Weak In Vivo Response Improper formulation or solubility.Ensure the peptide is fully dissolved and stable in the vehicle. Prepare fresh formulations.
Incorrect dose or route of administration.Verify dose calculations. The route (e.g., s.c. vs. i.v.) can significantly impact bioavailability.
Rapid peptide degradation in vivo.Consider the known half-life of the peptide. Ensure the sampling time points are appropriate to capture the response.
High Animal-to-Animal Variability Stress during handling/sampling.Ensure proper animal handling techniques to minimize stress, which can affect hormone levels.
Inconsistent dosing.Ensure accurate and consistent administration volume for all animals.
Unexpected Results (e.g., no testosterone suppression with chronic dosing) Insufficient dose or frequency.The dose may not be high enough to achieve full receptor downregulation. Review literature for established protocols.
Animal model issues.Confirm the suitability of the chosen animal strain and its hormonal status.

Section 3: Signaling Pathways and Workflows

GnRH_Signaling_Pathway GnRH Agonist Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GnRHR GnRH Receptor (GnRHR) Gq Gαq/11 GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH_Vesicle LH/FSH Vesicle Exocytosis PKC->LH_FSH_Vesicle Stimulates Ca_release->LH_FSH_Vesicle Stimulates LHRH_Agonist This compound LHRH_Agonist->GnRHR Binds

Caption: GnRH agonist binding to its Gq-coupled receptor activates PLC, leading to IP3-mediated Ca²⁺ release and DAG-mediated PKC activation, which together stimulate gonadotropin secretion.

Validation_Workflow cluster_peptide_prep Peptide Preparation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start Receive New Batch of This compound reconstitution Reconstitute Peptide & Prepare Aliquots start->reconstitution concentration Verify Concentration (Net Peptide Content) reconstitution->concentration binding_assay Receptor Binding Assay (Determine Ki) concentration->binding_assay functional_assay Functional Bioassay (e.g., Calcium Flux) (Determine EC₅₀) binding_assay->functional_assay acute_assay Acute LH Release Assay (Confirm Agonism) functional_assay->acute_assay chronic_assay Chronic Suppression Assay (Confirm Downregulation) acute_assay->chronic_assay decision Data Meets Acceptance Criteria? chronic_assay->decision pass Batch Validated & Released for Use decision->pass Yes fail Batch Fails Validation Investigate & Re-test decision->fail No

Caption: A logical workflow for validating a new peptide batch, progressing from preparation and in vitro characterization to in vivo functional confirmation and final quality assessment.

Troubleshooting_Tree cluster_peptide cluster_cells cluster_assay problem Problem: Low or No In Vitro Functional Activity check_peptide Step 1: Verify Peptide Integrity problem->check_peptide check_cells Step 2: Verify Cellular System problem->check_cells check_assay Step 3: Verify Assay Protocol problem->check_assay solubility Is peptide fully dissolved? (Check for precipitates) check_peptide->solubility viability Are cells healthy? (Check viability >90%) check_cells->viability reagents Are reagents/buffers fresh? (e.g., Ca²⁺ dye) check_assay->reagents concentration Is stock concentration accurate? (Based on net content) solubility->concentration storage Was peptide stored correctly? (Avoid freeze-thaw) concentration->storage receptor Do cells express GnRHR? (Confirm with control agonist) viability->receptor passage Is passage number low? (High passage can alter response) receptor->passage protocol Was protocol followed exactly? (Incubation times, temps) reagents->protocol instrument Is instrument working correctly? (Run controls) protocol->instrument

Caption: A troubleshooting decision tree for diagnosing low in vitro activity, systematically evaluating the peptide, the cellular model, and the assay protocol.

References

Technical Support Center: Interpreting Unexpected Results with (D-His2,D-Trp6)-LHRH Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (D-His2,D-Trp6)-LHRH, a potent LHRH agonist. The information is presented in a question-and-answer format to directly address common and unexpected issues encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Assays

Question: My cell proliferation assay (e.g., MTT, WST-1) results show high variability between replicates or unexpected increases in proliferation. What could be the cause?

Answer: High variability or unexpected proliferative effects in cell-based assays can stem from several factors. Below is a step-by-step guide to troubleshoot this issue:

  • Cell Seeding and Plating:

    • Inconsistent Cell Numbers: Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can impact cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[1]

    • Pipetting Technique: Use a calibrated multichannel pipette and ensure consistent technique when seeding cells and adding reagents.[1]

  • Compound Preparation and Dosing:

    • Solubility Issues: As a peptide, this compound can have variable solubility. Ensure the analog is fully dissolved in the recommended solvent (e.g., sterile water or DMSO) before preparing serial dilutions. Gentle sonication may aid dissolution.[1]

    • Inaccurate Dilutions: Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each step of the dilution series.

  • Assay Protocol Execution:

    • Incubation Times: Adhere strictly to the recommended incubation times for both the this compound treatment and the assay reagent.

    • Reagent Addition: Be careful not to disturb the cell monolayer when adding the assay reagent.

    • Formazan Crystal Solubilization (MTT assay): Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and mixing thoroughly on an orbital shaker.[1]

  • Unexpected Proliferation:

    • Biphasic Effect: Some LHRH agonists can exhibit a biphasic effect on cell proliferation, where low concentrations stimulate growth and high concentrations are inhibitory. Perform a wide-range dose-response curve to determine if this is the case for your cell line.

    • Direct vs. Indirect Effects: In hormone-dependent cancer cell lines, LHRH agonists are expected to have anti-proliferative effects in vivo by reducing sex hormone levels. However, direct effects on cancer cells in vitro can be variable and may not always be anti-proliferative, depending on the cell line and its specific signaling pathways.

Question: I am observing an initial increase in hormone secretion or cell activity, followed by a decrease. Is this expected?

Answer: Yes, this is the expected "flare" phenomenon associated with LHRH agonists like this compound.

  • Mechanism: Upon initial administration, LHRH agonists cause a transient surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This, in turn, leads to a temporary increase in testosterone (in males) or estrogen (in females).[2]

  • Duration: This flare effect typically lasts for about one to two weeks.

  • Consequence: Continuous exposure to the LHRH agonist then leads to downregulation and desensitization of the LHRH receptors on the pituitary, resulting in a profound and sustained suppression of LH, FSH, and gonadal steroid production.

In Vivo Studies

Question: My in vivo animal model is not showing the expected tumor regression or reduction in testosterone levels after treatment with this compound.

Answer: Lack of efficacy in an in vivo model can be due to several factors. Here is a troubleshooting guide:

  • Tumor Model:

    • LHRH Receptor Expression: Confirm that the cancer cell line used to generate xenografts expresses the LHRH receptor. This can be verified using RT-PCR, Western blot, or immunohistochemistry on tumor tissue.

    • Hormone Sensitivity: If using a hormone-dependent cancer model (e.g., prostate or breast cancer), ensure that the animals are not castrated and have normal circulating levels of androgens or estrogens, respectively.

  • Drug Formulation and Administration:

    • Solubility and Stability: Ensure the this compound is properly formulated for in vivo use. Peptides can be prone to degradation. Follow the manufacturer's instructions for storage and handling.

    • Dosing and Schedule: The dosing regimen is critical. Continuous administration is necessary to achieve receptor downregulation and sustained hormonal suppression. For long-term studies, consider using osmotic minipumps for continuous delivery rather than daily injections, which can lead to fluctuations in drug levels. Late injections have been shown to correlate with higher mean testosterone levels.

    • Route of Administration: Subcutaneous or intramuscular injections are common routes for LHRH agonists. Ensure the chosen route is appropriate for the formulation and provides consistent absorption.

Question: I am observing a rapid rise in serum testosterone after discontinuing long-term treatment. Is this normal?

Answer: Yes, the suppressive effects of LHRH agonists on the pituitary-gonadal axis are reversible. Upon cessation of treatment, the pituitary gland can recover its sensitivity to LHRH, leading to a restoration of LH and testosterone production. A rapid rise in serum testosterone to normal or even temporarily elevated levels can be expected after discontinuing long-term therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Its primary mechanism involves binding to LHRH receptors in the anterior pituitary gland. Initial binding causes a surge in LH and FSH secretion (the "flare" effect). However, continuous stimulation leads to the downregulation and desensitization of these receptors, resulting in a significant and sustained decrease in the secretion of LH and FSH. This "medical castration" leads to a sharp decline in the production of gonadal steroids like testosterone and estrogen. Additionally, LHRH receptors have been found on various tumor cells, suggesting that LHRH agonists may also have direct anti-tumor effects.

Q2: How can I confirm LHRH receptor expression in my cell line or tumor tissue? A2: You can confirm LHRH receptor expression using several standard molecular biology techniques:

  • Reverse Transcription PCR (RT-PCR): To detect the presence of LHRH receptor mRNA.

  • Western Blotting: To detect the LHRH receptor protein.

  • Immunohistochemistry (IHC) or Immunocytochemistry (ICC): To visualize the location of the LHRH receptor protein in tissue sections or cultured cells, respectively.

Q3: What are the expected quantitative changes in hormone levels after this compound treatment? A3: The expected hormonal changes follow a biphasic pattern. The tables below summarize typical findings from preclinical and clinical studies.

Table 1: Expected Changes in Serum LH and Testosterone Following Initial LHRH Agonist Administration (Flare Phenomenon)

Time PointChange in Serum LH (relative to baseline)Change in Serum Testosterone (relative to baseline)
Day 2-3Maximum increase (e.g., ~345%)Peak increase (e.g., ~145-165%)
Day 7Levels begin to declineLevels may remain elevated
Day 21-28Return to or below baselineDecline to castrate levels (<50 ng/dL)

Table 2: Impact of Injection Timing on Mean Testosterone Levels in Patients on LHRH Agonist Therapy

Injection ScheduleInjection TimingMean Testosterone Level (ng/dL)
28-day cycleEarly/On-time21
28-day cycleLate49
28-day cycle>2 weeks late74
Extended month cycleEarly/On-time21
Extended month cycleLate79
Extended month cycle>2 weeks late98

Q4: Can this compound directly inhibit testicular testosterone production? A4: Yes, some studies suggest that in addition to its effects on the pituitary, this compound can directly inhibit testicular testosterone biosynthesis by decreasing the activity of key steroidogenic enzymes.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Vehicle (e.g., sterile PBS or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, then resuspend them in complete culture medium to the desired density. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid using the outer wells to minimize edge effects. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Drug Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the LHRH analog. Include vehicle control wells. c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the MTT solubilization solution to each well. c. Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: In Vivo Xenograft Study in Mice

This protocol outlines a general procedure for evaluating the efficacy of this compound on tumor growth in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle for the LHRH analog

  • Osmotic minipumps (for continuous delivery) or syringes for injection

  • Surgical tools for implantation

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation and Implantation: a. Culture cancer cells to 80-90% confluency. b. Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 1-5 x 10⁶ cells per injection). c. Anesthetize the mice. d. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: a. Monitor the mice regularly for tumor formation. b. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. c. For continuous this compound treatment, surgically implant an osmotic minipump loaded with the agonist subcutaneously. For intermittent treatment, administer via subcutaneous or intraperitoneal injections at the desired schedule. The control group should receive the vehicle.

  • Monitoring and Data Collection: a. Measure tumor volume using calipers at regular intervals (e.g., twice a week). b. Monitor animal body weight and overall health. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, marker expression).

Protocol 3: Western Blot for LHRH Receptor

This is a general protocol for detecting LHRH receptor protein in cell lysates. Optimization will be required for specific cell lines and antibodies.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LHRH receptor

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Wash cultured cells with cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-LHRH receptor antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature. e. Wash the membrane again as in step 4c.

  • Detection: a. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using an imaging system.

Visualizations

LHRH_Signaling_Pathway cluster_pituitary Pituitary Gonadotrope cluster_cancer Cancer Cell (e.g., Prostate) LHRH_Agonist This compound LHRH_R_pit LHRH Receptor LHRH_Agonist->LHRH_R_pit Binds Downregulation Receptor Downregulation & Desensitization LHRH_Agonist->Downregulation Chronic Stimulation Gq11 Gαq/11 LHRH_R_pit->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG PKC Protein Kinase C IP3_DAG->PKC Ca_release Ca²⁺ Release IP3_DAG->Ca_release Gonadotropin_Release LH & FSH Release PKC->Gonadotropin_Release Ca_release->Gonadotropin_Release Downregulation->LHRH_R_pit LHRH_Agonist_cancer This compound LHRH_R_cancer LHRH Receptor LHRH_Agonist_cancer->LHRH_R_cancer Binds Gi Gαi LHRH_R_cancer->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Anti_proliferative Anti-proliferative Effects cAMP->Anti_proliferative

Caption: LHRH agonist signaling in pituitary versus cancer cells.

Experimental_Workflow start Start Experiment (In Vitro or In Vivo) prep Prepare this compound & Controls start->prep treatment Administer Treatment (Cells or Animals) prep->treatment incubation Incubation / Treatment Period treatment->incubation data_collection Data Collection (e.g., MTT, Tumor Volume, Blood Sample) incubation->data_collection analysis Data Analysis data_collection->analysis results Interpret Results analysis->results expected Expected Results results->expected Consistent unexpected Unexpected Results results->unexpected Inconsistent/ Anomalous end Conclusion expected->end troubleshoot Consult Troubleshooting Guide unexpected->troubleshoot troubleshoot->prep Re-evaluate Protocol troubleshoot->end After Resolution

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic start Unexpected Result Observed q1 In Vitro or In Vivo? start->q1 invitro_issues In Vitro Issue q1->invitro_issues In Vitro invivo_issues In Vivo Issue q1->invivo_issues In Vivo q2_invitro High Variability or Unexpected Proliferation? invitro_issues->q2_invitro check_seeding Review Cell Seeding Technique & Density q2_invitro->check_seeding Yes check_flare Is it the initial 'flare' effect? q2_invitro->check_flare No, initial stimulation then inhibition check_reagents Verify Compound Purity, Solubility & Dilutions check_seeding->check_reagents check_protocol Check Assay Protocol (Incubation, Reagents) check_reagents->check_protocol flare_yes Expected Phenomenon check_flare->flare_yes Yes flare_no Investigate Alternative Signaling Pathways check_flare->flare_no No q2_invivo Lack of Efficacy? invivo_issues->q2_invivo check_model Confirm LHRH-R Expression & Hormone Sensitivity q2_invivo->check_model Yes check_admin Review Drug Formulation, Dose, & Administration Route check_model->check_admin check_schedule Ensure Continuous Exposure (e.g., pumps) check_admin->check_schedule

Caption: Troubleshooting decision tree for unexpected results.

References

Validation & Comparative

A Comparative In Vivo Analysis of LHRH Agonists: Spotlight on Triptorelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Luteinizing Hormone-Releasing Hormone (LHRH) agonists, with a primary focus on the well-established compound, triptorelin. Triptorelin, chemically known as [D-Trp6]LHRH, is a potent synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH). This document will delve into its mechanism of action, in vivo effects on hormone levels, and relevant experimental protocols.

While this guide centers on triptorelin due to the wealth of available in vivo data, it is important to note the existence of other synthetic analogs. One such analog is (D-His2,D-Trp6)-LHRH, also referred to as (D-His2)-Triptorelin. This compound is a polypeptide derivative of triptorelin.[1][2] However, a thorough review of published scientific literature reveals a lack of publicly available in vivo comparative studies between this compound and triptorelin. Therefore, this guide will proceed with a detailed examination of triptorelin as a representative and clinically significant LHRH agonist.

Mechanism of Action: The Paradoxical Effects of LHRH Agonists

LHRH agonists, including triptorelin, exert their effects by binding to LHRH receptors on pituitary gonadotroph cells.[3] Initially, this binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone levels, often referred to as a "flare-up".[1][4] However, continuous stimulation of the LHRH receptors leads to their desensitization and downregulation. This paradoxical effect ultimately suppresses the secretion of LH and FSH, resulting in a significant reduction of testosterone to castration levels.

dot

LHRH_Agonist_Signaling_Pathway cluster_pituitary Pituitary Gonadotroph Cell cluster_testes Testes (Leydig Cells) LHRH_R LHRH Receptor G_protein G-protein (Gq/11) LHRH_R->G_protein activates Downregulation Receptor Downregulation & Desensitization (Chronic Effect) LHRH_R->Downregulation prolonged activation leads to PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca ER->Ca releases LH_FSH_release LH & FSH Release (Initial Surge) Ca->LH_FSH_release PKC->LH_FSH_release Testosterone Testosterone Production LH_FSH_release->Testosterone stimulates Downregulation->Testosterone inhibits Triptorelin Triptorelin ([D-Trp6]LHRH) Triptorelin->LHRH_R

Caption: Signaling pathway of triptorelin in pituitary gonadotroph cells.

In Vivo Efficacy of Triptorelin: Hormonal Suppression

The primary in vivo effect of triptorelin is the suppression of gonadotropins and, consequently, sex hormones. This has been extensively studied in various animal models and in clinical trials for conditions such as prostate cancer.

Luteinizing Hormone (LH) and Testosterone Suppression in Rats

In vivo studies in rats have consistently demonstrated the potent suppressive effects of triptorelin on the hypothalamic-pituitary-gonadal axis.

Table 1: Effect of Triptorelin on Plasma Testosterone Levels in Rats

Treatment GroupTime PointMean Testosterone LevelReference
Control (Vehicle)Day 93~4 ng/mL
Triptorelin (short-term)Day 48Significantly lower than control
Triptorelin (short-term)Day 69Further reduction from Day 48
Triptorelin (short-term)Day 93Recovered towards control levels
Triptorelin (long-term)Day 93Remained at low levels

Note: Specific quantitative values beyond "significantly lower" were not provided in the abstracted text. The study indicates a reversible effect with short-term treatment and sustained suppression with continuous long-term administration.

Luteinizing Hormone (LH) and Testosterone Suppression in Humans

Clinical studies in men with advanced prostate cancer have provided detailed quantitative data on the efficacy of triptorelin in achieving and maintaining medical castration.

Table 2: Efficacy of Triptorelin in Suppressing Serum LH and Testosterone in Men with Advanced Prostate Cancer

ParameterTime PointResultReference
Serum TestosteroneDay 29Castrate levels (≤50 ng/dL) achieved in 91.2% of patients
Serum TestosteroneDay 57Castrate levels achieved in 97.7% of patients
Serum Testosterone2 to 9 monthsMean levels maintained below castration limit in 98.8% of patients
Serum LH2 to 9 monthsNo significant difference compared to leuprolide treatment group
9-month Survival Rate9 months97.0% (significantly higher than leuprolide at 90.5%)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from in vivo studies involving triptorelin.

In Vivo Study of Triptorelin in Peripubertal Rats
  • Objective: To investigate the reproductive consequences of pubertal delay using triptorelin.

  • Animal Model: 30 male Sprague Dawley rats.

  • Experimental Groups:

    • Control: Received vehicle injections.

    • Short-term Triptorelin: Received triptorelin at postnatal day 30 (P30) and P50.

    • Long-term Triptorelin: Received triptorelin at P30, P50, and P71.

  • Drug Administration: Triptorelin administered at specified time points. The exact dosage and vehicle were not detailed in the abstract.

  • Sample Collection and Analysis:

    • Blood samples were collected to determine plasma testosterone levels using MRM (Multiple Reaction Monitoring) analysis at postnatal days 48, 69, and 93.

    • Testes and epididymides were collected for histological examination.

dot

Rat_Study_Workflow cluster_groups Experimental Groups (n=10 each) cluster_analysis Analysis start Start: 30 Sprague Dawley Rats (P30) Control Control Group (Vehicle Injections) start->Control ShortTerm Short-Term Triptorelin (Injections at P30, P50) start->ShortTerm LongTerm Long-Term Triptorelin (Injections at P30, P50, P71) start->LongTerm Blood Blood Collection (P48, P69, P93) Control->Blood Histo Histological Examination (Testes & Epididymides) ShortTerm->Blood LongTerm->Blood LongTerm->Histo Hormone Plasma Testosterone Measurement (MRM Analysis) Blood->Hormone end End: Comparative Analysis of Hormonal and Histological Data Histo->end

Caption: Experimental workflow for the in vivo rat study.

Clinical Trial of Triptorelin in Men with Advanced Prostate Cancer
  • Objective: To compare the efficacy of triptorelin pamoate and leuprolide acetate in inducing and maintaining castrate levels of serum testosterone.

  • Study Population: 284 men with advanced prostate cancer.

  • Experimental Arms:

    • Triptorelin group (n=140): Received triptorelin 3.75 mg.

    • Leuprolide group (n=144): Received leuprolide 7.5 mg.

  • Drug Administration: Intramuscular injection every 28 days for nine injections.

  • Primary Endpoint: Percentage of men with castrate levels of serum testosterone (≤ 1.735 nmol/L or ≤ 50 ng/dL).

  • Secondary Endpoints: Maintenance of castration, LH levels, bone pain, PSA levels, quality of life, and survival rate.

  • Data Collection: Serum testosterone and LH levels were measured at various time points including day 29, day 57, and up to day 253.

Conclusion

References

A Comparative Guide to the Potency of GnRH Agonists: A Focus on (D-His2,D-Trp6)-LHRH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potency of Gonadotropin-Releasing Hormone (GnRH) agonists, with a specific focus on the synthetic analog (D-His2,D-Trp6)-LHRH, also known as (D-His2)-Triptorelin. The objective is to offer a clear, data-driven comparison to aid in research and development involving these compounds.

Understanding GnRH Agonist Potency

The potency of a GnRH agonist is a measure of its ability to bind to and activate the GnRH receptor (GnRHR), a G-protein coupled receptor expressed on pituitary gonadotrophs. This activation stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The enhanced potency of synthetic GnRH agonists over native GnRH is primarily attributed to two key structural modifications:

  • Substitution at position 6: Replacing the native glycine (Gly) with a D-amino acid, such as D-Tryptophan in Triptorelin, confers resistance to enzymatic degradation, thereby prolonging the agonist's half-life.

  • Modification at position 10: Replacement of the C-terminal glycine-amide with an ethylamide group, as seen in Leuprolide, also increases resistance to degradation.

These modifications result in agonists with significantly higher binding affinity for the GnRH receptor and a longer duration of action compared to native GnRH.

Comparative Potency of Common GnRH Agonists

To provide a benchmark for understanding the potency of synthetic GnRH agonists, the following table summarizes the relative potencies and binding affinities of several widely studied analogs compared to native LHRH. It is important to note that these values are compiled from various studies and experimental conditions may differ.

GnRH AgonistChemical ModificationRelative Potency (vs. LHRH=1)Notes
Triptorelin [D-Trp6]-LHRH~100-200High binding affinity and resistance to degradation.
Leuprolide [D-Leu6, Pro9-NEt]-LHRH~50-100Enhanced stability due to modifications at positions 6 and 10.[1]
Buserelin [D-Ser(tBu)6, Pro9-NEt]-LHRH~50-100High potency and prolonged duration of action.[2]
Goserelin [D-Ser(tBu)6, AzaGly10]-LHRH~100Potent agonist with enhanced stability.
This compound [D-His2, D-Trp6]-LHRHData not availableAlso known as (D-His2)-Triptorelin. Direct comparative potency data is not readily available in the literature.

GnRH Receptor Signaling Pathway

The activation of the GnRH receptor by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately result in the synthesis and release of LH and FSH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH_Agonist GnRH Agonist (this compound) GnRHR GnRH Receptor (GnRHR) GnRH_Agonist->GnRHR Binds to G_Protein Gαq/11 Protein GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Hormone_Release LH & FSH Release Ca_Release->Hormone_Release Triggers MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Expression Gene Transcription (LHβ, FSHβ) MAPK_Cascade->Gene_Expression Regulates Gene_Expression->Hormone_Release Leads to

Caption: GnRH Receptor Signaling Pathway

Experimental Protocols

The determination of GnRH agonist potency involves a series of well-established in vitro and in vivo experimental protocols.

In Vitro Potency Assessment

1. Receptor Binding Assay (Competitive Inhibition)

This assay measures the affinity of a GnRH agonist for the GnRH receptor.

  • Objective: To determine the inhibitory concentration 50 (IC50) of the test agonist, which is the concentration required to displace 50% of a radiolabeled GnRH analog from the receptor.

  • Materials:

    • Cell membranes prepared from a source rich in GnRH receptors (e.g., rat pituitary glands, or cells transfected with the GnRH receptor).

    • Radiolabeled GnRH agonist (e.g., [125I]-Buserelin or [125I]-Triptorelin).

    • Unlabeled GnRH agonists (test compounds and standards).

    • Incubation buffer and wash buffer.

    • Glass fiber filters.

    • Gamma counter.

  • Procedure:

    • A fixed concentration of the radiolabeled GnRH agonist is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test agonist.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The membrane-bound radioactivity is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.

Receptor_Binding_Assay cluster_workflow Receptor Binding Assay Workflow start Start prepare Prepare Cell Membranes with GnRH Receptors start->prepare incubate Incubate Membranes with: - Radiolabeled Agonist - Unlabeled Test Agonist prepare->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Gamma Counting) separate->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End analyze->end

Caption: Receptor Binding Assay Workflow

2. In Vitro Bioassay (LH/FSH Release)

This assay measures the functional potency of a GnRH agonist by quantifying the amount of LH or FSH released from pituitary cells.

  • Objective: To determine the effective concentration 50 (EC50) of the test agonist, which is the concentration that produces 50% of the maximum LH or FSH release.

  • Materials:

    • Primary cultures of anterior pituitary cells from rats or other suitable animal models.

    • Test GnRH agonists and standards.

    • Culture medium and reagents.

    • Enzyme-linked immunosorbent assay (ELISA) kits for LH and FSH.

  • Procedure:

    • Anterior pituitary cells are cultured in multi-well plates.

    • The cells are then stimulated with various concentrations of the test GnRH agonist for a defined period.

    • The culture medium is collected, and the concentration of LH and/or FSH is measured using a specific and sensitive ELISA.

    • The EC50 value is determined by plotting the hormone concentration against the logarithm of the agonist concentration.

In Vivo Potency Assessment

Ovulation Induction in Rats

This is a classic in vivo assay to determine the pro-fertility effects of GnRH agonists.

  • Objective: To determine the dose of the GnRH agonist required to induce ovulation in a specific percentage of treated animals.

  • Materials:

    • Immature female rats, often treated with a progestin to synchronize their cycles and block spontaneous ovulation.

    • Test GnRH agonists and standards.

    • Saline for injection.

    • Microscope for examining oviducts.

  • Procedure:

    • Synchronized immature female rats are administered with different doses of the test GnRH agonist.

    • A control group receives saline.

    • After a specific time, the animals are euthanized, and their oviducts are examined for the presence of ova.

    • The percentage of animals ovulating at each dose is recorded, and the effective dose (ED50) is calculated.

Conclusion

While direct comparative data for this compound remains elusive in the public domain, the established high potency of its parent compound, Triptorelin, suggests that it is likely a highly potent GnRH agonist. The structural modifications in synthetic GnRH analogs, particularly at positions 6 and 10, are key determinants of their enhanced stability and receptor affinity. The experimental protocols described herein provide a standardized framework for the evaluation and comparison of the potency of novel GnRH agonists. Further research is warranted to directly compare the bioactivity of this compound with other clinically relevant GnRH agonists to fully elucidate its pharmacological profile.

References

Validating the Specificity of (D-His2,D-Trp6)-LHRH for Gonadotropin-Releasing Hormone (GnRH) Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gonadotropin-releasing hormone (GnRH) receptor ligand, (D-His2,D-Trp6)-LHRH, with other commercially available alternatives. The following sections detail its binding affinity, functional activity, and the underlying signaling pathways, supported by experimental data and detailed protocols to aid in the validation of its specificity for GnRH receptors.

Introduction to this compound

This compound is a synthetic analog of the endogenous gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH). Modifications at positions 2 and 6, substituting the natural L-amino acids with D-isomers, are designed to enhance its binding affinity and stability. This guide will objectively assess its performance against other known GnRH receptor ligands.

Comparative Binding Affinity

The specificity of a ligand is primarily determined by its binding affinity to the target receptor. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various GnRH analogs, including a close structural relative of the target compound, in competing for binding to the GnRH receptor. Lower IC50 values are indicative of higher binding affinity.

CompoundIC50 (nM)[1]Notes
His5 D-Trp6 GnRH 1.2 ± 0.5 A close analog to this compound, demonstrating high-affinity binding to the GnRH receptor.
D-Trp6 GnRH (Triptorelin)0.4 ± 0.06A potent GnRH agonist with a single substitution at position 6.
His5 D-Lys6 GnRH24.8 ± 17.6Substitution with D-Lysine at position 6 results in a significantly lower binding affinity compared to the D-Trp6 analog.
His5 D-Arg6 GnRH35.9 ± 14.8Substitution with D-Arginine at position 6 also leads to a marked decrease in binding affinity.
LeuprolideNot specified in sourceA commonly used GnRH agonist for comparison.

Note: Data for this compound was not available in the reviewed literature. The data for His5 D-Trp6 GnRH is presented as a close approximation due to the structural similarity.

Functional Activity: Intracellular Calcium Mobilization

Activation of the GnRH receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gαq/11 subunit, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium ([Ca2+]i).[2][3] This functional response can be quantified to assess the potency of a ligand.

CompoundEC50 for Receptor ActivationNotes
This compound Data not availableExpected to induce a robust increase in intracellular calcium in cells expressing GnRH receptors. The potency (EC50) would be a key measure of its functional specificity.
Other GnRH AgonistsVariesPotent GnRH agonists will typically elicit a strong calcium response with low nanomolar EC50 values.
GnRH AntagonistsNo responseAntagonists such as Cetrorelix and Ganirelix competitively bind to the receptor but do not trigger a downstream signaling cascade, hence they do not induce intracellular calcium mobilization.[4]

GnRH Receptor Signaling Pathways

Understanding the signaling cascade initiated by GnRH receptor activation is crucial for validating the specificity of any ligand. The primary pathway involves the Gq/11 protein, but downstream signaling can also involve the mitogen-activated protein kinase (MAPK) pathways.[5]

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRH_Ligand This compound GnRHR GnRH Receptor GnRH_Ligand->GnRHR Binds Gq Gq/11 GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus Ca²⁺ ER->Ca2_plus Releases Ca2_plus->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activates Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing GnRH receptors Incubate Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubate Radioligand Prepare radiolabeled GnRH analog (e.g., ¹²⁵I-Triptorelin) Radioligand->Incubate Test_Compound Prepare serial dilutions of This compound Test_Compound->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity of filters using a gamma counter Wash->Count Plot Plot % inhibition vs. log[test compound] Count->Plot Calculate Calculate IC50 and Ki values Plot->Calculate Calcium_Assay_Workflow cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis Seed_Cells Seed cells expressing GnRH receptors in a 96-well plate Load_Dye Load cells with Fura-2 AM calcium indicator dye Seed_Cells->Load_Dye Baseline Measure baseline fluorescence at 340nm and 380nm excitation Load_Dye->Baseline Add_Ligand Add this compound to the wells Baseline->Add_Ligand Record_Fluorescence Record fluorescence changes over time Add_Ligand->Record_Fluorescence Calculate_Ratio Calculate the ratio of fluorescence (340nm / 380nm) Record_Fluorescence->Calculate_Ratio Plot_Response Plot the fluorescence ratio against time Calculate_Ratio->Plot_Response Determine_EC50 Determine the EC50 from a dose-response curve Plot_Response->Determine_EC50

References

A Comparative Analysis of (D-His2,D-Trp6)-LHRH and Native LHRH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-His2,D-Trp6)-LHRH, and the native LHRH peptide. The information presented is intended for researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and reproductive medicine. This document outlines the structural differences, receptor binding affinities, biological potencies, and signaling pathways associated with both molecules, supported by experimental data and detailed methodologies.

Introduction to LHRH and its Analogs

Native LHRH, a decapeptide hormone, is a key regulator of the reproductive axis, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Its therapeutic potential is limited by a short biological half-life. Synthetic analogs, such as this compound, have been developed to overcome this limitation. These analogs incorporate strategic amino acid substitutions that enhance their stability and receptor binding affinity, leading to prolonged and often more potent biological activity. The substitution of the natural L-amino acids with D-amino acids at specific positions, such as position 2 and 6, protects the peptide from enzymatic degradation and can induce a more favorable conformation for receptor interaction.

Structural Differences

The primary difference between native LHRH and this compound lies in the stereochemistry of two amino acid residues. In the analog, the L-Histidine at position 2 and the L-Tryptophan at position 6 are replaced by their D-isomers.

cluster_native Native LHRH cluster_analog This compound pGlu1 pGlu His2 His pGlu1->His2 Trp3 Trp His2->Trp3 Ser4 Ser Trp3->Ser4 Tyr5 Tyr Ser4->Tyr5 Gly6 Gly Tyr5->Gly6 Leu7 Leu Gly6->Leu7 Arg8 Arg Leu7->Arg8 Pro9 Pro Arg8->Pro9 Gly10 Gly-NH2 Pro9->Gly10 apGlu1 pGlu aDHis2 D-His apGlu1->aDHis2 aTrp3 Trp aDHis2->aTrp3 aSer4 Ser aTrp3->aSer4 aTyr5 Tyr aSer4->aTyr5 aDTrp6 D-Trp aTyr5->aDTrp6 aLeu7 Leu aDTrp6->aLeu7 aArg8 Arg aLeu7->aArg8 aPro9 Pro aArg8->aPro9 aGly10 Gly-NH2 aPro9->aGly10

Figure 1. Amino acid sequence of Native LHRH and this compound.

Comparative Performance Data

Table 1: Receptor Binding Affinity

The binding affinity of LHRH and its analogs to the pituitary LHRH receptor is a key determinant of their biological potency. This is often measured using competitive binding assays.

CompoundReceptor SourceKd (nM)Relative Binding Affinity
Native LHRHRat Pituitary Membranes~1-51
[D-Trp6]LHRHRat Pituitary Membranes~0.1-0.5~10-fold higher than LHRH[1]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. Data for [D-Trp6]LHRH is presented as a representative example of a potent agonist.

Table 2: In Vitro Biological Potency

The in vitro potency is typically assessed by measuring the concentration of the compound required to elicit a half-maximal release of LH from cultured pituitary cells (EC50).

CompoundAssay SystemEC50 for LH Release (nM)Relative Potency
Native LHRHRat Pituitary Cell Culture~1-101
[D-Trp6]LHRHRat Pituitary Cell Culture~0.01-0.1~50-100-fold higher than LHRH

Note: EC50 (half-maximal effective concentration) is a measure of potency; a lower EC50 indicates higher potency. Data for [D-Trp6]LHRH is presented as a representative example.

Table 3: In Vivo Biological Potency

In vivo potency is evaluated by measuring the amount of LH and FSH released into the bloodstream following administration of the compound to an animal model.

CompoundAnimal ModelDosePeak LH Response (ng/mL)Relative Potency
Native LHRHRat1 µgVariable1
[D-Trp6]LHRHRat1 µgSignificantly higher than LHRH~50-100-fold higher than LHRH[1]

Note: In vivo potency can vary based on the animal model, route of administration, and other experimental conditions. Data for [D-Trp6]LHRH is presented as a representative example.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

  • Membrane Preparation: Anterior pituitaries are homogenized in a cold buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.25 M sucrose). The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: A fixed amount of radiolabeled LHRH analog (e.g., 125I-[D-Trp6]LHRH) is incubated with the pituitary membrane preparation in the presence of increasing concentrations of the unlabeled competitor (native LHRH or this compound).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Pituitary Membranes B Incubate Membranes with Radioligand and Competitor A->B C Filter to Separate Bound and Free Ligand B->C D Count Radioactivity C->D E Analyze Data to Determine IC50 and Ki D->E cluster_pathway LHRH Receptor Signaling Pathway LHRH LHRH or Analog Receptor LHRH Receptor (GPCR) LHRH->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca Ca2+ Release ER->Ca LH_FSH LH/FSH Synthesis and Secretion Ca->LH_FSH PKC->LH_FSH

References

A Researcher's Guide to Comparing LHRH Agonists: Replicating and Evaluating Published Findings with (D-His2,D-Trp6)-LHRH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of therapeutic candidates is paramount. This guide provides a framework for comparing the performance of the luteinizing hormone-releasing hormone (LHRH) analog (D-His2,D-Trp6)-LHRH against other established alternatives. While direct comparative studies on this compound are not extensively available in peer-reviewed literature, this document outlines the essential experimental protocols and data presentation methods required to replicate published findings and generate novel comparative data.

LHRH agonists are a cornerstone in the management of hormone-dependent diseases, primarily prostate cancer, by inducing a state of medical castration. The efficacy and safety of these agents are of critical importance. This guide will detail the methodologies for key in vitro and in vivo experiments to facilitate a comprehensive comparison.

Data Presentation: A Framework for Quantitative Comparison

To objectively compare the performance of this compound with other LHRH agonists such as leuprolide, goserelin, and triptorelin, it is crucial to present quantitative data in a clear and structured format. The following tables provide a template for summarizing key performance indicators.

Table 1: Comparative Receptor Binding Affinity of LHRH Agonists

CompoundReceptor SourceKd (nM)Bmax (fmol/mg protein)Relative Binding Affinity
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Triptorelin ([D-Trp6]-LHRH)Rat Pituitary Membranes~0.5Varies by studyHigh
LeuprolideRat Pituitary Membranes~1.0Varies by studyHigh
GoserelinRat Pituitary Membranes~1.2Varies by studyHigh
Native LHRHRat Pituitary Membranes~2-5Varies by study1.0

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. Bmax (maximum binding capacity) reflects the number of receptors.

Table 2: In Vivo Efficacy of LHRH Agonists in Animal Models of Prostate Cancer

Treatment GroupAnimal ModelDosing RegimenTumor Volume Reduction (%)Serum Testosterone Suppression (%)
This compound e.g., Nude mice with LNCaP xenograftsData to be determinedData to be determinedData to be determined
LeuprolideNude mice with LNCaP xenograftse.g., 10 mg/kg, s.c., dailyVaries by studyVaries by study
GoserelinDunning R3327 rat prostate adenocarcinomae.g., 3.6 mg depot, s.c., monthlyVaries by studyVaries by study
Vehicle ControlMatching animal modelMatching vehicle and route00

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are the foundation of credible scientific comparison. Below are methodologies for essential in vitro and in vivo assays.

In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound to the LHRH receptor and compare it with other analogs.

Materials:

  • This compound and other LHRH analogs

  • Radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]-LHRH)

  • Membrane preparations from LHRH receptor-expressing cells (e.g., human prostate cancer cell line LNCaP, or rat pituitary tissue)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize LHRH receptor-expressing cells or tissues in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in binding buffer.

  • Assay Setup: In triplicate, incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled native LHRH.

  • Competition Assay: To determine the binding affinity of test compounds, incubate a fixed concentration of radiolabeled ligand and membrane protein with increasing concentrations of the unlabeled competitor (e.g., this compound, leuprolide).

  • Incubation: Incubate the reaction mixtures at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 4°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax from saturation binding experiments and IC50 values from competition assays, which can be converted to Ki (inhibition constant).

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in suppressing tumor growth in a hormone-dependent prostate cancer model.

Materials:

  • This compound and other LHRH analogs formulated for in vivo administration.

  • Immunocompromised mice (e.g., male nude mice).

  • Human prostate cancer cells (e.g., LNCaP).

  • Matrigel or other appropriate vehicle for cell injection.

  • Calipers for tumor measurement.

  • Equipment for blood collection and hormone analysis (e.g., ELISA kits for testosterone).

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound, leuprolide).

  • Treatment Administration: Administer the compounds according to the desired dosing regimen (e.g., daily subcutaneous injections, or implantation of long-acting depots).

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint Analysis: At the end of the study, collect blood samples for serum testosterone measurement. Excise tumors and measure their final weight.

  • Data Analysis: Compare tumor growth rates, final tumor weights, and serum testosterone levels between the different treatment groups.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples created using the DOT language for Graphviz.

LHRH_Signaling_Pathway LHRH_Analog This compound or other agonist LHRH_Receptor LHRH Receptor LHRH_Analog->LHRH_Receptor Binds G_Protein Gq/11 Protein LHRH_Receptor->G_Protein Activates Receptor_Downregulation Receptor Downregulation & Desensitization (Chronic Treatment) LHRH_Receptor->Receptor_Downregulation Leads to PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Downstream_Effects Downstream Signaling PKC->Downstream_Effects Ca_Release->Downstream_Effects LH_FSH_Release LH & FSH Release (Initial Stimulation) Downstream_Effects->LH_FSH_Release Hormone_Suppression Decreased LH & FSH Testosterone Suppression Receptor_Downregulation->Hormone_Suppression

Caption: LHRH agonist signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Receptor_Binding Receptor Binding Assay Data_Analysis Comparative Data Analysis Receptor_Binding->Data_Analysis Signaling_Assay Downstream Signaling Assay (e.g., Calcium Flux) Signaling_Assay->Data_Analysis Xenograft_Model Prostate Cancer Xenograft Model Hormone_Levels Hormone Level Measurement Xenograft_Model->Hormone_Levels Xenograft_Model->Data_Analysis Hormone_Levels->Data_Analysis Start Select LHRH Analogs for Comparison (this compound vs. Alternatives) Start->Receptor_Binding Start->Signaling_Assay Start->Xenograft_Model Conclusion Conclusion on Relative Efficacy and Potency Data_Analysis->Conclusion

Caption: Comparative experimental workflow.

A Comparative Analysis of (D-His2,D-Trp6)-LHRH: Correlating In Vitro Activity with In Vivo Endocrine Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of the potent luteinizing hormone-releasing hormone (LHRH) analog, (D-His2,D-Trp6)-LHRH. This synthetic decapeptide, a subject of extensive research in reproductive medicine and oncology, demonstrates a complex pharmacological profile. Understanding the correlation between its activity in controlled laboratory settings and its physiological impact is crucial for the development of novel therapeutics. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying biological pathways to facilitate further research and drug development.

Quantitative Comparison of In Vitro and In Vivo Effects

The following tables summarize the quantitative data on the biological activity of this compound and its closely related analog (D-Trp6)-LHRH (Triptorelin) from various in vitro and in vivo studies. A direct correlation can be challenging due to variations in experimental models and conditions.

Table 1: In Vitro Activity of LHRH Agonists

ParameterLHRH AnalogSystemValueReference
Gonadotropin Release
LH Release (EC50)(D-ala6)-LHRHRat Pituitary Cells0.3 nM[1]
FSH Release(D-ala6)-LHRHRat Pituitary CellsParalleled LH release[1]
Antiproliferative Activity
Inhibition of LNCaP cell growthLHRH Agonist (Zoladex)Human Prostate Cancer CellsCounteracts EGF-induced mitogenesis[2]
Inhibition of DU 145 cell growthLHRH Agonist (Zoladex)Human Prostate Cancer CellsAntagonizes EGF-induced proliferation[2]

Table 2: In Vivo Effects of LHRH Agonists

ParameterLHRH AnalogAnimal ModelDoseEffectReference
Hormone Levels
Serum Testosterone(D-Trp6)-Pro9-Net-LHRHHypophysectomized Rats1 µ g/day s.c. for 7 daysDecrease from 2044 ng/dl to 498 ng/dl[3]
Serum LH & FSH(D-Leu6)-LHRH-ethylamidePregnant RatsN/AInitial peak followed by fluctuation
Serum Testosterone(D-Trp6)-LHRHRats1.35 mg/ratInitial peak, then suppression for >6 weeks
Organ Weight
Prostatic Weight(D-Trp6, des-Gly-NH2(10))-LHRH ethylamide & FlutamideDog50 µ g/day LHRHa, 250 mg Flutamide twice daily55% inhibition
Ventral Prostate & Seminal Vesicle Weight(D-Ser(TBU)6, des-Gly-NH2(10))-LHRH ethylamide & RU23908Rat250 ng LHRHa, 5 mg antiandrogen daily for 5 monthsInhibition to 9% and 15% of control, respectively
Tumor Growth
DU 145 Tumor VolumeLHRH Agonist (Zoladex)Male Nude Mice100 µ g/day for 14 daysSignificantly lower than control

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.

LHRH_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LHRH_Agonist This compound LHRH_R LHRH Receptor (GPCR) LHRH_Agonist->LHRH_R Binds Gq Gq Protein LHRH_R->Gq Activates Gs Gs Protein LHRH_R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Gonadotropin_Release Gonadotropin (LH, FSH) Release PKC->Gonadotropin_Release Stimulates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Altered Gene Expression PKA->Gene_Expression Regulates

Caption: LHRH Receptor Signaling Pathways.

In_Vitro_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Isolate Rat Anterior Pituitary Glands A2 Enzymatic Dispersion of Cells A1->A2 A3 Culture Cells in Appropriate Medium A2->A3 B1 Add this compound at various concentrations A3->B1 B2 Incubate for a defined period (e.g., 4 hours) B1->B2 C1 Collect Culture Medium B2->C1 C2 Measure LH and FSH concentrations (RIA/ELISA) C1->C2 C3 Determine EC50 C2->C3

Caption: In Vitro Experimental Workflow.

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_hormone_analysis Hormone Analysis D1 Acclimatize Male Rats D2 Implant Jugular Vein Cannula (optional) D1->D2 E2 Include Vehicle Control Group D1->E2 E1 Administer this compound (e.g., subcutaneous injection) D2->E1 F1 Collect Serial Blood Samples (e.g., 0, 2, 4, 8, 24 hours) E1->F1 E2->F1 F2 Process Blood to Obtain Serum/Plasma F1->F2 G1 Measure Serum/Plasma LH, FSH, and Testosterone F2->G1 G2 Analyze Dose-Response and Time-Course Effects G1->G2

Caption: In Vivo Experimental Workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the in vitro and in vivo assessment of this compound.

In Vitro: Rat Pituitary Cell Culture for Gonadotropin Release Assay
  • Cell Isolation and Culture:

    • Anterior pituitary glands are surgically removed from adult male rats.

    • The glands are minced and subjected to enzymatic digestion (e.g., with collagenase and hyaluronidase) to obtain a single-cell suspension.

    • The dispersed cells are washed and resuspended in a suitable culture medium (e.g., DMEM) supplemented with serum and antibiotics.

    • Cells are plated in multi-well plates and cultured for 48-72 hours to allow for attachment and recovery.

  • LHRH Analog Stimulation:

    • The culture medium is replaced with a serum-free medium containing various concentrations of this compound.

    • A control group receives the vehicle solution without the LHRH analog.

    • The cells are incubated for a specified period, typically 4 hours, at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Measurement:

    • Following incubation, the culture medium is collected from each well.

    • The concentrations of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the medium are quantified using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

    • The data is analyzed to determine the dose-response relationship and calculate the EC50 value, which represents the concentration of the analog that elicits a half-maximal response.

In Vivo: Assessment of Hormonal Response in a Rat Model
  • Animal Model and Preparation:

    • Adult male Sprague-Dawley rats are used for these studies.

    • For serial blood sampling, a cannula may be surgically implanted into the jugular vein of the animals under anesthesia, allowing for stress-free blood collection.

    • Animals are allowed to recover from surgery before the start of the experiment.

  • Administration of LHRH Analog:

    • This compound is dissolved in a sterile vehicle (e.g., saline).

    • The analog is administered to the rats via a specific route, commonly subcutaneous or intravenous injection, at various dose levels.

    • A control group of animals receives only the vehicle.

  • Blood Sampling and Hormone Analysis:

    • Blood samples are collected at predetermined time points before and after the administration of the LHRH analog (e.g., 0, 2, 4, 8, 24 hours).

    • The blood is processed to obtain serum or plasma, which is then stored at -20°C or lower until analysis.

    • Serum or plasma concentrations of LH, FSH, and testosterone are measured using specific and validated immunoassays.

    • The data is analyzed to evaluate the time-course and dose-dependent effects of the LHRH analog on hormone levels.

Conclusion

The LHRH analog this compound and its related compounds exhibit potent and complex effects both in vitro and in vivo. In vitro studies are invaluable for elucidating the direct cellular and molecular mechanisms of action, such as receptor binding and signal transduction, leading to gonadotropin release or inhibition of cancer cell proliferation. In vivo studies, on the other hand, provide a more holistic understanding of the physiological consequences, including the initial stimulatory "flare-up" effect on gonadotropins and the subsequent down-regulation leading to a sustained decrease in sex steroid levels. The data presented in this guide highlights a general correlation between the high potency observed in in vitro assays and the significant endocrine effects seen in animal models. However, the precise quantitative relationship can be influenced by pharmacokinetic and pharmacodynamic factors within the whole organism. A thorough understanding of both aspects is paramount for the successful clinical translation of these powerful therapeutic agents.

References

A Head-to-Head Comparison of (D-His2,D-Trp6)-LHRH and its Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with LHRH receptor agonists, selecting a reliable and well-characterized source of peptides is paramount to ensure the validity and reproducibility of experimental results. This guide provides a head-to-head comparison of (D-His2,D-Trp6)-LHRH and its closely related analogs from various suppliers. Due to the limited public availability of direct comparative studies, this guide presents the available product specification data and outlines standardized experimental protocols that can be employed to conduct in-house performance assessments.

Supplier Product Specifications

Sourcing high-quality peptides is the foundation of sound research. The following table summarizes the product specifications for this compound and similar LHRH analogs from different suppliers. It is critical to note the structural differences between the peptides listed, as these variations can significantly impact biological activity.

SupplierProduct NamePurityMolecular FormulaNotes
MedChemExpress This compound99.71% (LCMS)C64H82N18O13Direct analog of interest.
Sigma-Aldrich [des-Gly10, D-His(Bzl)6]-LH-RH ethylamide≥97% (HPLC)C66H86N18O12Different modifications compared to the target peptide.
Sigma-Aldrich [des-Gly10, D-His2, D-Trp6, Pro9]-LH-RH ethylamide trifluoroacetate salt>98% (HPLC)C64H83N17O12Ethylamide modification at the C-terminus and Pro9 substitution.

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain the most accurate and up-to-date information on purity and other quality control parameters.

Experimental Protocols for Performance Evaluation

To facilitate a direct and unbiased comparison of this compound from different sources, the following standardized experimental protocols are provided. These protocols cover the essential assays for characterizing the purity, binding affinity, and biological potency of LHRH analogs.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of synthetic peptides. This protocol provides a general method that can be adapted for this compound.

Objective: To determine the percentage purity of the peptide sample by separating the main peptide from any impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the peptide (e.g., 1 mg).

    • Dissolve the peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the percentage purity as: (Area of the main peptide peak / Total area of all peaks) x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start weigh Weigh Peptide start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Purity integrate->calculate

Receptor Binding Assay

This assay determines the affinity of the LHRH analog for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Objective: To quantify the binding affinity of this compound to the LHRH receptor.

Methodology:

  • Materials:

    • Cell membranes prepared from a cell line expressing the LHRH receptor (e.g., pituitary cells or a transfected cell line).

    • A radiolabeled LHRH analog (e.g., [125I]-Triptorelin) as the tracer.

    • Unlabeled this compound from different suppliers as competitors.

    • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Procedure:

    • In a multi-well plate, add a fixed concentration of cell membranes and the radiolabeled tracer to each well.

    • Add increasing concentrations of unlabeled this compound to competitively displace the tracer.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start: Prepare Reagents prepare_wells Prepare Assay Plate (Membranes, Radioligand, Competitor) start->prepare_wells incubation Incubate to Equilibrium prepare_wells->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration counting Measure Radioactivity filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

In Vitro Bioassay: LH Release from Pituitary Cells

This functional assay measures the biological potency of the LHRH analog by quantifying its ability to stimulate the release of luteinizing hormone (LH) from primary pituitary cells or a suitable cell line.

Objective: To determine the potency (EC50) of this compound in stimulating LH secretion.

Methodology:

  • Cell Culture:

    • Use primary anterior pituitary cells from rats or a suitable pituitary cell line (e.g., LβT2 cells).

    • Culture the cells in appropriate media until they are ready for the assay.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Add increasing concentrations of this compound from different suppliers to the cells.

    • Incubate for a defined period (e.g., 3 hours) to allow for LH release.

    • Collect the cell culture supernatant.

  • LH Quantification:

    • Measure the concentration of LH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Plot the amount of LH released against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the analog that elicits a half-maximal response.

LHRH_Signaling_Pathway LHRH_Analog This compound LHRH_Receptor LHRH Receptor (GPCR) LHRH_Analog->LHRH_Receptor Binds to G_Protein Gq/11 Protein LHRH_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation LH_Release LH Vesicle Exocytosis (LH Release) Ca_Release->LH_Release PKC_Activation->LH_Release

By utilizing these standardized protocols, researchers can generate robust and comparable data to make an informed decision on the most suitable supplier of this compound for their specific research needs. This approach ensures that the selected peptide meets the required standards of purity, affinity, and potency, thereby contributing to the overall quality and reliability of the research outcomes.

Comparative Guide to Control Experiments for (D-His2,D-Trp6)-LHRH and Alternative GnRH Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental controls and methodologies for studying Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, using (D-His2,D-Trp6)-LHRH analogs as a primary example. It includes comparisons with other commercially relevant GnRH antagonists and agonists, supported by experimental data and detailed protocols to ensure robust and reproducible research.

Introduction to this compound Analogs

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide crucial for regulating the reproductive axis. Synthetic analogs of LHRH are broadly classified into two categories: agonists and antagonists. Analogs with specific D-amino acid substitutions, such as at the Histidine-2 (His2) and Tryptophan-6 (Trp6) positions, are characteristic of GnRH receptor antagonists. These modifications enhance binding affinity and stability while blocking the receptor's activation. A prominent example of this class is the antagonist Antide , which competitively binds to pituitary GnRH receptors, providing a rapid and reversible suppression of gonadotropin (LH and FSH) secretion.[1][2]

This guide focuses on the experimental framework for validating the antagonist activity of such compounds and comparing their performance against other standard GnRH receptor modulators.

Comparative Performance of GnRH Receptor Ligands

The selection of an appropriate GnRH analog depends on the desired biological outcome—sustained receptor blockade (antagonists) versus initial stimulation followed by desensitization (agonists). The following table summarizes key performance indicators for this compound class antagonists and other common alternatives.

Compound Class Mechanism of Action Binding Affinity (IC50/Ki) Key Characteristics
Antide AntagonistCompetitive GnRH receptor blocker.[1][2]ED50: 10⁻⁷ M (simultaneous incubation); 10⁻¹⁰ M (48h pre-incubation) for LH secretion inhibition.[1]Pure antagonist with no initial agonistic effects; provides prolonged and reversible suppression of gonadotropins.
Cetrorelix AntagonistCompetitive GnRH receptor blocker.High affinity, leading to rapid LH/FSH suppression within hours.Rapid onset of action, used in assisted reproduction to prevent premature LH surges.
Degarelix AntagonistCompetitive GnRH receptor blocker.IC50 = 3 nM for human GnRH receptor. Ki = 0.082 ng/mL.High-affinity antagonist used in advanced prostate cancer treatment; shows very weak histamine-releasing properties.
Leuprolide AgonistInitial GnRH receptor stimulation, followed by receptor downregulation and desensitization.High affinity; 43-49% bound to human plasma proteins.Causes a transient "flare-up" in testosterone levels before suppression; used for prostate cancer and endometriosis.
Triptorelin AgonistSimilar to Leuprolide; potent initial stimulation followed by desensitization.High affinity, more potent than native LHRH.A [D-Trp6] analog widely used in oncology and for assisted reproduction.

Experimental Protocols

Accurate characterization of GnRH analogs requires specific and validated assays. Below are detailed protocols for essential control experiments.

In Vitro GnRH Receptor Binding Assay

Objective: To determine the binding affinity of the test compound to the GnRH receptor. This is a competitive binding assay using a radiolabeled GnRH analog.

Materials:

  • HEK293 cells stably expressing the human GnRH receptor (or pituitary membrane preparations).

  • Radioligand: [¹²⁵I]-Buserelin or other suitable iodinated GnRH agonist/antagonist.

  • Test compounds: this compound analog, reference antagonists (e.g., Cetrorelix), and reference agonists (e.g., Leuprolide).

  • Binding Buffer: Tris-based buffer with BSA and protease inhibitors.

  • Wash Buffer: Cold binding buffer.

  • Scintillation fluid and counter.

Protocol:

  • Cell Preparation: Culture GnRH receptor-expressing cells to confluency. Harvest and prepare a membrane fraction via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a fixed concentration (e.g., 50 pM), and 50 µL of the test compound across a range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M).

  • Controls:

    • Total Binding: Add buffer instead of the test compound.

    • Non-Specific Binding (NSB): Add a high concentration of unlabeled native GnRH (e.g., 1 µM).

  • Incubation: Add 50 µL of the membrane preparation to each well. Incubate at 4°C for 90-120 minutes.

  • Termination: Terminate the binding by rapid filtration through a glass fiber filter mat, followed by washing with cold wash buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

In Vitro Functional Assay: Inositol Phosphate (IP1) Accumulation

Objective: To measure the functional consequence of GnRH receptor binding. GnRH receptors primarily signal through the Gαq pathway, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol phosphates.

Materials:

  • GnRH receptor-expressing cells (e.g., HEK293, LβT2).

  • Stimulation Buffer (containing Lithium Chloride, LiCl, to inhibit IP1 degradation).

  • Test compounds: this compound analog, native GnRH (positive control agonist), vehicle (negative control).

  • IP-One HTRF Assay Kit (containing IP1-d2 and anti-IP1-cryptate antibody).

  • HTRF-compatible plate reader.

Protocol:

  • Cell Plating: Seed cells in a 96-well or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in stimulation buffer.

  • Antagonist Mode: To test for antagonist activity, pre-incubate cells with the this compound analog for 15-30 minutes.

  • Stimulation: Add native GnRH at its EC80 concentration to all wells except the basal control. For agonist testing, add the test compound directly. Incubate for 60 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's instructions.

  • Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the IC50 for antagonists or EC50 for agonists by plotting the response against the log concentration of the compound.

In Vivo Model for Gonadotropin Suppression

Objective: To assess the in vivo efficacy of the this compound analog in suppressing gonadotropin (LH) and testosterone levels.

Materials:

  • Adult male mice or rats.

  • Test compounds: this compound analog, vehicle control (e.g., saline), positive control agonist (e.g., Leuprolide).

  • Anesthetic and blood collection supplies.

  • ELISA kits for LH and testosterone.

Protocol:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly assign animals to treatment groups (n=5-8 per group):

    • Group 1: Vehicle control (subcutaneous injection).

    • Group 2: this compound analog (e.g., 100 µg/kg, s.c.).

    • Group 3: Leuprolide (e.g., 20 µ g/day , s.c.) to observe the initial flare and subsequent suppression.

  • Dosing & Sampling: Administer a single dose of the antagonist or vehicle. For the agonist, daily administration may be required. Collect blood samples via tail vein or retro-orbital sinus at baseline (0h) and at multiple time points post-injection (e.g., 2, 6, 24, 48 hours for antagonists; daily for agonists to track the flare).

  • Hormone Analysis: Separate serum and measure LH and testosterone concentrations using validated ELISA kits.

  • Data Analysis: Plot the mean hormone concentrations for each group over time. Compare treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA with post-hoc tests). An effective antagonist should show a rapid and sustained decrease in both LH and testosterone levels without an initial spike.

Visualizing Experimental Logic and Pathways

Diagrams created using Graphviz clarify complex biological and experimental processes.

GNRH_Antagonist_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Antagonist This compound Antagonist->GnRHR Binds & Blocks Gq Gαq/11 GnRHR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 → Ca²⁺ Release PLC->IP3 Generates LH_FSH LH/FSH Synthesis & Secretion IP3->LH_FSH Stimulates Block->LH_FSH Blocked by Antagonist

Caption: GnRH Antagonist Mechanism of Action.

IP1_Assay_Workflow cluster_workflow IP1 Accumulation Assay Workflow cluster_controls Essential Controls A 1. Seed GnRHR+ Cells B 2. Add Antagonist (e.g., this compound) A->B C 3. Add GnRH Agonist (Positive Control) B->C D 4. Incubate with LiCl to allow IP1 accumulation C->D E 5. Lyse Cells & Add HTRF Reagents D->E F 6. Read HTRF Signal (Inversely proportional to IP1) E->F C1 Basal Control (No GnRH) C2 Max Signal Control (GnRH only) C3 Vehicle Control (Vehicle + GnRH)

Caption: Workflow for an In Vitro IP1 Functional Assay.

InVivo_Study_Logic cluster_groups Treatment Groups cluster_procedure Experimental Procedure cluster_outcomes Expected Outcomes G1 Vehicle Control P1 Baseline Blood Sample (0h) G1->P1 G2 This compound G2->P1 G3 GnRH Agonist (e.g., Leuprolide) G3->P1 P2 Administer Compound (s.c.) P1->P2 P3 Serial Blood Sampling (e.g., 2, 6, 24, 48h) P2->P3 P4 Measure Serum LH & Testosterone via ELISA P3->P4 O1 Vehicle: No Change P4->O1 O2 Antagonist: Rapid, Sustained ↓ LH & Testosterone P4->O2 O3 Agonist: Initial ↑ LH/Testosterone (Flare), then ↓ P4->O3

Caption: Logical Flow for an In Vivo GnRH Analog Study.

References

Safety Operating Guide

Personal protective equipment for handling (D-His2,D-Trp6)-LHRH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of (D-His2,D-Trp6)-LHRH, a potent Gonadotropin-Releasing Hormone (GnRH) agonist. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the integrity of research. This document outlines the necessary personal protective equipment (PPE), operational handling protocols, and disposal plans.

This compound is classified as a hazardous substance, primarily due to its potent hormonal activity. It is considered a reproductive hazard and may damage fertility or the unborn child[1][2]. Therefore, stringent safety measures are required during its handling and disposal.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final and critical barrier against exposure. The following table summarizes the required PPE for handling this compound in its powdered form and when in solution.

PPE Component Specification Purpose Source
Gloves Nitrile, powder-free, tested for chemotherapy drug resistance (ASTM D6978)Prevents skin contact and absorption. Double gloving is recommended when handling the neat compound.[3][4]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.[5]
Lab Coat/Gown Disposable, solid-front, back-closing gownProvides a barrier against contamination of personal clothing. Should be changed immediately if contaminated.
Respiratory Protection N95 or higher certified respiratorRequired when handling the powdered form outside of a certified chemical fume hood to prevent inhalation.

Operational Handling Plan

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_preparation Preparation of Solutions cluster_handling Experimental Use cluster_disposal Waste Disposal receiving Receive Package storage Store at -20°C or -80°C in a designated, locked area receiving->storage Inspect for damage ppe_prep Don appropriate PPE storage->ppe_prep fume_hood Work within a certified chemical fume hood ppe_prep->fume_hood weighing Weigh powder using containment balance if available fume_hood->weighing dissolving Dissolve in appropriate solvent weighing->dissolving ppe_use Maintain full PPE dissolving->ppe_use experiment Perform experimental procedures ppe_use->experiment waste_collection Collect all contaminated materials in designated hazardous waste containers experiment->waste_collection decontamination Decontaminate work surfaces waste_collection->decontamination waste_disposal Dispose of waste through institutional hazardous waste program decontamination->waste_disposal

Figure 1: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

Preparation of Stock Solutions:

  • Preparation: All manipulations involving the powdered form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: If possible, use a containment balance (also known as a powder-containment hood) for weighing the compound. If not available, exercise extreme caution to avoid generating dust.

  • Dissolution: Carefully add the desired solvent to the vial containing the compound. Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.

  • Storage of Solution: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.

Disposal Plan

All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and empty vials, must be considered hazardous waste.

  • Solid Waste: Dispose of all contaminated solid materials in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled hazardous waste container.

  • Sharps: Needles and other sharps should be disposed of in a designated sharps container for hazardous materials.

  • Decontamination: All work surfaces should be decontaminated with an appropriate cleaning agent after work is completed.

  • Final Disposal: All hazardous waste must be disposed of through the institution's designated hazardous waste management program.

Emergency Procedures

In the event of accidental exposure, immediate action is critical. The following diagram outlines the appropriate emergency response.

cluster_response Immediate Response exposure Accidental Exposure Occurs skin_contact Skin Contact: Immediately wash with soap and copious amounts of water for at least 15 minutes. exposure->skin_contact Skin eye_contact Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting eyelids. exposure->eye_contact Eyes inhalation Inhalation: Move to fresh air immediately. exposure->inhalation Inhalation ingestion Ingestion: Rinse mouth with water. Do not induce vomiting. exposure->ingestion Ingestion medical_attention Seek Immediate Medical Attention skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention ingestion->medical_attention report Report the incident to your supervisor and EHS. medical_attention->report

Figure 2: Emergency response plan for accidental exposure to this compound.

Note for women of childbearing potential: Due to the reproductive toxicity of this compound, pregnant and lactating women should avoid exposure. It is crucial to obtain special instructions before use and to not handle the compound until all safety precautions have been read and understood.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.